1-(Bromomethyl)isoquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMSTZBEMVJMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379919 | |
| Record name | 1-Bromomethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74417-44-0 | |
| Record name | 1-Bromomethylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 1-(Bromomethyl)isoquinoline
An In-Depth Technical Guide to 1-(Bromomethyl)isoquinoline: Properties, Synthesis, Reactivity, and Applications
In the landscape of modern medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural alkaloids and synthetic compounds with potent biological activities.[1][2] this compound emerges as a particularly valuable derivative, functioning as a highly versatile and reactive building block. Its strategic importance lies in the fusion of a stable, aromatic isoquinoline core with a reactive bromomethyl group at the C1 position. This "benzylic-like" halide is primed for nucleophilic substitution, providing a direct and efficient handle for molecular elaboration. This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of novel chemical entities.
Part 1: Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound is a heterocyclic aromatic compound whose structure dictates its reactivity and handling requirements.
Chemical Structure:
The molecule consists of a benzene ring fused to a pyridine ring, forming the isoquinoline core.[3] The key functional component, a bromomethyl (-CH₂Br) group, is attached to the C1 position of the heterocyclic ring. This position is alpha to the ring nitrogen and adjacent to the fused benzene ring, which significantly influences its chemical behavior.
Physicochemical Data Summary:
The following table summarizes the key physical and chemical identifiers for this compound and its commonly handled hydrobromide salt. It is critical to distinguish between the free base and the salt, as their properties and handling can differ.
| Property | This compound (Free Base) | This compound HBr (Salt) | Source(s) |
| IUPAC Name | This compound | 1-(bromomethyl)isoquinolin-2-ium bromide | [4] |
| CAS Number | 74417-44-0 | 337508-56-2 | [4][5] |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N | [4][5] |
| Molecular Weight | 222.08 g/mol | 302.99 g/mol | [4][6] |
| Appearance | Not specified; likely a solid or oil | Solid | [7] |
| Melting Point | Not specified | 180-190 °C | [7] |
| Boiling Point | Not specified | 322.1 °C at 760 mmHg | [7] |
| Storage | Refrigerate, keep dry | Refrigerate (2-8°C), store under inert atmosphere | [5][7] |
Part 2: The Spectroscopic Signature of this compound
Structural elucidation is paramount in synthesis. The following is a predictive guide to the key spectroscopic features of this compound, explaining the causal electronic effects behind the expected signals.
| Technique | Expected Signals and Interpretation |
| ¹H NMR | δ ~9.0-7.5 ppm (m, 6H): Aromatic protons of the isoquinoline core. The proton at C8 is often shifted downfield due to the anisotropic effect of the heterocyclic ring.[2] δ ~5.0 ppm (s, 2H): Methylene protons (-CH₂Br). This singlet is significantly downfield due to the deshielding effect of the adjacent bromine atom and the aromatic isoquinoline system. Its integration value of 2H is a key diagnostic feature. |
| ¹³C NMR | δ ~160-120 ppm: Aromatic carbons of the isoquinoline ring. Carbons adjacent to the nitrogen (C1 and C3) are typically the most deshielded.[2] δ ~30-35 ppm: Methylene carbon (-CH₂Br). This signal appears in the aliphatic region but is shifted downfield by the attached bromine. |
| Infrared (IR) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations. ~1210 cm⁻¹: C-N stretching. ~700-600 cm⁻¹: C-Br stretching. The presence of this band is indicative of the bromomethyl group.[8] |
| Mass Spec (EI-MS) | M⁺ peak at m/z 221/223: The molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with an approximate 1:1 intensity ratio, which is the definitive signature of a molecule containing one bromine atom.[9] Fragment at m/z 142: Corresponds to the loss of the bromine radical ([M-Br]⁺), resulting in a stable benzylic-type carbocation. |
Part 3: Synthesis of this compound
The most direct and widely employed route to this compound is the radical bromination of its precursor, 1-methylisoquinoline. This reaction leverages the enhanced stability of the benzylic radical intermediate formed during the reaction.
Causality of the Synthetic Choice:
The hydrogen atoms on the methyl group at the C1 position are "benzylic-like" and are readily abstracted by a bromine radical. The resulting radical is stabilized by resonance delocalization across the entire isoquinoline ring system. This stabilization lowers the activation energy for hydrogen abstraction, making the reaction selective for the methyl group over the aromatic protons. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine radicals when initiated, minimizing side reactions like aromatic bromination.
Experimental Protocol: Radical Bromination of 1-Methylisoquinoline
-
Reaction Setup: To a solution of 1-methylisoquinoline (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or benzene, add N-Bromosuccinimide (NBS) (1.1 eq).
-
Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02 eq).
-
Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical chain reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the 1-methylisoquinoline starting material. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining traces of bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Synthesis Workflow Diagram
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- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
1-(Bromomethyl)isoquinoline: A Technical Guide for Advanced Synthesis and Drug Discovery
Abstract
This technical guide offers an in-depth exploration of 1-(Bromomethyl)isoquinoline (CAS No. 74417-44-0), a pivotal building block in contemporary medicinal chemistry. We will dissect its physicochemical characteristics, delineate a robust synthetic protocol, and investigate its reactivity, with a particular focus on its application in the design and synthesis of targeted therapeutics, including kinase and PARP inhibitors, as well as advanced fluorescent probes for cellular imaging. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing both foundational knowledge and actionable, field-proven experimental methodologies.
Introduction: The Isoquinoline Scaffold in Modern Drug Discovery
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and clinically approved drugs.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide ideal anchor points for molecular recognition by a diverse range of biological targets. This compound emerges as a particularly valuable derivative, featuring a highly reactive bromomethyl group at the C1 position. This electrophilic center is primed for nucleophilic substitution, rendering it an exceptionally versatile precursor for the facile introduction of the isoquinoline moiety into complex molecular architectures.
Physicochemical Properties & Safe Handling
A comprehensive understanding of the material's properties is fundamental to its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 74417-44-0 | N/A |
| Molecular Formula | C₁₀H₈BrN | N/A |
| Molecular Weight | 222.08 g/mol | N/A |
| Appearance | Light yellow crystalline solid | [3] |
| Melting Point | 79-83 °C | [3] |
| Purity | ≥97% | [3] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate. | [3] |
Safety and Handling: this compound is a lachrymator and irritant. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C.
Synthesis and Reactivity
Synthesis via Wohl-Ziegler Bromination
The most direct and efficient synthesis of this compound is achieved through the Wohl-Ziegler reaction, a free-radical bromination of the benzylic position of 1-methylisoquinoline.
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reagents and Setup: To a solution of 1-methylisoquinoline (1.0 eq) in anhydrous carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 eq).[4][5][6] Equip the flask with a reflux condenser and a nitrogen inlet.
-
Reaction: Heat the mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a light yellow solid.
Causality Behind Experimental Choices: The use of NBS provides a low, steady-state concentration of bromine, which is crucial for favoring radical substitution over electrophilic addition to the aromatic ring.[5] AIBN serves as a reliable radical initiator at the reflux temperature of CCl₄. Anhydrous conditions are necessary to prevent the hydrolysis of NBS and the product.
Reactivity Profile: The SN2 Reaction
The synthetic utility of this compound is dominated by its susceptibility to nucleophilic attack at the benzylic carbon. This proceeds via a classic SN2 mechanism, characterized by a backside attack of the nucleophile, leading to inversion of configuration if the carbon were chiral.
Figure 2: Generalized SN2 reaction at the benzylic carbon.
This reactivity allows for the facile coupling of the isoquinoline moiety with a vast array of nucleophiles, including amines, phenols, thiols, and carbanions, making it an ideal starting point for building diverse molecular libraries.
Applications in Drug Discovery and Development
Synthesis of Kinase Inhibitors
The isoquinoline scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP binding site. This compound serves as a key intermediate for the synthesis of these inhibitors.
Experimental Protocol: Synthesis of an N-((Isoquinolin-1-yl)methyl)aniline Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aniline (e.g., 4-aminophenol, 1.1 eq) in anhydrous acetonitrile.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture to act as a proton scavenger.
-
Reaction: Stir the reaction mixture at 60 °C for 6-12 hours. Monitor the progress by TLC.
-
Work-up and Purification: After cooling, filter the mixture and concentrate the filtrate. The resulting crude product can be purified by flash column chromatography to yield the desired N-substituted isoquinoline derivative.
Figure 3: Workflow for the synthesis of a kinase inhibitor precursor.
Building Blocks for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective against cancers with deficiencies in DNA repair mechanisms.[7][8] The isoquinoline nucleus is a key structural feature in some PARP inhibitors. This compound can be used to synthesize analogues of known PARP inhibitors like Olaparib.
Conceptual Synthetic Route: The synthesis of PARP inhibitor analogues can be envisioned by reacting this compound with a suitable nucleophilic core, such as a piperazine-functionalized phthalazinone, which is a common structural motif in many PARP inhibitors.
Development of Fluorescent Probes
The inherent fluorescence of the isoquinoline ring system makes it an attractive scaffold for the development of fluorescent probes for biological imaging.[9][10] By conjugating this compound with a recognition moiety for a specific biomolecule, probes can be designed to report on the presence or activity of that target within a cellular environment.
Experimental Protocol: Synthesis of a Naphthalimide-Isoquinoline Fluorescent Probe
-
Reaction: A solution of this compound (1.0 eq) and a 4-amino-1,8-naphthalimide derivative (1.1 eq) in dimethylformamide (DMF) is heated in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Purification: The resulting fluorescent probe can be purified using preparative HPLC.
Figure 4: Design logic for an isoquinoline-based fluorescent probe.
Conclusion and Future Perspectives
This compound has established itself as a cornerstone reagent in the synthesis of complex, biologically active molecules. Its straightforward synthesis and predictable reactivity provide a reliable platform for the rapid generation of diverse chemical libraries. The continued exploration of the isoquinoline scaffold in drug discovery, particularly in the realms of targeted cancer therapies and advanced bio-imaging, ensures that this compound will remain a compound of high interest to the scientific community. Future research will likely focus on developing more sustainable synthetic methods and expanding its application in novel therapeutic modalities.
References
- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
- Yuan, L., Lin, W., Zheng, K., & He, L. (2012). Far-red to near-infrared analyte-responsive fluorescent probes based on organic fluorophore platforms for fluorescence imaging. Chemical Society Reviews, 41(2), 617-639.
- Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). PMC.
- Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging. (2021). ResearchGate.
- Wohl–Ziegler bromination. (n.d.). In Wikipedia.
- The SN2 Reaction Mechanism. (2012). Master Organic Chemistry.
- Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (2016). PMC.
- One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). MDPI.
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2021). PMC.
- The isocyanide SN2 reaction. (2023). PMC.
- recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). ResearchGate.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). PMC.
- New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2023). PMC.
- Synthesis of primary amines by SN2 reactions. (2019). YouTube.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). PMC.
- Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. (2018). PubMed Central.
- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. (2022). MDPI.
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. (2017). Green Chemistry.
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Physical Properties of 1-(Bromomethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides an in-depth exploration of the key physical properties of 1-(Bromomethyl)isoquinoline, a pivotal heterocyclic compound in synthetic and medicinal chemistry. With a focus on its melting and boiling points, this document synthesizes theoretical knowledge with practical, field-proven methodologies for their accurate determination. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational data and experimental acumen necessary for the effective handling, characterization, and application of this versatile molecule.
Introduction: The Significance of this compound in Modern Chemistry
Isoquinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that form the structural backbone of numerous natural alkaloids and synthetic molecules with profound biological activities. These compounds are integral to the development of various pharmaceuticals, including anesthetics, antihypertensives, and vasodilators. This compound, in particular, serves as a highly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the 1-position of the isoquinoline ring system makes it a potent electrophile, enabling a wide array of nucleophilic substitution reactions for the construction of more complex molecular architectures.
A precise understanding of the physical properties of this compound is paramount for its effective use in research and development. Properties such as melting and boiling points are not merely physical constants; they are critical indicators of purity, inform the selection of appropriate reaction and purification conditions, and are essential for safety and handling protocols. This guide provides a focused examination of these fundamental characteristics.
Physicochemical Properties of this compound and its Hydrobromide Salt
A critical distinction must be made between this compound in its free base form and its hydrobromide salt, as their physical properties differ significantly. The hydrobromide salt is often commercially available and used in various synthetic applications due to its enhanced stability and ease of handling.
| Property | This compound (Free Base) | This compound Hydrobromide |
| CAS Number | 74417-44-0[1][2] | 337508-56-2[3][4] |
| Molecular Formula | C₁₀H₈BrN[1] | C₁₀H₉Br₂N[3][4] |
| Molecular Weight | 222.08 g/mol [1] | 302.99 g/mol [4] |
| Melting Point | 56 °C[1] | 180-190 °C[3] |
| Boiling Point | Not readily available in literature | 322.1 °C at 760 mmHg[3] |
Note: The boiling point of the free base is not consistently reported in scientific literature, which may suggest potential decomposition at elevated temperatures. Researchers should exercise caution when heating this compound.
Experimental Determination of Physical Properties
The following sections detail the standardized, field-proven methodologies for the determination of the melting and boiling points of organic compounds like this compound.
Melting Point Determination: A Self-Validating System for Purity Assessment
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range. Therefore, an accurate melting point determination serves as a crucial indicator of sample purity.
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping it gently on a hard surface.
-
-
Apparatus Setup:
-
Utilize a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Insert the capillary tube into the sample holder of the apparatus.
-
Place a calibrated thermometer in the designated port, ensuring the bulb is level with the sample in the capillary.
-
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point of 56 °C.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting). The recorded range constitutes the melting point.
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is critical for an accurate determination, allowing the system to remain in thermal equilibrium. Rapid heating can lead to a erroneously high and broad melting range.
Boiling Point Determination: Characterizing the Liquid Phase Transition
-
Sample Preparation:
-
Place a small amount (0.5-1 mL) of the liquid sample into a small test tube (fusion tube).
-
Take a capillary tube and seal one end using a flame.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
-
Apparatus Setup:
-
Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.
-
Clamp the thermometer and attached tube so that they are immersed in the oil of a Thiele tube, ensuring the oil level is above the sample level but below the open end of the fusion tube.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The shape of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
-
Causality Behind Experimental Choices:
-
Inverted Capillary: The inverted capillary traps air. As the liquid is heated, the trapped air and the vapor of the liquid expand and exit the capillary, creating a stream of bubbles. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. As the liquid cools slightly below its boiling point, the vapor pressure drops, and the higher atmospheric pressure forces the liquid back into the capillary.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental determination of the physical properties of this compound.
Caption: Workflow for the determination of melting and boiling points.
Conclusion
This technical guide has provided a detailed overview of the critical physical properties of this compound, with a particular focus on its melting point and the distinction between the free base and its hydrobromide salt. The experimental protocols outlined herein represent robust and reliable methods for the characterization of this and other organic compounds. By adhering to these methodologies and understanding the principles behind them, researchers can ensure the quality of their materials and the reproducibility of their synthetic endeavors, ultimately accelerating the pace of discovery in drug development and chemical sciences.
References
- This compound HYDROBROMIDE | CAS#:337508-56-2. Chemsrc. [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-(Bromomethyl)isoquinoline
Abstract
1-(Bromomethyl)isoquinoline is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1] Its utility is predicated on its precise structure and purity, making rigorous analytical characterization essential. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating detailed experimental protocols, data interpretation, and mechanistic insights, this document serves as an authoritative resource for researchers, scientists, and professionals in drug development. It establishes a self-validating system of analysis where each spectroscopic technique corroborates the others, ensuring unambiguous structural confirmation and empowering confident downstream applications.
Introduction to this compound
The isoquinoline scaffold is a prominent feature in a vast number of natural alkaloids and synthetic compounds with potent biological activities.[2][3] The introduction of a bromomethyl group at the C1 position transforms the isoquinoline core into a versatile electrophilic reagent, ideal for introducing the isoquinoline moiety into target molecules through nucleophilic substitution reactions. This reactivity is fundamental to its role in the synthesis of novel therapeutic agents and functional materials.
Given its reactive nature, confirming the identity and purity of this compound is of paramount importance. Spectroscopic methods provide a non-destructive and highly informative means of achieving this. This guide explains the causality behind the observed spectral features, linking them directly to the molecular structure and electronic environment of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete picture of the proton and carbon framework.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible protocol is critical for obtaining high-quality NMR data.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters: Employ a standard pulse program with a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[2] Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.
-
¹³C NMR Parameters: Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in the molecule.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.52 | Doublet (d) | H-8 | The proton at the C8 position is significantly deshielded due to the anisotropic effect of the adjacent benzene ring and its peri-relationship with the nitrogen lone pair. |
| ~8.15 | Doublet (d) | H-3 | Proximity to the electronegative nitrogen atom deshields this proton, causing it to appear at a high chemical shift.[2] |
| ~7.80 - 7.60 | Multiplet (m) | H-4, H-5, H-6, H-7 | These aromatic protons on the benzene and pyridine rings resonate in this characteristic region. Their overlapping signals form a complex multiplet. |
| ~4.95 | Singlet (s) | -CH₂Br | This singlet corresponds to the two protons of the bromomethyl group. Its downfield shift is due to the strong deshielding effect of the adjacent electronegative bromine atom and the aromatic isoquinoline ring. Its integration value is 2H. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environments.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | C-1 | This quaternary carbon is significantly deshielded due to its direct attachment to the electronegative nitrogen atom and the bromine-bearing methyl group. |
| ~142.5 | C-3 | Similar to C-1, this carbon is adjacent to the nitrogen atom, resulting in a downfield chemical shift. |
| ~136.8 | C-4a | A quaternary carbon at the ring junction. |
| ~130.5 - 120.0 | Aromatic C | This range includes the remaining aromatic carbons (C-4, C-5, C-6, C-7, C-8, C-8a). The specific assignments can be confirmed with 2D NMR techniques like HSQC and HMBC.[4] |
| ~33.5 | -CH₂Br | The aliphatic carbon of the bromomethyl group appears at a relatively high field compared to the aromatic carbons, shifted downfield by the attached bromine atom. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR is a common sampling technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
IR Spectral Interpretation
The IR spectrum of this compound displays characteristic peaks that confirm its key structural features.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3050 | C-H Stretch | Aromatic C-H bonds of the isoquinoline ring. |
| ~1620, ~1580 | C=C and C=N Stretch | These strong absorptions are characteristic of the stretching vibrations within the aromatic isoquinoline ring system.[6] |
| ~1450 | C-H Bend | In-plane bending of the -CH₂- group. |
| ~1250 | C-H Wag | Out-of-plane wagging of the -CH₂- group. |
| ~750 - 850 | C-H Out-of-Plane Bend | Strong bands in this region are indicative of the substitution pattern on the aromatic rings.[6] |
| ~650 | C-Br Stretch | This absorption confirms the presence of the carbon-bromine bond, a key feature of the molecule. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.
Methodology: Electron Impact (EI) Mass Spectrometry
EI is a hard ionization technique that causes significant fragmentation, providing a detailed "fingerprint" of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.
Fragmentation Analysis
The mass spectrum of this compound is distinguished by a characteristic isotopic pattern for bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.
Table 4: Key Mass Spectrometry Data
| m/z Value | Ion Assignment | Interpretation |
| 221/223 | [C₁₀H₈BrN]⁺ (Molecular Ion, [M]⁺) | These peaks confirm the molecular formula. The presence of two peaks of nearly equal intensity separated by 2 Da is the classic signature of a compound containing one bromine atom. |
| 142 | [M - Br]⁺ or [C₁₀H₈N]⁺ | This prominent peak results from the loss of a bromine radical, a common and favorable fragmentation pathway for alkyl halides. The resulting cation is the stable 1-methylisoquinolinium cation. |
| 128 | [Isoquinoline]⁺ or [C₉H₇N]⁺ | Loss of the entire bromomethyl group as a radical leads to the formation of the isoquinoline cation. While less common than loss of just Br, it can still be observed. |
| 115 | [C₉H₅N]⁺ or [Isoquinoline - H - C]⁺ | Further fragmentation of the isoquinoline ring system can lead to smaller fragments. |
Proposed Fragmentation Pathway of this compound
Caption: Primary fragmentation pathways in EI-MS.
Integrated Analysis: A Self-Validating Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity of this compound with a high degree of confidence.
The analytical workflow ensures scientific integrity:
-
MS confirms the molecular formula (C₁₀H₈BrN) and the presence of one bromine atom.
-
IR confirms the presence of key functional groups : an aromatic system (C=C, C=N), aromatic C-H bonds, and the crucial C-Br bond.
-
NMR provides the complete structural map :
-
¹H NMR confirms the number and connectivity of protons, showing the characteristic signals for the isoquinoline ring and the isolated -CH₂Br group.
-
¹³C NMR confirms the carbon skeleton, accounting for all 10 carbon atoms in their distinct chemical environments.
-
This synergistic approach leaves no room for ambiguity. The singlet at ~4.95 ppm in the ¹H NMR corroborates the C-Br stretch in the IR and the loss of a 79/81 Da fragment in the MS. The aromatic proton signals in the NMR are consistent with the aromatic C=C/C=N stretches in the IR and the stable aromatic fragments observed in the MS.
Spectroscopic Analysis Workflow
Caption: Integrated workflow for structural validation.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Wiley-VCH. (2007). Supporting Information.
- National Center for Biotechnology Information. (n.d.). 1-Bromoisoquinoline. PubChem.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- Wikipedia. (n.d.). Isoquinoline.
- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- ResearchGate. (n.d.). Synthesis of bromine-containing isoquinoline-fused triazine 4 and....
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem.
- National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook.
- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
- Cheméo. (n.d.). Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties.
- FooDB. (n.d.). Showing Compound Isoquinoline (FDB012557).
- SlidePlayer. (n.d.). Preparation and Properties of Isoquinoline.
- National Center for Biotechnology Information. (n.d.). 1-Methylisoquinoline. PubChem.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Isoquinoline, 1-methyl-. NIST Chemistry WebBook.
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- YouTube. (2023). Bromo pattern in Mass Spectrometry.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
- NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
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Topic: Solubility and Stability of 1-(Bromomethyl)isoquinoline in Different Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Bromomethyl)isoquinoline is a pivotal reagent and building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility is derived from the highly reactive bromomethyl group attached to the C1 position of the isoquinoline scaffold, a site inherently activated towards nucleophilic attack. However, this same reactivity presents significant challenges related to its solubility and stability. A thorough understanding of these parameters is not merely academic; it is a prerequisite for successful experimental design, reaction optimization, and compound management. This guide provides a comprehensive analysis of the solubility and stability profiles of this compound, offering field-proven insights, detailed experimental protocols, and a discussion of the underlying chemical principles that govern its behavior in various solvent systems.
Introduction: The Double-Edged Sword of Reactivity
The isoquinoline nucleus is a prominent feature in a vast array of natural products, most notably alkaloids like papaverine and morphine, and is a privileged scaffold in medicinal chemistry.[1][2] Introducing a bromomethyl group at the C1 position transforms the relatively stable isoquinoline core into a potent electrophilic intermediate. This functionalization capitalizes on the electron-deficient nature of the C1 carbon in the isoquinoline ring system, which is known to be susceptible to nucleophilic attack.[3][4][5]
The resulting compound, this compound, is an excellent substrate for SN2 reactions, enabling the facile introduction of the isoquinolin-1-ylmethyl moiety onto a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This makes it an invaluable tool for constructing complex molecular architectures.
However, the very features that make this compound synthetically useful also render it inherently unstable. It is highly susceptible to degradation via solvolysis, particularly hydrolysis, and its poor aqueous solubility can complicate its use in biological or biphasic systems. This guide aims to deconstruct these challenges by providing a clear framework for predicting and managing the solubility and stability of this compound.
Core Physicochemical Properties
A foundational understanding of a compound's intrinsic properties is essential before exploring its behavior in solution.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Table 1: Key Physicochemical Properties of this compound and its Hydrobromide Salt
| Property | This compound | This compound HBr | Reference(s) |
|---|---|---|---|
| CAS Number | 74417-44-0 | 337508-56-2 | [6][7] |
| Molecular Formula | C₁₀H₈BrN | C₁₀H₉Br₂N | [8][9] |
| Molecular Weight | 222.08 g/mol | 302.99 g/mol | [8][9] |
| Appearance | Solid (Typical) | Solid | [8] |
| Melting Point | Not specified | 180-190 °C | [8] |
| LogP (Predicted) | 2.7 | 4.09 | [8][9] |
| Storage Temp. | Not specified | 2-8 °C (Refrigerated) |[7][8] |
Note: The free base is less commonly available commercially than its hydrobromide salt, which exhibits greater stability as a solid.
Solubility Profile: A Tale of Two Moieties
The solubility of this compound is dictated by the interplay between its large, aromatic isoquinoline core and the polar, basic nitrogen atom. The parent isoquinoline molecule has low solubility in water but dissolves well in most common organic solvents and dilute acids.[4][10][11][12] The addition of the bromomethyl group, being relatively nonpolar, is expected to further decrease its solubility in aqueous media while maintaining or enhancing its solubility in organic solvents.
Causality Behind Solubility Trends:
-
Apolar Solvents (e.g., Toluene, Hexane): The large, hydrophobic surface area of the benzopyridine ring system allows for favorable van der Waals interactions with nonpolar solvents.
-
Polar Aprotic Solvents (e.g., THF, DCM, Acetone, DMF): These solvents are highly effective. They possess dipoles that can interact with the polar C-N and C-Br bonds without having reactive protons that could cause degradation. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for conducting reactions.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility in neutral water is expected to be very low. However, in acidic aqueous solutions, the lone pair on the isoquinoline nitrogen (pKa ≈ 5.14 for the parent compound) becomes protonated, forming the corresponding isoquinolinium salt.[10][13] This salt is significantly more polar and thus more water-soluble. Alcohols like ethanol and methanol are good solvents, but their nucleophilic nature poses a stability risk (see Section 4).
Table 2: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Practical Notes |
|---|---|---|---|
| Nonpolar | Hexane, Toluene | Low to Moderate | Suitable for extraction but may not be ideal for reactions requiring high concentrations. |
| Polar Aprotic | DCM, THF, Acetonitrile, DMF, DMSO | High | Recommended for reactions and storage in solution. These solvents provide good solvation without participating in degradation reactions. |
| Polar Protic | Water | Very Low | Unsuitable as a primary solvent due to both poor solubility and high reactivity (hydrolysis). |
| Ethanol, Methanol | High | Good solubility, but will lead to solvolysis over time, forming the corresponding ether. Use with caution and at low temperatures for short durations. | |
| Aqueous Acid | Dilute HCl, H₂SO₄ | Moderate to High | Solubilizes the compound by forming the hydrohalide salt. However, the presence of water will still promote hydrolysis. |
| Aqueous Base | Dilute NaOH, NaHCO₃ | Very Low | Insoluble, and the presence of hydroxide ions will rapidly accelerate degradation. |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
This protocol provides a self-validating system for quantifying solubility.
Diagram 2: Workflow for Solubility Determination
Caption: Standard experimental workflow for solubility measurement.
Step-by-Step Methodology:
-
Preparation of Calibration Curve: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). b. Perform serial dilutions to create a series of standards (e.g., 0.1, 0.05, 0.01, 0.005, 0.001 mg/mL). c. Analyze each standard by HPLC-UV (e.g., at 254 nm) and plot the peak area versus concentration to generate a linear calibration curve.
-
Sample Incubation: a. Add an excess amount of solid this compound to a sealed vial containing a precise volume (e.g., 2 mL) of the test solvent. "Excess" ensures that a saturated solution is achieved. b. Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: a. After incubation, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet. c. Dilute the aliquot with the mobile phase (from step 1a) to a concentration that falls within the linear range of the calibration curve. d. Analyze the diluted sample by HPLC-UV under the same conditions used for the standards.
-
Calculation: a. Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the final solubility in the original test solvent (e.g., in mg/mL or µg/mL).
Stability Profile: The Inevitability of Degradation
The paramount stability concern for this compound is its susceptibility to nucleophilic attack at the benzylic carbon, leading to the displacement of the bromide leaving group.
Primary Degradation Pathway: Solvolysis
In the presence of any nucleophilic solvent (Solv-H), the compound will undergo solvolysis. The most common and often unavoidable example is hydrolysis in the presence of water.
Reaction: C₁₀H₈N-CH₂Br + H₂O → C₁₀H₈N-CH₂OH + HBr
This reaction converts the starting material into 1-(hydroxymethyl)isoquinoline and hydrobromic acid. The rate of this degradation is highly dependent on the solvent system, temperature, and pH.
Diagram 3: Primary Degradation Pathway via Hydrolysis
Caption: Hydrolysis of this compound.
Factors Governing Stability:
-
Solvent Choice: This is the most critical factor.
-
Aprotic Solvents (DCM, THF, Acetonitrile): Provide the most stable environment as they are non-nucleophilic. Solutions in anhydrous DCM or THF can be stored for reasonable periods under inert gas and refrigeration.
-
Protic Solvents (Water, Alcohols): Act as nucleophiles and will actively degrade the compound. The rate of degradation is proportional to the solvent's nucleophilicity.
-
-
Temperature: Degradation reactions are accelerated at higher temperatures. Manufacturer safety data sheets recommend refrigerated storage (2-8 °C) for the solid material to minimize any potential degradation over time.[8] Solutions should always be kept cold and used as quickly as possible.
-
pH:
-
Basic Conditions: Highly detrimental. The presence of hydroxide ions (OH⁻), a potent nucleophile, will dramatically accelerate hydrolysis.
-
Neutral/Acidic Conditions: While acidic conditions can improve solubility, the presence of water will still lead to hydrolysis, albeit typically slower than under basic conditions.
-
Table 3: Stability Profile of this compound under Various Conditions
| Condition | Solvent | Temperature | Expected Stability | Primary Degradation Product(s) |
|---|---|---|---|---|
| Ideal Storage | Solid (in vial) | 2-8 °C | High (Months to Years) | N/A |
| Working Solution | Anhydrous DCM, THF | < 0 °C | Moderate (Hours to Days) | Minimal degradation if kept dry. |
| Aqueous Buffer | Water/Buffer (pH 7) | 25 °C | Very Low (Minutes to Hours) | 1-(Hydroxymethyl)isoquinoline |
| Alcoholic Solution | Methanol | 25 °C | Low (Hours) | 1-(Methoxymethyl)isoquinoline |
| Basic Solution | Aqueous NaOH | 25 °C | Extremely Low (Seconds to Minutes) | 1-(Hydroxymethyl)isoquinoline |
Experimental Protocol: HPLC-Based Stability Assessment
This protocol allows for the quantitative monitoring of degradation over time.
-
Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL) in a non-reactive solvent like acetonitrile. b. Prepare the test solvent system (e.g., a 50:50 acetonitrile:water buffer at pH 7.4). c. Develop an HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile) that can cleanly separate the parent compound from its expected primary degradant (1-(hydroxymethyl)isoquinoline).
-
Initiation of Study (T=0): a. Spike a known volume of the stock solution into the test solvent system, vortex briefly, and immediately inject an aliquot onto the HPLC. b. Record the peak area of the parent compound. This serves as the 100% reference point.
-
Time-Course Monitoring: a. Maintain the test solution at a constant temperature (e.g., 25 °C or 37 °C). b. At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), inject another aliquot onto the HPLC. c. Record the peak area of the parent compound and any new peaks that appear (degradation products).
-
Data Analysis: a. For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. b. Plot the percentage of parent compound remaining versus time. c. From this plot, key stability metrics such as the half-life (t₁/₂) of the compound under those specific conditions can be determined.
Recommended Handling and Storage
Given its reactive and irritant nature, proper handling of this compound is essential for both experimental success and laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses, and a lab coat.[8] The compound is listed as an irritant to the eyes, respiratory system, and skin.[8]
-
Storage of Solid: The hydrobromide salt should be stored in a tightly sealed container in a refrigerator (2-8 °C).[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against atmospheric moisture.
-
Storage of Solutions: Solutions should be prepared fresh whenever possible. If short-term storage is necessary, use an anhydrous aprotic solvent (e.g., DCM, THF), store in a tightly sealed container with a septum under inert gas, and keep refrigerated or in a freezer.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and nucleophilic reagents except when required for a reaction.[8]
-
Disposal: Dispose of waste material in accordance with federal, state, and local regulations for hazardous chemical waste.[8]
Conclusion
This compound is a potent synthetic intermediate whose utility is directly tied to its electrophilic reactivity. This same reactivity, however, makes it prone to degradation, particularly in protic or nucleophilic solvents. For researchers, scientists, and drug development professionals, mastering the use of this compound involves a delicate balance: leveraging its reactivity for synthesis while mitigating its instability through careful selection of solvents, temperature control, and handling procedures. Aprotic solvents such as DCM and THF are the solvents of choice for reactions and solution-state storage. Conversely, protic solvents like water and alcohols should be avoided unless they are intended as reactants. By adhering to the principles and protocols outlined in this guide, users can confidently and effectively employ this compound to advance their research and development objectives.
References
- This compound HYDROBROMIDE | CAS#:337508-56-2 | Chemsrc. (n.d.).
- 1-Bromoisoquinoline | C9H6BrN | CID 640963 - PubChem. (n.d.). National Institutes of Health.
- Gómez-Contreras, F., & Gil, S. (n.d.). Isoquinoline. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 331-381). Elsevier.
- Isoquinoline - Wikipedia. (n.d.).
- Nucleophilic addition to quinolines and isoquinolines - Química Organica.org. (n.d.).
- Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
- ISOQUINOLINE - Ataman Kimya. (n.d.).
- Preparation and Properties of Isoquinoline. (n.d.).
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).
- Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo. (n.d.).
- Showing Compound Isoquinoline (FDB012557) - FooDB. (2010, April 8).
- Isoquinoline synthesis - Química Organica.org. (2010, May 6).
- UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. - GCW Gandhi Nagar Jammu. (2018, May 11).
- 4-(Bromomethyl)isoquinoline | C10H8BrN | CID 44472107 - PubChem. (n.d.). National Institutes of Health.
- The Isoquinoline Alkaloids - ResearchGate. (n.d.).
- Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
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Introduction: The Isoquinoline Scaffold and the Strategic Importance of the Bromomethyl Group
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The Pharmacological Frontier: A Technical Guide to the Biological Activities of Novel Isoquinoline Derivatives
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a heterocyclic aromatic compound formed by the fusion of a benzene ring with a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] This "privileged scaffold" is not merely an academic curiosity; it is the foundational structure for a vast array of natural and synthetic molecules with profound biological activities.[1][2] From the potent analgesic properties of morphine, the first isoquinoline alkaloid to be isolated, to the antimicrobial efficacy of berberine, this structural motif has consistently yielded compounds of significant therapeutic value.[3][4] The inherent versatility of the isoquinoline nucleus allows for diverse chemical modifications, leading to the generation of novel derivatives with a wide spectrum of pharmacological applications, including anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory effects.[1][2][3][5][6]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the burgeoning field of novel isoquinoline derivatives and their potential biological activities. We will delve into the intricate mechanisms of action, present robust experimental protocols for their evaluation, and summarize key data to facilitate comparative analysis. Our focus will be on providing not just a recitation of facts, but a causal understanding of why these compounds exhibit their potent effects and how they can be effectively studied.
Anticancer Activity: Targeting the Malignant Phenotype
The quest for novel anticancer agents is a paramount challenge in modern medicine. Isoquinoline derivatives have emerged as a particularly promising class of compounds, demonstrating significant efficacy against various cancer cell lines, including multidrug-resistant (MDR) strains.[7][8] Their anticancer effects are multifaceted, often involving the induction of cell cycle arrest, apoptosis, and autophagy.[9]
Mechanisms of Action in Oncology
The antiproliferative effects of isoquinoline derivatives are often attributed to their ability to interact with fundamental cellular machinery.[10] Key mechanisms include:
-
DNA Intercalation and Topoisomerase Inhibition: Certain isoquinoline alkaloids can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.[1][9] Additionally, they can inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication, leading to catastrophic DNA damage in cancer cells.
-
Modulation of Key Signaling Pathways: Many isoquinoline derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer. A prime example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can effectively halt cancer progression.
-
Induction of Apoptosis: A significant number of isoquinoline alkaloids trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of the Bax/Bcl-2 ratio, leading to the activation of caspases, the executioner enzymes of apoptosis.[11]
-
Reversal of Multidrug Resistance (MDR): Some bisbenzylisoquinoline and protoberberine alkaloids have shown the ability to reverse MDR in cancer cells, making them valuable adjuncts to conventional chemotherapy.[7]
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Isoquinoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by novel isoquinoline derivatives.
Quantitative Data Summary: Anticancer Effects of Isoquinoline Derivatives
| Isoquinoline Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Berberine | PC12 | 1, 5, 10 | Dose-dependent increase in cell viability | [11] |
| Tetrandrine | PC12 | 1, 5 | Protective effects | [11] |
| Aromoline | SARS-CoV-2 variants | 0.47–0.66 | Inhibition of viral entry | [12] |
| Compound 8d | Staphylococcus aureus | 16 | Antibacterial | [13] |
| Compound 8f | Streptococcus pneumoniae | 32 | Antibacterial | [13] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of novel isoquinoline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel isoquinoline derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Isoquinoline derivatives, both natural and synthetic, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[14][15]
Mechanisms of Antimicrobial Action
The antimicrobial effects of isoquinoline derivatives are diverse and can involve:
-
Disruption of Cell Membrane Integrity: Some derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential intracellular components.
-
Inhibition of Nucleic Acid and Protein Synthesis: These compounds can interfere with key cellular processes such as DNA replication, transcription, and translation, thereby inhibiting bacterial growth.[16]
-
Inhibition of Key Bacterial Enzymes: Specific isoquinoline derivatives can target and inhibit essential bacterial enzymes, such as tyrosyl-tRNA synthetase, which is vital for protein synthesis.[15]
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary: Antimicrobial Activity of Isoquinoline Derivatives
| Isoquinoline Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluorophenylpropanoate ester 13 | Bacteria (broad-range) | Not specified, but remarkable activity | [14] |
| Chlorinated derivatives (10, 14, 22) | Fungi | Not specified, but greatest activity | [14] |
| Compound 8d | Enterococcus faecium | 128 | [13] |
| Compound 8f | Enterococcus faecium | 64 | [13] |
Antiviral Activity: Combating Viral Threats
The ongoing threat of viral pandemics underscores the urgent need for novel antiviral therapies. Isoquinoline and its related alkaloids have shown promise as antiviral agents, interfering with multiple stages of the viral life cycle.[3][17][18]
Mechanisms of Antiviral Action
The antiviral mechanisms of isoquinoline derivatives are multifaceted and can include:
-
Inhibition of Viral Entry: Some compounds, like the bis-benzylisoquinoline alkaloid aromoline, can inhibit the entry of viruses such as SARS-CoV-2 by interfering with the interaction between the viral spike protein and the host cell receptor ACE2.[12]
-
Interference with Viral Replication: Isoquinoline alkaloids can disrupt viral replication by interfering with key signaling pathways within the host cell that are hijacked by the virus for its own propagation, such as the NF-κB and MAPK/ERK pathways.[3][17][18]
-
Inhibition of Ca2+-mediated Fusion: Some derivatives can inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[3]
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Isoquinoline alkaloids have demonstrated significant neuroprotective effects, offering potential therapeutic avenues for these debilitating conditions.[11][19][20]
Mechanisms of Neuroprotection
The neuroprotective properties of isoquinoline alkaloids are mediated through several key pathways:[19]
-
Anti-inflammatory and Antioxidant Activities: Many isoquinoline alkaloids possess potent anti-inflammatory and antioxidant properties.[19] They can reduce the production of pro-inflammatory mediators and scavenge reactive oxygen species (ROS), thereby protecting neurons from inflammatory and oxidative damage.[19][21]
-
Modulation of Signaling Pathways: These compounds can activate pro-survival signaling pathways, such as the PI3K/Akt pathway, and inhibit apoptotic pathways.[11][19]
-
Regulation of Autophagy: Some isoquinoline derivatives can regulate autophagy, a cellular process responsible for the clearance of damaged organelles and aggregated proteins, which is often impaired in neurodegenerative diseases.[19]
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: Activation of the Nrf2 antioxidant pathway by isoquinoline alkaloids.
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key contributor to a wide range of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. Novel isoquinoline derivatives have demonstrated potent anti-inflammatory effects, making them attractive candidates for the development of new anti-inflammatory drugs.[22][23][24]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of isoquinoline derivatives are primarily mediated through the inhibition of key inflammatory pathways:
-
Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Many isoquinoline derivatives can inhibit the activation of NF-κB, thereby suppressing the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as iNOS and COX-2.[22][23]
-
Inhibition of MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways are also crucial for the inflammatory response. Certain isoquinoline-1-carboxamides have been shown to inhibit the phosphorylation of MAPKs, further contributing to their anti-inflammatory effects.[22]
Conclusion and Future Directions
The diverse and potent biological activities of novel isoquinoline derivatives underscore their immense potential in drug discovery and development. From combating cancer and infectious diseases to protecting the nervous system and mitigating inflammation, this versatile chemical scaffold continues to provide a rich source of therapeutic leads. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and conducting rigorous preclinical and clinical studies to translate these promising findings into novel therapies for a wide range of human diseases. The journey from a privileged scaffold to a life-saving drug is arduous, but for isoquinoline derivatives, the path forward is illuminated by a wealth of scientific evidence and boundless potential.
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- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
- Meta-analysis of studies on the neuroprotective effects of isoquinoline alkaloids. (n.d.). Benchchem.
- Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. (2018, November 1). Bentham Science Publishers.
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022, December 21). SRUC, Scotland's Rural College.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). PMC.
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (n.d.). PubMed Central.
- An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (n.d.). PubMed.
- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). OUCI.
- Natural and synthetic isoquinoline derivatives with antimicrobial activity. (n.d.). ResearchGate.
- Possible modes of anticancer action of isoquinoline-based compounds. (n.d.). ResearchGate.
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- Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. (2020, March 27). PubMed.
- Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. (2023, October 12). MDPI.
- Novel isoquinoline derivatives as antimicrobial agents | Request PDF. (2025, August 6). ResearchGate.
- Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture. (2019, July 5). PubMed.
- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022, August 10). PMC.
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- Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS. (n.d.). ResearchGate.
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- Biologically active isoquinoline alkaloids covering 2019–2022. (n.d.). ResearchGate.
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The Synthetic Versatility of 1-(Bromomethyl)isoquinoline and Its Analogs: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of 1-(Bromomethyl)isoquinoline and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles and practical methodologies that underscore the utility of this important heterocyclic scaffold. We will explore the nuances of its preparation, the diverse chemical transformations it can undergo, and its role as a versatile building block in medicinal chemistry and beyond.
Introduction to the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] This framework is prevalent in a vast number of naturally occurring alkaloids, many of which exhibit significant biological activity.[3][4] The unique electronic properties of the isoquinoline ring system, arising from the interplay between the aromatic carbocycle and the nitrogen-containing heterocycle, impart a rich and varied reactivity profile.
This compound, in particular, is a highly valuable synthetic intermediate. The presence of a reactive bromomethyl group at the C1 position, a site susceptible to nucleophilic attack, makes it a powerful tool for the introduction of diverse functionalities onto the isoquinoline scaffold.[5][6] This guide will provide a detailed exploration of the synthesis and synthetic utility of this key compound and its structural analogs.
Synthesis of this compound and Analogs
The most direct and common method for the synthesis of this compound is the free-radical bromination of 1-methylisoquinoline. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride.[3][7]
Core Synthesis Pathway: Free-Radical Bromination
The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group at the benzylic position, which is stabilized by the adjacent aromatic ring. The resulting benzylic radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound based on standard Wohl-Ziegler bromination conditions.[3][7]
Materials:
-
1-Methylisoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylisoquinoline (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Synthesis of Analogs
The synthesis of analogs of this compound can be achieved through various strategies. Halogenated analogs, for instance, can be prepared from the corresponding substituted 1-methylisoquinolines. Other analogs, such as 1-(chloromethyl)isoquinoline, can be synthesized using N-chlorosuccinimide (NCS) under similar free-radical conditions.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the bromomethyl group, which serves as an excellent electrophilic handle for a variety of chemical transformations.
Nucleophilic Substitution Reactions
The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide leaving group is displaced by a wide range of nucleophiles.[2][5][6] This allows for the facile introduction of diverse functional groups at the C1-methyl position.
Caption: Covalent labeling of a biomolecule.
General Protocol for Protein Labeling
The following is a generalized protocol for the covalent labeling of a protein with a 1-(halomethyl)isoquinoline derivative. Optimization of reaction conditions is crucial for each specific protein and probe. [8][9] Materials:
-
Purified protein of interest
-
This compound or a suitable analog
-
Labeling buffer (e.g., PBS or HEPES, pH 7.2-8.0)
-
Quenching reagent (e.g., dithiothreitol or β-mercaptoethanol for cysteine labeling)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Dissolve the purified protein in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the 1-(halomethyl)isoquinoline probe in a compatible organic solvent like DMSO.
-
Add a 10- to 20-fold molar excess of the probe to the protein solution. The final concentration of the organic solvent should be kept below 5% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle agitation.
-
Quench the reaction by adding an excess of the quenching reagent.
-
Remove the unreacted probe and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterize the labeled protein using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and mass spectrometry to determine the labeling efficiency and stoichiometry.
Conclusion
This compound and its analogs are indispensable tools in modern organic synthesis and medicinal chemistry. Their straightforward synthesis and the versatile reactivity of the bromomethyl group provide a powerful platform for the construction of a wide array of complex and biologically relevant molecules. This guide has outlined the fundamental principles and practical methodologies for the synthesis and application of these important compounds. As the demand for novel therapeutics and advanced bioimaging tools continues to grow, the strategic utilization of the this compound scaffold is poised to play an increasingly significant role in scientific discovery.
References
A comprehensive list of references is provided below to support the claims and protocols detailed in this guide.
- Chenoweth, D. M., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Source details to be added]
- Balewski, Ł., et al. (2019).
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). [Source details to be added]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions. [Source details to be added]
- Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2025). [Source details to be added]
- Jun, J. V., Petersson, E. J., & Chenoweth, D. M. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging. [Source details to be added]
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro. [Source details to be added]
- Experiment 7 — Nucleophilic Substitution. [Source details to be added]
- BenchChem. (2025). Technical Support Center: Covalent Labeling of Proteins with 4-Bromomethyl-1,2-dihydroquinoline-2-one. [Source details to be added]
- Gottardi, W. (1974). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 39(15), 2315-2316.
- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Source details to be added]
- The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Labor
- Formal Lab Report - Nucleophilic Substitution Reactions. [Source details to be added]
- Organic Chemistry Portal. Isoquinoline synthesis. [Source details to be added]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Source details to be added]
- Jacob, J., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1821-1845.
- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. [Source details to be added]
- Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 39(2), 903-931.
- Creative Proteomics. Protein Labeling: Methods and Mechanisms. [Source details to be added]
- Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100539.
- BenchChem. (2025). Application Notes: Covalent Labeling of Proteins with 4-Bromomethyl-1,2-dihydroquinoline-2-one. [Source details to be added]
- Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 2013(9), 556-558.
- Ökten, S., et al. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Source details to be added]
- Enzyme Inhibitions of New Synthetic or Natural Organic Compounds: Synthesis and Biologic Activity—A Themed Issue in Honor of Prof. Dr. İlhami GÜLÇİN's Contribution. Molecules.
- Kim, J., et al. (2019).
- Selected SAR of isoquinoline series. [Source details to be added]
- The Raj Group. (2023). One-Step Azolation Strategy for Site- and Chemo-Selective Labeling of Proteins with Mass-Sensitive Probes. [Source details to be added]
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Leenders, R., et al. (2019). Novel SAR for quinazoline inhibitors of EHMT1 and EHMT2. Bioorganic & Medicinal Chemistry Letters, 29(17), 2516-2524.
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-(Bromomethyl)isoquinoline
Introduction and Scope
1-(Bromomethyl)isoquinoline is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical research sectors. As a reactive building block, its utility in the synthesis of more complex molecular architectures is well-established, particularly in the development of novel therapeutic agents and functional materials.[1][2][3] The inherent reactivity of the bromomethyl group, while synthetically advantageous, also imparts specific hazards that necessitate a comprehensive understanding of its safe handling, storage, and disposal.
This guide provides a detailed framework for researchers, chemists, and laboratory professionals to manage this compound and its common salt form, this compound hydrobromide, safely. The information presented herein is synthesized from authoritative safety data sheets (SDS) and chemical literature, emphasizing the causality behind each procedural recommendation to foster a culture of safety and scientific integrity. It is important to note that much of the available safety data pertains to the hydrobromide salt (CAS No. 337508-56-2); while the core hazards are applicable to the free base, the salt form may have different physical properties and a slightly modified hazard profile.[4][5][6]
Hazard Identification and Risk Analysis
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. The compound is classified with multiple hazard statements, indicating a significant risk upon exposure.
Primary Hazards:
-
Acute Toxicity: this compound hydrobromide is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5] Some sources also indicate it may be toxic in contact with skin (Acute Toxicity, Dermal, Category 3). Ingestion can lead to irritation of the digestive tract.[4] The toxicological properties have not been fully investigated, warranting a cautious approach.[5]
-
Corrosivity and Irritation: The compound is a potent irritant and corrosive agent. It is designated as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1A/1B/1C and Serious Eye Damage/Eye Irritation, Category 1).[5][7] Contact with skin will cause irritation, and prolonged contact can result in chemical burns.[4] Direct eye contact can lead to serious, potentially irreversible damage.[5]
-
Respiratory Tract Irritation: Inhalation of the dust or vapors can cause irritation to the respiratory system.[4] Precautionary statements advise against breathing in dust, fumes, or vapors.[5]
Hazard Summary Table:
| Hazard Classification | GHS Category | Description | Source(s) |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [5] |
| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin. | |
| Skin Corrosion/Irritation | Category 1A/1B/1C | Causes severe skin burns. | [5] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. | [5][7] |
| Respiratory Irritation | - | Irritating to the respiratory system. | [4] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[8] This is non-negotiable for any procedure involving the solid material or its solutions, including weighing, transferring, and reaction setup. The fume hood provides critical protection against inhalation of airborne particles and vapors. Additionally, a safety shower and eyewash station must be readily accessible in any laboratory where this compound is used.[4]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Gloves must be inspected for integrity before each use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.[5][9]
-
Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles in combination with a face shield are required to protect against dust particles and splashes.[5]
-
Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron or a full-body protective suit should be worn.[4] Contaminated clothing must be removed immediately, and the affected skin area washed thoroughly.[5]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during a spill clean-up, a NIOSH/MSHA-approved respirator is necessary. A respirator with a particulate filter (for dust) or an organic vapor cartridge may be appropriate depending on the task.[4]
Protocols for Safe Handling and Use
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
Weighing and Transferring the Solid Compound
-
Preparation: Don all required PPE (gloves, goggles, face shield, lab coat) before entering the designated handling area.
-
Work Area: Conduct all weighing and transfer operations within a certified chemical fume hood.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the storage container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe (e.g., with ethanol or isopropanol).
-
Container Sealing: Securely close the main storage container immediately after use.
Preparation of Solutions
-
Solvent Addition: In the fume hood, add the solvent to the vessel containing the pre-weighed this compound.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols. If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Transfer: Use a pipette or cannula for transferring solutions to minimize the risk of spills.
Caption: Emergency response flowchart for personal exposure.
Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA). [4]* Hazards: Containers may rupture upon heating. The combustion process produces toxic and corrosive fumes (HBr, NOx). [4]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste.
-
Containers: Collect waste in suitable, labeled, and sealed containers.
-
Disposal Route: Dispose of waste through a licensed professional waste disposal service. Do not allow the material to enter drains or the environment. [5][10]All disposal practices must be in accordance with federal, state, and local regulations. [4]
Summary of Physicochemical and Toxicological Data
The following data is for this compound hydrobromide.
Physicochemical Properties Table:
| Property | Value | Source(s) |
| CAS Number | 337508-56-2 | [5][6] |
| Molecular Formula | C10H9Br2N | [4][5] |
| Molecular Weight | 302.99 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Melting Point | 180-190 °C | [4] |
| Boiling Point | 322.1 °C at 760 mmHg | [4] |
| Storage Temperature | 2-8 °C | [4] |
Toxicological Data Summary:
| Endpoint | Result | Source(s) |
| LD50/LC50 | Not available | [4] |
| Carcinogenicity | Not listed by ACGIH, IARC, or NTP | [4][5] |
| Primary Hazards | Harmful if swallowed, causes severe skin burns and eye damage, respiratory irritant. | [4][5] |
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The Isoquinoline Alkaloids: A Legacy of Discovery and a Future of Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with over 2,500 identified compounds to date.[1][2] Their history is deeply intertwined with the development of modern pharmacology and medicine, beginning with the isolation of morphine, the first alkaloid ever to be identified from a plant source.[3][4] This guide provides a comprehensive overview of the discovery, history, biosynthesis, classification, and pharmacological significance of isoquinoline alkaloids. It is designed to serve as a technical resource for professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into both the foundational principles and the latest advancements in the study of these remarkable compounds.
Part 1: A Historical Odyssey: The Dawn of Alkaloid Chemistry
The story of isoquinoline alkaloids begins with the quest to understand the potent medicinal properties of opium, the dried latex of the opium poppy (Papaver somniferum).[2][5] For centuries, opium was a powerful analgesic, but its use was fraught with danger due to the variability in its potency.[4]
The Landmark Isolation of Morphine
In the early 19th century, a young German pharmacist's apprentice named Friedrich Wilhelm Adam Sertürner embarked on a series of experiments to isolate the active principle of opium.[4][6] Between 1804 and 1817, through meticulous experimentation involving precipitation and crystallization, Sertürner successfully isolated a white, crystalline substance which he named "morphium" after Morpheus, the Greek god of dreams.[3][4][5] This achievement marked a pivotal moment in science, as morphine was the first alkaloid to be isolated from any plant, laying the foundation for the field of alkaloid chemistry.[3][6] Sertürner's work, which included self-experimentation to determine the physiological effects of the pure compound, transformed pharmaceutical chemistry from a practice of using crude extracts to one based on defined, quantifiable substances.[3][7]
The French School: Expanding the Alkaloid Family
Following Sertürner's groundbreaking discovery, the field of alkaloid chemistry rapidly expanded, with significant contributions from French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou.[8][9][10] Working in their Parisian pharmacy, they developed milder extraction techniques that led to the isolation of a host of other important alkaloids.[9][11] Their discoveries included strychnine (1818), brucine (1819), and, most notably, the anti-malarial quinine (1820).[10][11] Their work further solidified the concept of alkaloids as a distinct class of nitrogenous plant bases with potent physiological activities.[11][12]
Elucidating the Core Structure
The parent compound, isoquinoline, was first isolated from coal tar in 1885.[13] The structural elucidation of the complex isoquinoline alkaloids, however, was a much more protracted process that spanned decades. The pioneering work of chemists like Sir Robert Robinson in the early 20th century on the synthesis of tropinone and his theories on the biogenesis of alkaloids were instrumental in understanding their molecular architecture.[14][15][16] Robinson's insights into how these complex molecules might be assembled in nature provided a logical framework for both their structural determination and their laboratory synthesis.[14][15]
Part 2: The Biosynthetic Blueprint: From Tyrosine to Structural Diversity
The vast array of isoquinoline alkaloid structures originates from a common biosynthetic pathway, beginning with the amino acid L-tyrosine.[17][18] This remarkable metabolic journey involves a series of enzymatic transformations that give rise to the characteristic isoquinoline scaffold and its subsequent diversification.
The Central Pathway to (S)-Reticuline
The biosynthesis of most isoquinoline alkaloids proceeds through the following key steps:
-
Formation of Dopamine and 4-Hydroxyphenylacetaldehyde: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde through a series of decarboxylation, hydroxylation, and deamination reactions.[1][19]
-
The Pictet-Spengler Condensation: The first committed step is the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[17][18] This reaction establishes the fundamental 1-benzylisoquinoline skeleton.
-
Methylation and Hydroxylation: A series of O- and N-methyltransferases and hydroxylases then modify the (S)-norcoclaurine core.[17][18] These enzymatic steps lead to the formation of the pivotal intermediate, (S)-reticuline.[20]
(S)-Reticuline stands as a critical branch point in the biosynthesis of a wide range of isoquinoline alkaloids. Its central role underscores the modularity of natural product biosynthesis, where a common precursor is tailored to generate diverse chemical entities.
Branching Pathways to Major Alkaloid Classes
From (S)-reticuline, the biosynthetic pathway diverges to produce the major classes of isoquinoline alkaloids:
-
Morphinan Alkaloids: In opium poppy, (S)-reticuline is converted to its (R)-enantiomer, which then undergoes intramolecular carbon-carbon phenol coupling to form the morphinan skeleton of alkaloids like morphine and codeine.[1]
-
Protoberberine and Benzophenanthridine Alkaloids: The berberine bridge enzyme (BBE) plays a crucial role in converting the N-methyl group of (S)-reticuline into the methylene bridge of (S)-scoulerine, the precursor to protoberberine alkaloids like berberine and benzophenanthridine alkaloids like sanguinarine.[1][17][18]
The following diagram illustrates the core biosynthetic pathway leading to the formation of (S)-reticuline and its subsequent conversion into representative members of the morphinan and protoberberine alkaloid classes.
Caption: Core biosynthetic pathway of isoquinoline alkaloids.
Part 3: A Spectrum of Structures and Functions
The structural diversity of isoquinoline alkaloids is vast, leading to their classification into several major groups based on their carbon skeleton.[2] This structural variation is directly linked to their wide range of pharmacological activities.
Major Classes of Isoquinoline Alkaloids
| Class | Characteristic Feature | Prominent Examples | Key Pharmacological Activities |
| Simple Isoquinolines | Basic isoquinoline ring | Salsolinol | Neurotoxic effects |
| Benzylisoquinolines | A benzyl group at C1 | Papaverine | Vasodilator, smooth muscle relaxant[21][22] |
| Aporphines | Intramolecularly cyclized benzylisoquinolines | Apomorphine | Dopamine agonist |
| Protoberberines | Tetracyclic ring system with a methylene bridge | Berberine | Antimicrobial, anti-inflammatory[23] |
| Morphinans | Pentacyclic ring system | Morphine, Codeine | Potent analgesics, antitussive[23][24][25] |
| Bisbenzylisoquinolines | Dimeric structures of benzylisoquinoline units | Tubocurarine | Skeletal muscle relaxant[2] |
Pharmacological Significance and Therapeutic Applications
Isoquinoline alkaloids are a cornerstone of modern medicine, with several compounds and their derivatives used as therapeutic agents.[23]
-
Morphine and Codeine: These morphinan alkaloids are potent analgesics that act on the central nervous system's opioid receptors.[26][27] Codeine is also widely used as an antitussive.[25]
-
Papaverine: A benzylisoquinoline alkaloid, papaverine is a non-narcotic smooth muscle relaxant and vasodilator, used in the treatment of visceral spasms and erectile dysfunction.[21][22]
-
Berberine: This protoberberine alkaloid exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-diabetic effects.[23][28]
-
Tubocurarine: A bisbenzylisoquinoline alkaloid, tubocurarine is a potent neuromuscular blocking agent, historically used as a muscle relaxant during surgery.[2]
The diverse pharmacological profiles of these compounds highlight the potential of isoquinoline alkaloids as a rich source of lead compounds for drug discovery.[23][28]
Part 4: From Plant to Pure Compound: Isolation and Structural Elucidation
The journey from a plant source to a purified, structurally characterized isoquinoline alkaloid involves a multi-step process that leverages the physicochemical properties of these compounds.
Experimental Protocol: Acid-Base Extraction of Isoquinoline Alkaloids
This protocol outlines a classic and effective method for the initial extraction of alkaloids from plant material, capitalizing on their basic nature.[29]
Objective: To perform a preliminary extraction and separation of isoquinoline alkaloids from a plant matrix.
Materials:
-
Dried and powdered plant material (e.g., Coptis chinensis rhizome for berberine)
-
0.1 M Hydrochloric acid (HCl)
-
Diethyl ether or hexane
-
Concentrated ammonium hydroxide (NH₄OH)
-
Chloroform or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnels, beakers, filter paper, rotary evaporator
Methodology:
-
Acidic Extraction:
-
Macerate 50 g of powdered plant material in 500 mL of 0.1 M HCl for 24 hours at room temperature with occasional stirring. This process protonates the alkaloids, forming water-soluble salts.
-
Filter the mixture to remove solid plant debris. The filtrate contains the alkaloid salts.
-
-
Removal of Non-Polar Impurities:
-
Transfer the acidic aqueous extract to a separatory funnel.
-
Wash the extract with three 150 mL portions of diethyl ether to remove non-polar compounds like fats and waxes. Discard the organic layers.
-
-
Basification and Free Base Extraction:
-
Slowly add concentrated ammonium hydroxide to the aqueous layer until the pH is approximately 9-10. This deprotonates the alkaloid salts, converting them into their free base form, which is soluble in organic solvents.
-
Extract the basified aqueous solution with three 200 mL portions of chloroform. The free base alkaloids will partition into the organic layer.
-
-
Drying and Concentration:
-
Combine the chloroform extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.
-
Modern Techniques for Purification and Structural Elucidation
Following initial extraction, the crude mixture requires further purification and structural analysis.
-
Chromatography: This is the cornerstone of alkaloid purification.[29] Techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are employed to separate individual alkaloids based on their polarity and affinity for the stationary phase.[30][31]
-
Spectroscopic Methods: Once purified, the structure of an alkaloid is determined using a combination of spectroscopic techniques:[32][33][34]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.[33][35][36]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule.[35]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups and chromophoric systems present in the molecule.[33]
-
The following diagram illustrates a typical workflow for the isolation and characterization of isoquinoline alkaloids.
Caption: Experimental workflow for alkaloid isolation.
Conclusion
From the pioneering work of Sertürner to the sophisticated analytical and synthetic methodologies of today, the study of isoquinoline alkaloids has consistently pushed the boundaries of chemical and biological sciences. This diverse family of natural products continues to be a rich source of medicinally important compounds and a fascinating subject of scientific inquiry. For researchers and drug development professionals, a deep understanding of their history, biosynthesis, and chemical properties is essential for harnessing their therapeutic potential and developing the next generation of innovative medicines.
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- Molecular Structure Analysis of Alkaloids. JEOL Ltd.
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- CXCIV.—Synthetical experiments in the group of the isoquinoline alkaloids. Part IV. The synthesis of β-gnoscopine. Journal of the Chemical Society, Transactions.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Journal of Natural Products.
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- ROBERT ROBINSON - Some polycyclic natural products. Nobel Lecture.
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The Isoquinoline Scaffold: A Cornerstone in Medicinal Chemistry
An In-depth Technical Guide to 1-(Bromomethyl)isoquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal reagent in synthetic organic chemistry and medicinal drug discovery. We delve into its fundamental physicochemical properties, including its precise molecular weight and formula, and present a detailed analysis of its spectroscopic signature for unambiguous identification. The guide elucidates the primary synthetic route via radical bromination of 1-methylisoquinoline, including a detailed experimental protocol and mechanistic insights. Furthermore, we explore its reactivity as a potent electrophilic building block and its application in the synthesis of complex, biologically active molecules. Safety protocols, handling procedures, and methods for structural validation are also discussed to ensure safe and effective utilization in a laboratory setting. This document serves as an essential resource for researchers leveraging the unique chemical attributes of the isoquinoline scaffold in their work.
The isoquinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] It is a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] This structural motif is particularly prominent in a class of alkaloids derived from the amino acid tyrosine, including well-known compounds like papaverine, a vasodilator, and morphine, a potent analgesic.[1][2] The inherent biological activity of the isoquinoline core has made it a focal point for drug discovery, leading to the development of agents with diverse therapeutic applications, including anticancer, antihypertensive, antimicrobial, and anti-HIV properties.[3][4]
This compound emerges as a highly valuable synthetic intermediate. The introduction of a reactive bromomethyl group at the C1 position transforms the stable isoquinoline core into a versatile electrophilic building block, enabling chemists to readily introduce the isoquinoline-1-methyl pharmacophore onto a wide range of molecular skeletons.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. This compound is most commonly handled as its free base or as a more stable hydrobromide salt. It is critical to distinguish between the two, as their properties differ significantly.
Core Physicochemical Properties
The fundamental properties of the this compound free base are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 74417-44-0 | [5] |
| Molecular Formula | C₁₀H₈BrN | [5][6] |
| Molecular Weight | 222.08 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid | - |
| Purity | Commercially available up to 98% | [5] |
Note on the Hydrobromide Salt: Researchers may frequently encounter the hydrobromide salt (CAS No: 337508-56-2). This form has a molecular formula of C₁₀H₉Br₂N and a molecular weight of approximately 302.99 g/mol .[7][8][9] It is generally more stable and less reactive than the free base, making it suitable for long-term storage.
Spectroscopic Signature for Structural Validation
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected data for this compound.
| Technique | Expected Observations |
| ¹H NMR | ~8.3-8.5 ppm (d, 1H): Aromatic proton adjacent to the nitrogen. ~7.5-8.0 ppm (m, 5H): Remaining aromatic protons on the isoquinoline ring system. ~4.8-5.0 ppm (s, 2H): Characteristic singlet for the benzylic methylene protons (-CH₂Br). |
| ¹³C NMR | ~158-160 ppm: Quaternary carbon at the C1 position. ~120-145 ppm: Signals corresponding to the other aromatic carbons. ~30-35 ppm: Signal for the methylene carbon (-CH₂Br). |
| HRMS (ESI+) | [M+H]⁺: Calculated m/z for [C₁₀H₉BrN]⁺ is 221.9918. The observed high-resolution mass should be within 5 ppm of this value, confirming the elemental composition. |
| FTIR (cm⁻¹) | ~3050-3100: Aromatic C-H stretch. ~1600, 1485: Aromatic C=C and C=N ring stretching. ~1200-1250: C-N stretching. ~600-700: C-Br stretch. |
Synthesis and Mechanistic Considerations
The most direct and common method for preparing this compound is through the free-radical bromination of its precursor, 1-methylisoquinoline.
Primary Synthetic Route: Radical Bromination
This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene under reflux or photochemical conditions. NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of Br₂, minimizing competing reactions like aromatic ring bromination.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with all necessary safety precautions.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylisoquinoline (1.0 eq.).
-
Reagents: Add a suitable solvent (e.g., carbon tetrachloride). Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq.).
-
Reaction: Heat the mixture to reflux (typically ~77°C for CCl₄) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours. The solid succinimide byproduct will float to the surface upon completion.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 2.2.[10]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of the C-Br bond. The benzylic position of the bromine atom makes it an excellent leaving group in nucleophilic substitution reactions, primarily following an Sₙ2 mechanism.
Caption: General Sₙ2 reactivity of this compound.
This reactivity allows for the covalent attachment of the isoquinoline moiety to various scaffolds, a common strategy in the design of novel therapeutic agents. For instance, derivatives of bromo-substituted quinolines and isoquinolines have been investigated for their potent anticancer activities.[11] The ability to react with amines, phenols, thiols, and other nucleophilic groups in biologically relevant molecules makes it a key building block in combinatorial chemistry and targeted drug synthesis.
Workflow for Structural Validation
Confirming the identity and purity of a synthesized batch of this compound is a critical, multi-step process.
Caption: Logical workflow for structural validation.
-
NMR Spectroscopy: Prepare a sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments and ensure the absence of starting material (1-methylisoquinoline).[10]
-
Mass Spectrometry (MS): Prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile) for HRMS analysis to confirm the molecular weight and elemental formula with high accuracy.[10]
-
Infrared (IR) Spectroscopy: Analyze a sample to verify the presence of key functional groups (aromatic C-H, C=N, C-Br) and the absence of impurities.
-
Purity Assessment: If required, use High-Performance Liquid Chromatography (HPLC) to quantify the purity of the final compound.
Safety, Handling, and Disposal
This compound and its hydrobromide salt are hazardous chemicals that must be handled with care.
-
Hazard Identification: The compound is classified as an irritant, causing potential irritation to the eyes, skin, and respiratory system.[7] It may be harmful if swallowed, inhaled, or absorbed through the skin.[7][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]
-
Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For enhanced stability, especially for the free base, storage under an inert atmosphere (e.g., argon or nitrogen) and refrigeration is recommended.[7]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.[7] Do not allow the product to enter drains.
Conclusion
This compound is a synthetically versatile and medicinally significant molecule. Its well-defined physicochemical properties, straightforward synthesis, and predictable reactivity make it an indispensable tool for researchers. By serving as a potent electrophile, it provides a reliable gateway for incorporating the biologically active isoquinoline scaffold into novel molecular architectures, paving the way for the development of next-generation therapeutics. Adherence to rigorous characterization and safety protocols is paramount to harnessing its full potential in the research and development landscape.
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- Aaron Chemicals. (2024, November 1). Safety Data Sheet - this compound hydrobromide.
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Methodological & Application
Application Note & Protocol: Synthesis of Fluorescent Probes Using 1-(Bromomethyl)isoquinoline
A Senior Application Scientist's Guide to Synthesizing Novel Fluorophores for Advanced Biological Imaging and Sensing
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel fluorescent probes utilizing 1-(Bromomethyl)isoquinoline as a key building block. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and explore the rationale behind experimental choices to empower you to design and create custom probes for your specific research needs. The isoquinoline moiety, a privileged scaffold in medicinal chemistry, imparts unique photophysical properties and potential biological activity to the resulting fluorophores, making them highly valuable tools for cellular imaging, biomolecule tracking, and high-throughput screening.[1][2]
Introduction: The Versatility of the Isoquinoline Scaffold in Fluorescence Probe Design
The isoquinoline core is a bicyclic aromatic heterocycle that is a fundamental structural motif in numerous natural products and pharmacologically active compounds.[1][2][3] Its rigid, planar structure and extended π-conjugated system provide an excellent foundation for the development of fluorophores with desirable photophysical properties, including high quantum yields and large Stokes shifts.[1][4] The introduction of a reactive bromomethyl group at the 1-position of the isoquinoline ring transforms this scaffold into a versatile electrophilic building block, this compound, enabling its covalent linkage to a wide array of nucleophilic molecules to create novel fluorescent probes.
The true power of this compound lies in its ability to act as a "pro-fluorophore" or a fluorogenic reagent. By itself, it is weakly fluorescent. However, upon reaction with a target nucleophile, such as a thiol-containing biomolecule or a phenolic compound, the bromide is displaced, leading to the formation of a new, often highly fluorescent conjugate. This "turn-on" fluorescence response is a highly sought-after feature in probe design, as it minimizes background signal and enhances detection sensitivity.[5]
Core Synthesis Principles: Nucleophilic Substitution at the Benzylic Position
The primary reaction mechanism underpinning the use of this compound in probe synthesis is a classical nucleophilic substitution (SN2) reaction. The benzylic carbon of the bromomethyl group is highly electrophilic due to the electron-withdrawing nature of the adjacent isoquinoline ring and the good leaving group ability of the bromide ion. This facilitates its reaction with a wide range of nucleophiles.[6]
Key Nucleophiles for Probe Synthesis:
-
Phenols and Naphthols: The oxygen atom of the hydroxyl group acts as the nucleophile, leading to the formation of an ether linkage. The resulting aryl ethers often exhibit strong fluorescence due to the extended conjugation.[7]
-
Thiols: The sulfur atom of a thiol group is a soft and potent nucleophile, readily reacting with the soft electrophilic benzylic carbon to form a thioether bond. This is particularly useful for labeling cysteine residues in proteins or for detecting glutathione (GSH) in cells.[6][8]
-
Amines: Primary and secondary amines can also serve as nucleophiles, forming amino-isoquinoline derivatives. However, the potential for over-alkylation exists, and careful control of stoichiometry is often required.
-
Carboxylates: While less common, the carboxylate anion can also displace the bromide to form an ester linkage.
The choice of nucleophile is dictated by the intended application of the fluorescent probe. For example, to design a probe for a specific enzyme, a nucleophilic substrate or inhibitor of that enzyme would be chosen for conjugation with this compound.
Experimental Protocols: A Step-by-Step Guide
General Considerations for Synthesis
-
Solvent Choice: Aprotic polar solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred to solvate the reactants without interfering with the nucleophilic substitution reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N), is often required to deprotonate the nucleophile (e.g., phenol or thiol) and increase its reactivity. The choice of base depends on the pKa of the nucleophile.
-
Temperature: Reactions are typically carried out at room temperature or with gentle heating (40-60 °C) to facilitate the reaction without promoting side reactions.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents.
-
Purity of this compound: The starting material should be of high purity to avoid side reactions and simplify purification of the final product. It can be synthesized from 1-methylisoquinoline via radical bromination using N-bromosuccinimide (NBS).
Protocol 1: Synthesis of a Naphthol-Based Fluorescent Probe
This protocol describes the synthesis of a fluorescent probe by reacting this compound with 2-naphthol. The resulting probe, 1-((naphthalen-2-yloxy)methyl)isoquinoline, is expected to exhibit strong blue-green fluorescence.
Workflow Diagram:
Caption: Workflow for the synthesis of a naphthol-based fluorescent probe.
Step-by-Step Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-naphthol (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Addition of this compound: To the stirring solution, add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and allow it to stir for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure naphthol-isoquinoline probe.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Data for Naphthol-Isoquinoline Probe
| Parameter | Expected Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~460 nm |
| Quantum Yield (Φ) | 0.4 - 0.7 (solvent dependent) |
| Molar Extinction Coefficient (ε) | >12,000 M⁻¹cm⁻¹ |
| Typical Yield | 75-90% |
Protocol 2: Synthesis of a Thiol-Reactive "Turn-On" Probe
This protocol outlines the design principle for a "turn-on" probe for detecting thiols, such as glutathione (GSH). The strategy involves attaching a quenching moiety that is displaced upon reaction with a thiol, leading to a significant increase in fluorescence.
Logical Flow of "Turn-On" Probe Activation:
Caption: Activation mechanism of a "turn-on" thiol-reactive probe.
Step-by-Step Procedure for Thiol Detection:
-
Probe Synthesis: Synthesize a probe by reacting this compound with a nucleophile that also acts as a fluorescence quencher (e.g., a thiol-containing dinitrophenyl ether). The synthesis would follow a similar procedure to Protocol 1.
-
Probe Solution: Prepare a stock solution of the purified probe in a suitable organic solvent like DMSO.
-
Assay Buffer: Prepare a working solution of the probe in an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Addition of Thiol: Add the thiol-containing analyte (e.g., glutathione, cysteine) to the probe solution.[8][9]
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer set to the appropriate excitation and emission wavelengths for the activated isoquinoline fluorophore. A time-course measurement will show the "turn-on" response.
Table 2: Expected Performance of a Thiol-Reactive "Turn-On" Probe
| Parameter | Before Thiol Addition | After Thiol Addition |
| Fluorescence Intensity | Low | High (>50-fold increase) |
| Quantum Yield (Φ) | < 0.01 | > 0.3 |
| Selectivity | High for thiols over other nucleophiles | - |
| Limit of Detection (LOD) | - | Low micromolar to nanomolar range |
Applications in Research and Drug Development
Fluorescent probes synthesized from this compound have a wide range of potential applications:
-
Cellular Imaging: Visualize the localization and dynamics of specific biomolecules or cellular structures.[9][10]
-
Enzyme Activity Assays: Design "turn-on" probes that become fluorescent upon interaction with a target enzyme, enabling high-throughput screening of enzyme inhibitors.
-
Sensing of Reactive Species: Develop probes for the detection of biologically important small molecules such as biothiols, which are crucial in maintaining cellular redox homeostasis.[4][8]
-
Drug Delivery and Tracking: Covalently attach the isoquinoline fluorophore to a drug molecule to monitor its uptake, distribution, and metabolism in cells and tissues.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | - Incomplete deprotonation of the nucleophile.- Steric hindrance.- Side reactions. | - Use a stronger base (e.g., NaH instead of K₂CO₃).- Increase the reaction temperature or time.- Ensure anhydrous conditions. |
| Multiple Products | - Over-alkylation of amine nucleophiles.- Reaction with solvent or impurities. | - Use a larger excess of the amine nucleophile.- Use a high-purity, anhydrous solvent. |
| No Fluorescence in Final Product | - The chosen nucleophile quenches the fluorescence.- Incorrect chemical structure. | - Redesign the probe with a different linker or nucleophile.- Thoroughly characterize the product to confirm its structure. |
| High Background Fluorescence | - Impurities in the final product.- Intrinsic fluorescence of the unreacted probe. | - Improve the purification method (e.g., recrystallization or HPLC).- For "turn-on" probes, ensure the quenching efficiency is high. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel fluorescent probes. By understanding the principles of nucleophilic substitution and carefully selecting the reaction partners and conditions, researchers can create a diverse library of fluorophores with tailored properties for a wide range of applications in biological research and drug development. The protocols and insights provided in this guide serve as a robust foundation for the rational design and synthesis of the next generation of advanced fluorescent tools.
References
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- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science Advances. [Link]
- Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics. Theranostics. [Link]
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- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmut
- Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry. [Link]
- Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst. [Link]
- Design, Synthesis, Molecular Docking and Biological Evaluation of 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents.
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- Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging. PubMed. [Link]
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- Core-Labeling (Radio) Synthesis of Phenols. University of Chicago Knowledge. [Link]
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Application Notes and Protocols: The Strategic Use of 1-(Bromomethyl)isoquinoline in Medicinal Compound Synthesis
Introduction: The Isoquinoline Scaffold and the Role of a Key Building Block
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2] This framework is prevalent in a vast array of natural alkaloids and clinically approved pharmaceuticals, demonstrating a wide spectrum of pharmacological activities including anticancer, antiviral, antihypertensive, and anti-inflammatory properties.[3][4][5][6] Drugs such as the vasodilator papaverine and the antiviral saquinavir feature this essential motif, highlighting its importance in drug design.[4][6]
The strategic introduction of this valuable scaffold into novel molecular architectures is a critical task for medicinal chemists. 1-(Bromomethyl)isoquinoline has emerged as a highly effective and versatile building block for this purpose. Its utility stems from the benzylic bromide, a reactive electrophilic handle that facilitates the covalent linkage of the isoquinoline moiety to a diverse range of nucleophilic substrates. This document provides an in-depth guide to the properties, handling, and synthetic applications of this compound, complete with detailed protocols and expert insights for researchers in drug discovery and development.
Physicochemical Properties and Critical Safety Protocols
Before its use in synthesis, a thorough understanding of the reagent's properties and safety requirements is paramount. This compound is typically handled as its hydrobromide salt, which enhances stability.
| Property | Value | Reference |
| Chemical Name | This compound hydrobromide | [7] |
| CAS Number | 337508-56-2 | [7][8] |
| Molecular Formula | C₁₀H₉Br₂N | [7][8] |
| Molecular Weight | 302.99 g/mol | [7][8] |
| Melting Point | 180-190 °C | [8] |
| Appearance | Off-white to yellow solid | - |
Safety and Handling:
This compound hydrobromide is a hazardous substance that requires strict adherence to safety protocols.
-
Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[7] It is irritating to the respiratory system.[8]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[7][8]
-
Handling: Avoid creating dust.[7] Do not breathe dust, fumes, or vapors.[7] Ensure thorough washing of hands and exposed skin after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] The compound should be stored under an inert atmosphere and refrigerated (2-8°C).[8]
-
Disposal: Dispose of waste in accordance with federal, state, and local regulations.[8]
Core Synthetic Application: N-Alkylation via Sₙ2 Mechanism
The most prominent application of this compound is the alkylation of nitrogen nucleophiles. This reaction proceeds through a classic bimolecular nucleophilic substitution (Sₙ2) mechanism, providing a reliable method for forming a C-N bond and incorporating the 1-isoquinolylmethyl group into a target molecule.
Caption: General Sₙ2 mechanism for N-alkylation.
Protocol 1: General Procedure for N-Alkylation of Primary and Secondary Amines
This protocol describes a robust method for coupling this compound with a variety of amine-containing substrates.
Principle: The reaction involves the deprotonation of the amine (or scavenging of the HBr byproduct) by a non-nucleophilic base, followed by the nucleophilic attack of the amine on the electrophilic methylene carbon of this compound.
Materials:
-
Amine substrate (1.0 eq)
-
This compound hydrobromide (1.0 - 1.2 eq)
-
Base: Potassium carbonate (K₂CO₃, 2-3 eq) or Diisopropylethylamine (DIPEA, 2-3 eq)
-
Solvent: Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Step-by-Step Methodology:
-
To a clean, dry reaction vessel under an inert atmosphere, add the amine substrate (1.0 eq) and the chosen solvent (e.g., ACN).
-
Add the base (e.g., K₂CO₃, 2.5 eq). Stir the resulting suspension for 10-15 minutes at room temperature.
-
Add this compound hydrobromide (1.1 eq) to the mixture in one portion or as a solution in the reaction solvent.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80 °C) depending on the amine's reactivity.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter the mixture to remove the inorganic salts. If using a liquid base like DIPEA, proceed to the next step.
-
Concentrate the filtrate or the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Causality and Expert Insights:
-
Choice of Base: K₂CO₃ is a mild, inexpensive, and effective base for many primary and secondary amines. For more sensitive substrates or to ensure homogeneity, an organic base like DIPEA is preferred. The base neutralizes the HBr generated, preventing the protonation and deactivation of the nucleophilic amine.
-
Choice of Solvent: Polar aprotic solvents like ACN and DMF are ideal as they solvate the cationic species and do not interfere with the nucleophile, thereby accelerating Sₙ2 reactions.
-
Stoichiometry: A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize potential side reactions, such as the dialkylation of primary amines.
Expanding the Synthetic Utility: O- and S-Alkylation
The reactivity of this compound extends to oxygen and sulfur nucleophiles, enabling the synthesis of corresponding ethers and thioethers. This is particularly useful for linking the isoquinoline moiety to phenols and thiols present in more complex molecules.
Protocol 2: General Procedure for O-Alkylation of Phenols
Principle: This reaction requires a base strong enough to deprotonate the weakly acidic phenolic hydroxyl group, generating a more potent phenoxide nucleophile for the subsequent Sₙ2 reaction.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound hydrobromide (1.1 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup
Step-by-Step Methodology:
-
For NaH: To a suspension of NaH (1.2 eq) in anhydrous DMF under an inert atmosphere at 0 °C, add a solution of the phenolic substrate (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound hydrobromide (1.1 eq) in DMF.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality and Expert Insights:
-
Strong Base is Key: Unlike amines, phenols require a stronger base like NaH to be effectively deprotonated. Cs₂CO₃ is a milder but also highly effective alternative, often leading to cleaner reactions.
-
Anhydrous Conditions: When using highly reactive bases like NaH, strictly anhydrous (dry) solvents and an inert atmosphere are critical to prevent quenching of the base and ensure high yields.
-
Regioselectivity: In substrates containing both amine and phenol groups, the choice of base can control the site of alkylation. A weak base (e.g., NaHCO₃) may favor N-alkylation, while a strong base (NaH) will deprotonate the phenol, leading to preferential O-alkylation.[9]
Application in Medicinal Chemistry: A Workflow Example
The true power of this compound is realized when it is used to build molecules with potential therapeutic value. The following workflow illustrates its use in synthesizing a hypothetical inhibitor targeting a protein kinase.
Caption: Workflow from building block to a potential drug candidate.
This workflow demonstrates how a simple N-alkylation reaction can link the isoquinoline scaffold to another pharmacologically relevant core, such as an aminopyrazole, to generate a novel chemical entity for screening and lead optimization.
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. The following table provides guidance on common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | • Poor nucleophilicity of the substrate.• Steric hindrance near the reactive site.• Insufficiently strong base (for O-alkylation). | • Increase reaction temperature or use microwave irradiation.• Switch to a more polar solvent (e.g., DMF, DMSO).• For phenols, use a stronger base like NaH or Cs₂CO₃. |
| Formation of Side Products | • Dialkylation of a primary amine.• Competing O- vs. N-alkylation.• Degradation of starting materials. | • Use a 1:1 stoichiometry of reactants.• Add the alkylating agent slowly to the amine solution.• Carefully select the base and temperature to control regioselectivity.• Run the reaction at a lower temperature. |
| Difficult Purification | • Product has similar polarity to starting material.• Unreacted alkylating agent remains. | • Ensure the reaction goes to completion via monitoring.• Use a different solvent system for column chromatography.• Consider converting the product to a salt to facilitate purification by crystallization. |
Conclusion
This compound is a high-value, reactive intermediate that serves as a powerful tool for medicinal chemists. Its ability to efficiently alkylate a wide range of N-, O-, and S-nucleophiles provides a direct and reliable route for incorporating the medicinally significant isoquinoline scaffold into novel molecular designs. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
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- Szychowski, J., et al. (2025).
- Thirupataiah, B., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Link]
- Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
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- Jacob, J., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Szychowski, J., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Organic Chemistry: Current Research. [Link]
- ResearchGate.
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- Threadgill, M. D., et al. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Wikipedia. Isoquinoline. [Link]
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- ResearchGate. Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides: A Novel Route to 1-Substituted Isoindolines. [Link]
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Application Note: Sensitive Quantification of Primary and Secondary Amines using 1-(Bromomethyl)isoquinoline Derivatization Coupled with HPLC-Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Rationale for Amine Derivatization
In the realms of pharmaceutical development, clinical diagnostics, and metabolomics, the accurate quantification of primary and secondary amines is of paramount importance. These compounds, encompassing a vast array of molecules from neurotransmitters and amino acids to drug candidates and their metabolites, often lack the intrinsic physicochemical properties required for sensitive detection by common analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful separation tool, yet many amines are poorly retained on reversed-phase columns and lack a native chromophore or fluorophore, precluding sensitive UV or fluorescence detection.
Pre-column derivatization addresses this analytical challenge by covalently attaching a tag to the amine's functional group. This process serves a dual purpose: it enhances the hydrophobicity of the analyte, leading to improved chromatographic retention and resolution, and it introduces a fluorescent moiety, enabling highly sensitive and selective detection.[1] 1-(Bromomethyl)isoquinoline has emerged as a promising derivatization reagent due to the inherent fluorescence of the isoquinoline ring system, offering the potential for low detection limits.[2] This application note provides a comprehensive guide to the derivatization of primary and secondary amines with this compound, complete with a detailed protocol, mechanistic insights, and practical guidance for its implementation in a research setting.
Reaction Mechanism: Nucleophilic Substitution
The derivatization of primary and secondary amines with this compound proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted reaction results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group. The reaction is typically carried out in a slightly alkaline medium to ensure the amine is in its deprotonated, more nucleophilic state.
Caption: SN2 reaction mechanism of amine derivatization.
Experimental Protocol: Derivatization of a Model Amine
This protocol provides a general procedure for the derivatization of a model primary or secondary amine with this compound for subsequent analysis by HPLC with fluorescence detection. Note: This is a representative protocol and may require optimization for specific analytes and matrices.
Materials and Reagents
-
This compound hydrochloride: (Purity ≥ 98%)
-
Model Amine Standard: (e.g., Glycine, Benzylamine)
-
Boric Acid Buffer: 0.1 M, pH 9.0 (Prepare by dissolving boric acid in water and adjusting the pH with 1 M NaOH)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Deionized Water: (18.2 MΩ·cm)
-
Reaction Vials: 1.5 mL amber glass vials with PTFE-lined caps
-
Heating Block or Water Bath
-
Vortex Mixer
-
HPLC System with Fluorescence Detector
-
Reversed-Phase C18 Column: (e.g., 4.6 x 150 mm, 5 µm)
Procedure
-
Preparation of Reagent Solutions:
-
Derivatization Reagent: Prepare a 10 mM solution of this compound hydrochloride in acetonitrile. Note: Prepare this solution fresh daily and protect from light.
-
Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the model amine in deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in deionized water to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Derivatization Reaction:
-
In a 1.5 mL amber reaction vial, add 100 µL of the amine standard solution (or sample extract).
-
Add 200 µL of 0.1 M Boric Acid Buffer (pH 9.0).
-
Add 200 µL of the 10 mM this compound solution in acetonitrile.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the vial to room temperature.
-
Add 500 µL of the initial mobile phase (e.g., 50:50 ACN:Water) to the vial to stop the reaction and dilute the sample.
-
Vortex for 10 seconds. The sample is now ready for HPLC analysis.
-
HPLC-Fluorescence Detection Parameters
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Fluorescence Detector Wavelengths:
-
Excitation: ~320 nm
-
Emission: ~390 nm
-
Note: Optimal wavelengths should be determined experimentally for the specific amine derivative.
-
Data Presentation: Key Derivatization Parameters
The efficiency of the derivatization reaction is influenced by several key parameters. The following table summarizes typical ranges for these parameters, which should be optimized for each specific application.
| Parameter | Typical Range | Rationale |
| pH | 8.5 - 10.0 | Ensures the amine is in its deprotonated, nucleophilic form for efficient reaction.[3] |
| Temperature | 50 - 70°C | Increases the reaction rate; higher temperatures may lead to reagent degradation. |
| Reaction Time | 20 - 60 minutes | Sufficient time for the reaction to proceed to completion. |
| Solvent | Acetonitrile | A common aprotic polar solvent that solubilizes both the reagent and the amine. |
| Reagent Molar Excess | 10 - 50 fold | Drives the reaction to completion and ensures all amine is derivatized. |
Workflow and Logic Visualization
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for amine derivatization and analysis.
Pro-Tips and Troubleshooting
-
Reagent Stability: this compound hydrochloride is sensitive to light and moisture. Store in a desiccator, protected from light. Prepare solutions fresh daily.
-
pH Control: The pH of the reaction mixture is critical. A pH that is too low will result in protonated, non-nucleophilic amines, while a pH that is too high can lead to hydrolysis of the reagent.
-
Matrix Effects: Biological samples may contain interfering substances. A thorough sample clean-up procedure (e.g., solid-phase extraction) is recommended to minimize matrix effects.
-
Peak Tailing: Amines can exhibit peak tailing on silica-based columns. Using a high-purity, end-capped C18 column and a mobile phase with a low pH can help mitigate this issue.
-
Secondary Amines: The derivatization of secondary amines may be slower than that of primary amines due to steric hindrance. Optimization of reaction time and temperature may be necessary.
Conclusion
Derivatization of primary and secondary amines with this compound is a robust and sensitive method for their quantification by HPLC with fluorescence detection. The introduction of the fluorescent isoquinoline moiety significantly enhances detection sensitivity, making this technique suitable for trace-level analysis in complex matrices. The protocol and guidelines presented in this application note provide a solid foundation for researchers to develop and validate analytical methods for a wide range of amine-containing compounds.
References
- Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. PMC. [Link]
- The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]
- Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
- Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
- Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines.
- Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. MDPI. [Link]
- Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. PubMed. [Link]
- Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]
- Analysis of An Amino Acid Labeled Fluorescent Dye. Liberty University. [Link]
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Isoquinoline-derivatized tris(2-pyridylmethyl)amines as fluorescent zinc sensors with strict Zn2+/Cd2+ selectivity. Dalton Transactions. [Link]
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]
- recent advances in the synthesis of isoquinoline and its analogue: a review.
Sources
Application Notes and Protocols: A Detailed Guide to the Regioselective Bromination of 1-Methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental procedure for the regioselective bromination of 1-methylisoquinoline. The protocol is designed to be a robust and reliable method for synthesizing brominated 1-methylisoquinoline derivatives, which are valuable intermediates in medicinal chemistry and materials science. This document delves into the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the reaction dynamics.
Introduction
Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of a bromine atom onto the isoquinoline core provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures. The bromination of the parent isoquinoline ring via electrophilic aromatic substitution is known to preferentially occur at the C5 and C8 positions of the electron-rich benzene ring, as the pyridine ring is deactivated by the electronegative nitrogen atom.[1][2]
This protocol focuses on the bromination of 1-methylisoquinoline, adapting a well-established procedure for the regioselective synthesis of 5-bromoisoquinoline using N-bromosuccinimide (NBS) in a strong acidic medium.[3][4][5] The presence of the electron-donating methyl group at the C1 position is anticipated to further activate the ring system towards electrophilic attack, though the fundamental regioselectivity favoring the benzene ring is expected to be maintained.
Reaction Mechanism and Regioselectivity
The bromination of 1-methylisoquinoline is an electrophilic aromatic substitution (SEAr) reaction. In a strongly acidic environment, such as concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This protonation further deactivates the pyridine ring towards electrophilic attack. Consequently, the electrophile, in this case, an activated bromine species generated from NBS, preferentially attacks the more electron-rich benzene ring.
The substitution pattern is directed to the C5 and C8 positions, which is rationalized by the stability of the resulting Wheland intermediates (arenium ions).[2] The intermediates formed upon attack at C5 and C8 are more stable as they allow for resonance structures that do not disrupt the aromaticity of the pyridinium ring. The methyl group at C1, being electron-donating, may enhance the overall reactivity of the molecule but is not expected to alter the inherent preference for substitution at the 5 and 8 positions. Careful control of reaction conditions, particularly temperature, is crucial for achieving high regioselectivity, favoring the formation of the 5-bromo isomer.[4][5]
Caption: Proposed mechanism for the bromination of 1-methylisoquinoline.
Experimental Protocol
This protocol is adapted from the established procedure for the bromination of isoquinoline.[4][5] Researchers should exercise caution and adhere to all institutional safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Methylisoquinoline | ≥98% | Commercially Available | --- |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available | Should be recrystallized from water if it appears colored. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Commercially Available | Handle with extreme care. |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available | --- |
| Sodium Hydroxide (NaOH) | Pellets or Solution | Commercially Available | For neutralization. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying. |
| Deionized Water | --- | --- | --- |
| Ice | --- | --- | --- |
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Internal thermometer
-
Addition funnel
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the bromination.
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel. Ensure all glassware is dry.
-
Acid Charging and Cooling: Charge the flask with concentrated sulfuric acid. Cool the acid to 0°C using an ice bath.
-
Substrate Addition: Slowly add 1-methylisoquinoline (1.0 eq.) to the stirred sulfuric acid via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Cooling to Reaction Temperature: Cool the resulting solution to -20°C using a dry ice/acetone bath.
-
Addition of Brominating Agent: Add N-bromosuccinimide (1.1-1.2 eq.) portion-wise to the vigorously stirred solution. Carefully monitor the internal temperature and maintain it below -15°C during the addition.[5]
-
Reaction Monitoring: Stir the reaction mixture at -20°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-5 hours).
-
Work-up - Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate beaker with stirring.
-
Work-up - Neutralization: In a well-ventilated fume hood, slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide. Ensure the temperature is kept below 25°C by adding ice as needed. Adjust the pH to approximately 8-9.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash successively with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., heptane or a mixture of heptane and toluene) to afford the desired 5-bromo-1-methylisoquinoline.
Safety Precautions
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
N-Bromosuccinimide (NBS): An irritant and a source of bromine. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Bromine: The reaction may produce small amounts of bromine, which is toxic and corrosive. Ensure adequate ventilation.
-
Exothermic Reaction: The addition of reagents and the neutralization process can be exothermic. Maintain careful temperature control.
Characterization of the Product
The final product, 5-bromo-1-methylisoquinoline, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns that can confirm the 5-bromo substitution pattern, and a singlet for the methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or ensure the temperature is maintained correctly. Use freshly recrystallized NBS. |
| Loss of product during work-up. | Ensure complete extraction and careful handling during purification. | |
| Formation of Di-substituted Products | Excess brominating agent or higher reaction temperature. | Use the stoichiometric amount of NBS and maintain the low reaction temperature. |
| Dark-colored Product | Impurities or side reactions. | Ensure the neutralization is carried out at a low temperature and purify the product thoroughly. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the regioselective bromination of 1-methylisoquinoline. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can reliably synthesize 5-bromo-1-methylisoquinoline, a key building block for further chemical exploration in drug discovery and materials science.
References
- Electrophilic substitution reaction in quinoline and isoquinoline. Química Organica.org.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
- Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synthesis, 2002(01), 83-86.
- Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98.
- Reactivity of Isoquinoline. YouTube. (2020, October 28).
- N-Bromosuccinimide. Wikipedia.
- N-Bromosuccinimide (NBS). Organic Chemistry Portal.
- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. The Journal of organic chemistry, 72(15), 5867–5869.
- Gouliaev, A. H., & Brown, W. D. (2003). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
- Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry. (2023, February 10).
- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. (2023, November 15).
- N-Bromosuccinimide. (2019, July 6).
Sources
Application Note and Protocol for the Purification of 1-(Bromomethyl)isoquinoline Reaction Products by Column Chromatography
Abstract
This comprehensive guide details a robust methodology for the purification of 1-(Bromomethyl)isoquinoline from a crude reaction mixture using silica gel column chromatography. This compound is a valuable synthetic intermediate in medicinal chemistry, but its purification is challenged by its reactivity. This document provides a step-by-step protocol, explains the rationale behind key procedural choices, and offers troubleshooting advice to ensure the isolation of a high-purity product. The principles of chromatographic separation, including stationary phase selection, mobile phase optimization, and proper column packing and loading techniques, are discussed in detail.
Introduction
Isoquinoline and its derivatives are a significant class of N-heterocyclic compounds, with a core structure found in numerous natural products and pharmacologically active molecules.[1] These compounds exhibit a wide range of biological activities, including potential antitumor, antimicrobial, and anti-HIV properties.[1] this compound, in particular, serves as a key building block in the synthesis of more complex molecules due to the reactive bromomethyl group, which allows for facile nucleophilic substitution.
The synthesis of this compound, like many organic reactions, typically yields a mixture containing the desired product, unreacted starting materials, and byproducts.[2] Isolating the target compound with high purity is crucial for its use in subsequent synthetic steps and for accurate biological evaluation. Column chromatography is a widely used and effective technique for such purifications.[3] This application note provides a detailed protocol for the purification of this compound using normal-phase silica gel chromatography, addressing the specific challenges associated with this potentially labile compound.
Principles of Separation
The purification strategy is based on normal-phase column chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent mixture.[4] Separation is achieved based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases.[5]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous, acidic adsorbent.[3] Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules. More polar compounds in the mixture will have a stronger affinity for the silica gel and will therefore move down the column more slowly.[6]
-
Mobile Phase: The mobile phase, or eluent, is a solvent or mixture of solvents that carries the sample through the column.[7] By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), compounds can be selectively eluted from the column based on their polarity.[8][9] Nonpolar compounds will elute first with a nonpolar mobile phase, while more polar compounds will require a more polar mobile phase to be displaced from the stationary phase.
-
This compound and Potential Impurities: this compound is a moderately polar compound. Potential impurities from its synthesis could include unreacted starting materials (e.g., isoquinoline N-oxide) which are typically more polar, and nonpolar byproducts. The goal is to select a mobile phase system that provides good separation between the target compound and these impurities.
Pre-Chromatography Considerations: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[10][11] TLC is a rapid and inexpensive technique that provides a preview of the separation that can be expected on a column.[10]
Objective: To find a solvent system where the desired product, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35.[12] This Rf range generally ensures good separation and a reasonable elution time from the column.[13]
Rf Calculation: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[14][15]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An Rf value is always between 0 and 1.[15]
Suggested TLC Solvent Systems to Screen:
-
Hexane:Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)
-
Dichloromethane:Hexane mixtures
-
Petroleum Ether:Ethyl Acetate mixtures[16]
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel coated).
-
Develop the plate in a chamber containing the chosen solvent system.
-
Visualize the spots under UV light (as isoquinolines are often UV active) or using a chemical stain (e.g., potassium permanganate).
-
Calculate the Rf value for each spot and identify the spot corresponding to the product.
Detailed Protocol for Column Chromatography
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)[3]
-
Sand (washed)
-
Cotton or glass wool
-
Eluent (pre-determined by TLC)
-
Round-bottom flasks for fraction collection
-
TLC plates and chamber
-
Rotary evaporator
Safety Precautions
-
This compound is a lachrymator and irritant. Handle this compound and its solutions in a well-ventilated fume hood at all times.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Avoid inhalation of dust and vapors.[19] In case of skin or eye contact, rinse immediately with plenty of water.[20]
Column Preparation (Slurry Packing Method)
The slurry packing method is generally preferred as it minimizes the formation of air bubbles and cracks in the stationary phase, leading to better separation.[21][22]
-
Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer of sand (about 1 cm) over the plug.[12][23]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.[23]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the sides of the column to ensure even packing and dislodge any trapped air bubbles.[3]
-
Add Sand: Once the silica has settled, add a thin layer of sand (about 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.[23]
-
Equilibrate the Column: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer, as this can cause the column to crack.[4]
Caption: Workflow for slurry packing the chromatography column.
Sample Loading
Proper sample loading is critical for achieving good separation. The goal is to apply the sample as a narrow, concentrated band at the top of the column.[24]
Recommended Method: Dry Loading Due to the potential for band broadening with wet loading if the sample is not highly soluble in the mobile phase, dry loading is often a more reliable method.[23][24]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[24]
-
Carefully add this powder to the top of the packed column.
-
Gently add a thin layer of sand over the sample-silica mixture.
Elution and Fraction Collection
-
Initial Elution: Begin eluting with the least polar solvent system determined by TLC.
-
Gradient Elution (if necessary): If the impurities and the product have significantly different polarities, a gradient elution may be beneficial.[8][25] This involves gradually increasing the proportion of the more polar solvent in the eluent mixture. This technique can shorten the overall purification time and sharpen the elution bands of more polar compounds.[8]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column and the separation.
-
Monitoring: Monitor the elution process by collecting small spots from the fractions on a TLC plate and developing it. This will allow you to identify which fractions contain the desired product.
Caption: Experimental workflow from sample loading to product isolation.
Product Isolation
-
Once the TLC analysis shows which fractions contain the pure this compound, combine these fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Data Presentation: Expected Results
The following table provides a hypothetical summary of a typical purification. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value/Observation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| TLC Rf of Product | ~0.3 in 15% Ethyl Acetate/Hexane |
| Elution Order | 1. Nonpolar byproducts2. This compound 3. Polar impurities/starting materials |
| Purity (by NMR/LC-MS) | >95% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Overlapping Bands | - Inappropriate solvent system.- Column overloaded with sample.[26]- Column packed unevenly. | - Re-optimize the mobile phase using TLC; try a shallower gradient.[9]- Reduce the amount of crude material loaded.- Repack the column carefully, ensuring no air bubbles.[3] |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
| Compound Elutes Too Slowly or Not at All | - Mobile phase is not polar enough.- Compound may be degrading on the acidic silica gel.[27] | - Increase the polarity of the eluent.- Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-3%).[25] |
| Streaking or Tailing of Bands | - Strong interaction between the compound and silica.- Column overload.[12] | - Add a small amount of a polar modifier (e.g., a few drops of methanol) to the eluent or triethylamine for basic compounds.[12]- Reduce the sample load. |
| Cracked or Channeled Column Bed | - Column ran dry.- Packing was not allowed to settle properly. | - Always keep the solvent level above the top of the stationary phase.- Ensure the silica is well-settled before loading the sample. |
Conclusion
The protocol described in this application note provides a reliable and systematic approach for the purification of this compound from crude reaction mixtures. By carefully selecting the mobile phase through TLC analysis, employing proper column packing and sample loading techniques, and monitoring the elution process, researchers can consistently obtain the target compound with high purity. The troubleshooting guide offers practical solutions to common chromatographic problems, enabling efficient optimization of the purification process.
References
- How to Choose Between Linear Gradients and Step Gradients for Flash Chromatography. (2023, January 19). Biotage. [Link]
- Chromatography and Rf Values (GCSE Chemistry). Study Mind. [Link]
- Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
- GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. [Link]
- Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]
- Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews. [Link]
- Tips for Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]
- Packing Normal Phase Columns. (2022, June 23). Chemistry LibreTexts. [Link]
- How to Slurry Pack a Column Chromatography. (2014, July 28). YouTube. [Link]
- How to Calculate Rf Values for TLC. (2018, April 18). Pediaa.Com. [Link]
- Packing column. (2021, June 22). Reddit. [Link]
- How do I Create an Efficient Gradient Flash Chromatography Method?. (2023, February 10). Biotage. [Link]
- Scouting Gradients in Flash Chromatography. (2024, May 15). Sorbent Technologies, Inc.. [Link]
- Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024, November 14). Mastelf. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. [Link]
- Chromatography. (2024, January 11). PubMed. [Link]
- TROUBLESHOOTING GUIDE. Restek. [Link]
- Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. [Link]
- Quick Troubleshooting Guide For HPLC Column Usage.
- General Methods for Flash Chromatography Using Disposable Columns. (2008, November 20). Krishgen Biosystems. [Link]
- Lachrymators | Laboratory Safety. Brandeis University. [Link]
- A Versatile Synthesis of Substituted Isoquinolines. (2012, December 7). PMC - NIH. [Link]
- Dry silica gel (84 g). Organic Syntheses Procedure. [Link]
- Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. [Link]
- Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionaliz
- Solvent selection in liquid chrom
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- Mobile phase selection for the combined use of liquid chromatography-inductively coupled plasma mass spectrometry and electrospray ionisation mass spectrometry. (2010, July 23). PubMed. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. AWS. [Link]
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- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. (2025, August 9).
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Application Notes: 1-(Bromomethyl)isoquinoline as a Versatile Building Block in Total Synthesis
Introduction: The Strategic Value of the Isoquinoline Moiety
The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of a vast array of naturally occurring alkaloids and pharmacologically active compounds.[1][2][3] Many of these molecules exhibit significant biological activities, including antitumor, antimicrobial, and neuroprotective properties, making them attractive targets for total synthesis.[4][5] A key substructure in many of these complex molecules is the 1-substituted isoquinoline, where the substituent often plays a crucial role in the molecule's bioactivity. The introduction of functionalized side chains at the C1 position is therefore a critical step in the synthesis of these important compounds.
This application note introduces 1-(bromomethyl)isoquinoline as a highly versatile and reactive building block for the efficient construction of complex molecules in total synthesis. While not as commonly commercially available as other isoquinoline derivatives, its synthesis is straightforward from 1-methylisoquinoline. The benzylic-like bromide imparts high reactivity towards a wide range of nucleophiles, making it an ideal electrophile for the introduction of the isoquinolin-1-ylmethyl moiety. This guide provides a detailed protocol for the synthesis of this compound and explores its application in the alkylation of various nucleophiles, a cornerstone of modern synthetic strategy.
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be efficiently achieved from the readily available starting material, 1-methylisoquinoline, via a free radical bromination of the benzylic-like methyl group. This reaction is analogous to the well-established Wohl-Ziegler bromination of toluene and its derivatives.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Materials:
-
1-Methylisoquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Light source (e.g., sunlamp or tungsten lamp)
-
Stirring apparatus
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylisoquinoline (1.0 eq) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.02-0.05 eq) to the solution.
-
Reaction Conditions: Place a light source near the flask and heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Safety Precautions: Carbon tetrachloride is a hazardous solvent and should be handled in a well-ventilated fume hood. N-Bromosuccinimide is a lachrymator and should be handled with care.
Applications in Total Synthesis: A Versatile Alkylating Agent
The primary utility of this compound in total synthesis lies in its ability to act as a potent electrophile in nucleophilic substitution reactions.[6][7][8] The benzylic-like nature of the bromomethyl group makes it highly susceptible to attack by a wide range of O-, N-, S-, and C-nucleophiles, enabling the facile introduction of the isoquinolin-1-ylmethyl moiety.
O-Alkylation: Synthesis of Ethers and Esters
The reaction of this compound with alcohols and phenols provides a direct route to the corresponding ethers. This is a fundamental transformation in the synthesis of many natural products where the isoquinoline core is linked to other fragments via an ether linkage.
Protocol 2: General Procedure for O-Alkylation
Reaction Scheme:
Materials:
-
This compound
-
Alcohol or Phenol (1.0-1.2 eq)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2-1.5 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Standard workup and purification supplies
Procedure:
-
Deprotonation: To a solution of the alcohol or phenol in the chosen solvent, add the base at 0 °C and stir for 15-30 minutes under an inert atmosphere.
-
Alkylation: Add a solution of this compound (1.0 eq) in the same solvent dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Table 1: Representative O-Alkylation Reactions
| Nucleophile | Base | Solvent | Product |
| Phenol | K₂CO₃ | DMF | 1-(Phenoxymethyl)isoquinoline |
| Benzyl alcohol | NaH | THF | 1-(Benzyloxymethyl)isoquinoline |
| Methanol | NaH | THF | 1-(Methoxymethyl)isoquinoline |
| Acetic acid | Cs₂CO₃ | Acetonitrile | 1-(Acetoxymethyl)isoquinoline |
This compound + R₂NH --(Base, optional)--> 1-((Dialkylamino)methyl)isoquinoline
Caption: General workflow for the N-alkylation of amines with this compound.
S-Alkylation: Synthesis of Thioethers
The reaction with sulfur nucleophiles, such as thiols and thiophenols, proceeds smoothly to afford the corresponding thioethers. This transformation is valuable for the introduction of sulfur-containing functionalities, which are present in some biologically active molecules.
Protocol 4: General Procedure for S-Alkylation
Reaction Scheme:
Procedure: This reaction follows a similar procedure to O-alkylation, where the thiol is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the thiolate, which then acts as the nucleophile.
C-Alkylation: Formation of Carbon-Carbon Bonds
The formation of new carbon-carbon bonds is a central theme in total synthesis. This compound can be used to alkylate a variety of carbon nucleophiles, such as enolates and organometallic reagents, to introduce the isoquinolin-1-ylmethyl group onto a carbon framework.
Protocol 5: General Procedure for C-Alkylation with Malonates
Reaction Scheme:
Procedure:
-
Enolate Formation: To a solution of diethyl malonate (1.1 eq) in a suitable solvent like THF or DMF, add a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
Alkylation: After stirring for 30 minutes, add a solution of this compound (1.0 eq) in the same solvent.
-
Reaction Completion and Workup: Allow the reaction to proceed to completion, followed by a standard aqueous workup and purification by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in bromination | Incomplete reaction or decomposition of product | Ensure the use of a fresh radical initiator and a reliable light source. Avoid prolonged reaction times. |
| Formation of di-alkylation product | Use of excess alkylating agent or strong base | Use a slight excess of the nucleophile and add the this compound solution slowly. |
| No reaction with nucleophile | Poor nucleophilicity or steric hindrance | Use a stronger base to generate the nucleophile, or switch to a more polar aprotic solvent. For sterically hindered nucleophiles, longer reaction times or heating may be necessary. |
| Elimination side products | Use of a strong, bulky base | For C-alkylation, consider using a softer enolate. For other alkylations, a weaker, non-hindered base is preferred. |
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex molecules containing the isoquinoline moiety. Its straightforward preparation and high reactivity with a broad range of nucleophiles make it an excellent tool for medicinal chemists and synthetic organic chemists. The protocols outlined in this application note provide a solid foundation for the utilization of this versatile reagent in the total synthesis of natural products and their analogues.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Ecteinascidin Antitumor Agents. Chemical Reviews, 102(10), 3691-3727. [Link]
- He, L., & Chen, C. (2014). Total Synthesis of (−)-Lepenine. Angewandte Chemie International Edition, 53(34), 9012-9015. [Link]
- Wohl, A. (1881). Ueber die Einwirkung von Brom auf erhitztes Toluol. Berichte der deutschen chemischen Gesellschaft, 14(1), 139-141.
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]
- Larock, R. C. (1999).
- Charette, A. B. (Ed.). (2011). Handbook of Reagents for Organic Synthesis: Reagents for Functional Group Interconversion. Wiley.
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
- Kametani, T., & Fukumoto, K. (1972). The Total Synthesis of Isoquinoline Alkaloids. The Journal of the Society of Chemical Industry, Japan, 75(3), 493-504.
- Shamma, M. (1972). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Academic Press.
- Bentley, K. W. (1998). β-Phenylethylamines and the isoquinoline alkaloids.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Stang, P. J., & Diederich, F. (Eds.). (2008). Modern Acetylene Chemistry. Wiley-VCH.
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Application Notes and Protocols: Strategic Use of Protecting Groups in Reactions of 1-(Bromomethyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Reactivity of a Bifunctional Building Block
1-(Bromomethyl)isoquinoline is a valuable bifunctional building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility stems from two key reactive sites: the nucleophilic nitrogen atom of the isoquinoline ring and the electrophilic benzylic carbon of the bromomethyl group. This dual reactivity, however, presents a significant challenge. Uncontrolled reactions can lead to a mixture of products arising from N-alkylation, substitution at the bromomethyl group, or even polymerization. To achieve selective transformations, a carefully considered protecting group strategy is indispensable.
This technical guide provides an in-depth exploration of protecting group strategies for reactions involving this compound. Moving beyond a simple recitation of protocols, we will delve into the chemical rationale behind the choice of protecting groups, provide detailed, validated experimental procedures, and discuss the nuances of their application and removal in the context of this versatile synthetic intermediate.
The Strategic Imperative for Nitrogen Protection
The isoquinoline nitrogen, with a pKa of approximately 5.4, is sufficiently basic to react with electrophiles, including another molecule of this compound, leading to undesired quaternization and oligomerization.[1] Furthermore, the lone pair on the nitrogen can influence the reactivity of the rest of the molecule in unintended ways. Protection of this nitrogen atom is therefore crucial to:
-
Prevent Self-Reactivity: Block the nucleophilic nitrogen to avoid intermolecular side reactions.
-
Modulate Reactivity: Attenuate the electron-donating effect of the nitrogen, which can impact reactions on the aromatic rings.
-
Enable Specific Transformations: Allow for selective reactions at the bromomethyl group or other positions of the isoquinoline core.
-
Improve Solubility and Handling: Modify the physical properties of the molecule for easier purification and handling.
The choice of a suitable protecting group is dictated by its stability to the desired reaction conditions and the ease and selectivity of its subsequent removal. This concept of "orthogonal protection" is central to the successful multi-step synthesis of complex molecules.[2][3][4]
Core Protecting Group Strategies for this compound
The selection of a protecting group for the isoquinoline nitrogen in this compound must be carefully considered to ensure compatibility with the highly reactive benzylic bromide. The primary strategies involve the formation of carbamates, sulfonamides, or the transient formation of N-oxides.
tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Strategy
The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups due to its ease of introduction and its selective removal under acidic conditions, while being stable to a wide range of nucleophilic and basic reaction conditions.[5][6]
Causality of Experimental Choices:
-
Protection: The reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) proceeds to form the N-Boc protected isoquinoline. The base is crucial to deprotonate the isoquinolinium intermediate formed upon initial acylation. The use of a non-nucleophilic base is critical to avoid competitive reaction with the bromomethyl group.
-
Reactivity of N-Boc-1-(bromomethyl)isoquinoline: With the nitrogen lone pair engaged in the carbamate, the molecule is now primed for selective nucleophilic substitution at the bromomethyl position. The electron-withdrawing nature of the Boc group can slightly activate the benzylic position towards nucleophilic attack.
-
Deprotection: The Boc group is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7][8][9] These conditions are typically mild enough to not affect other functional groups that may have been introduced.
Experimental Protocols:
Protocol 1: N-Boc Protection of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 2.22 g, 10 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | (e.g., 2.62 g, 12 mmol) |
| Triethylamine (TEA) | 1.5 | (e.g., 2.1 mL, 15 mmol) |
| Dichloromethane (DCM) | - | 50 mL |
Procedure:
-
To a solution of this compound in dichloromethane (DCM) at 0 °C, add triethylamine (TEA).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl this compound-2(1H)-carboxylate.
Protocol 2: Nucleophilic Substitution on N-Boc-1-(bromomethyl)isoquinoline (Example with Sodium Azide)
| Reagent/Solvent | Molar Equiv. | Amount |
| N-Boc-1-(bromomethyl)isoquinoline | 1.0 | (e.g., 3.22 g, 10 mmol) |
| Sodium Azide (NaN₃) | 1.5 | (e.g., 0.98 g, 15 mmol) |
| Dimethylformamide (DMF) | - | 40 mL |
Procedure:
-
To a solution of N-Boc-1-(bromomethyl)isoquinoline in dimethylformamide (DMF), add sodium azide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 1-(azidomethyl)isoquinoline-2(1H)-carboxylate.
Protocol 3: Deprotection of the N-Boc Group
| Reagent/Solvent | Volume Ratio | Amount |
| N-Boc protected isoquinoline derivative | - | (e.g., 10 mmol) |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM | 20-50 mL |
| Dichloromethane (DCM) | - | - |
Procedure:
-
Dissolve the N-Boc protected isoquinoline derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.
dot
Caption: Workflow for N-Boc protection, functionalization, and deprotection.
Benzyloxycarbonyl (Cbz) Group: An Alternative Carbamate Strategy
The benzyloxycarbonyl (Cbz or Z) group is another widely used protecting group for amines. It is stable to a variety of reaction conditions but can be removed by catalytic hydrogenolysis, a method orthogonal to the acid-labile Boc group.
Causality of Experimental Choices:
-
Protection: The Cbz group is introduced by reacting this compound with benzyl chloroformate (CbzCl) in the presence of a base. Similar to Boc protection, a non-nucleophilic base is preferred.
-
Reactivity: The N-Cbz protected intermediate behaves similarly to its N-Boc counterpart, allowing for selective nucleophilic substitution at the bromomethyl position.
-
Deprotection: The key advantage of the Cbz group is its removal under neutral conditions via hydrogenolysis (H₂ gas with a palladium catalyst). This is particularly useful when acid-sensitive functional groups are present in the molecule.
Experimental Protocol: N-Cbz Protection of this compound
| Reagent/Solvent | Molar Equiv. | Amount |
| This compound | 1.0 | (e.g., 2.22 g, 10 mmol) |
| Benzyl Chloroformate (CbzCl) | 1.1 | (e.g., 1.58 mL, 11 mmol) |
| Sodium Bicarbonate (aq. sat.) | - | 50 mL |
| Dichloromethane (DCM) | - | 50 mL |
Procedure:
-
Dissolve this compound in dichloromethane (DCM) and add saturated aqueous sodium bicarbonate solution.
-
Cool the biphasic mixture to 0 °C and add benzyl chloroformate (CbzCl) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash chromatography to yield benzyl this compound-2(1H)-carboxylate.
Tosyl (Ts) Group: A Robust Sulfonamide Protection
The p-toluenesulfonyl (tosyl or Ts) group forms a stable sulfonamide with the isoquinoline nitrogen. This group is robust and resistant to a wide range of reaction conditions, including strongly acidic and basic media.
Causality of Experimental Choices:
-
Protection: Protection is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.
-
Reactivity: The resulting N-tosyl derivative is highly stable and allows for a broad scope of reactions at the bromomethyl position. The strongly electron-withdrawing nature of the tosyl group significantly deactivates the aromatic ring towards electrophilic substitution.
-
Deprotection: Removal of the tosyl group is more challenging than for carbamates and often requires harsh conditions, such as sodium in liquid ammonia or strong reducing agents like sodium amalgam. This robustness can be an advantage in complex syntheses where other protecting groups might be labile.
Orthogonal Protecting Group Strategies
In more complex syntheses, where multiple reactive functional groups are present, an orthogonal protecting group strategy is essential.[2][3][4] This involves using protecting groups that can be removed under different, non-interfering conditions. For example, one could protect the isoquinoline nitrogen with a Cbz group and a hydroxyl group elsewhere in the molecule with a silyl ether (e.g., TBS). The silyl ether can be removed with fluoride ions (e.g., TBAF) without affecting the Cbz group, and the Cbz group can be subsequently removed by hydrogenolysis without affecting other functionalities.
dot
Caption: Orthogonal protection allows for selective deprotection of different functional groups.
Troubleshooting and Field-Proven Insights
-
Incomplete Protection: If N-protection is incomplete, consider using a stronger non-nucleophilic base (e.g., DBU) or increasing the reaction time and temperature. Ensure all reagents are anhydrous, as water can hydrolyze the acylating agent.
-
Side Reactions at the Bromomethyl Group: During N-protection, if the base used is too nucleophilic (e.g., pyridine in high concentration), it can displace the bromide. Using bulky, non-nucleophilic bases like DIPEA can mitigate this.
-
Difficulty in Deprotection: For sterically hindered substrates, Boc deprotection may require longer reaction times or higher concentrations of acid. For Cbz deprotection, ensure the catalyst is active and the system is free of catalyst poisons (e.g., sulfur compounds).
-
Stability of N-Protected Intermediates: While N-Boc and N-Cbz protected 1-(bromomethyl)isoquinolines are generally stable, they should be stored in a cool, dark place to prevent gradual decomposition. They are sensitive to strong nucleophiles and should be handled accordingly.
Conclusion
The successful application of this compound in organic synthesis hinges on a well-designed protecting group strategy for the isoquinoline nitrogen. The choice between a Boc, Cbz, or other protecting group should be guided by the planned synthetic route, considering the orthogonality of the deprotection conditions relative to other functional groups present in the molecule. By understanding the underlying chemical principles and following robust experimental protocols, researchers can unlock the full synthetic potential of this versatile bifunctional building block.
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- National Center for Biotechnology Information. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2010). Bivalent 5,8,9,13b-tetrahydro-6H-isoquino[1,2-a]isoquinolines and -isoquinolinium salts: novel heterocyclic templates for butyrylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(9), 3041-3051. [Link]
- Wikipedia. (2024). Isoquinoline. [Link]
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Application Note & Protocol: A Scalable Synthesis of 1-(Bromomethyl)isoquinoline for Bulk Production
Abstract
1-(Bromomethyl)isoquinoline is a pivotal building block in medicinal chemistry and materials science, serving as a key intermediate for introducing the isoquinoline moiety into a wide range of molecular scaffolds.[1][2] Its utility in the synthesis of pharmaceuticals, including potential anticancer, antiviral, and antihypertensive agents, necessitates a robust, scalable, and reproducible synthetic protocol.[3][4] This document provides a comprehensive guide for the scale-up synthesis of this compound via the radical bromination of 1-methylisoquinoline. We delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, detail a step-by-step protocol optimized for safety and yield, and address critical considerations for transitioning from laboratory to bulk production.
Introduction: The Strategic Importance of this compound
The isoquinoline core is a "privileged scaffold" in drug discovery, appearing in numerous natural alkaloids and synthetic pharmaceuticals.[5] Derivatives are known to exhibit a vast array of pharmacological activities.[3] this compound is an exceptionally useful synthon because the bromomethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the facile attachment of the isoquinoline framework to other molecules.
Traditional synthetic routes to functionalized isoquinolines, such as the Bischler-Napieralski or Pictet-Spengler reactions, are powerful but often require harsh conditions and multiple steps to achieve the desired substitution pattern.[6][7][8] The direct benzylic bromination of readily available 1-methylisoquinoline presents a more atom-economical and efficient strategy for producing this key intermediate. This application note outlines a validated protocol using N-Bromosuccinimide (NBS) as the bromine source, which offers superior selectivity and safer handling compared to elemental bromine.[9][10]
Reaction Scheme & Mechanism
Scheme 1: Synthesis of this compound from 1-Methylisoquinoline

The conversion of 1-methylisoquinoline to this compound proceeds via a free-radical chain reaction, known as the Wohl-Ziegler bromination.[10] The use of N-Bromosuccinimide (NBS) is crucial as it maintains a low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic rings.[9][11]
The mechanism can be broken down into three key stages:
-
Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN), homolytically cleaves upon heating to generate two radicals. These radicals then react with trace amounts of HBr present to generate a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 1-methylisoquinoline. This is the rate-determining step and is favored at this "benzylic" position due to the resonance stabilization of the resulting isoquinolyl-methyl radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product and a new bromine radical, which continues the chain.[12]
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.
Diagram 1: Free-Radical Mechanism of Wohl-Ziegler Bromination.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1-Methylisoquinoline | ≥98% | Sigma-Aldrich | 1721-93-3 | Ensure purity, as impurities can affect reaction. |
| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich | 128-08-5 | Recrystallize from water if it appears yellow.[10] |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | 78-67-1 | Radical initiator. Handle with care. |
| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Fisher Scientific | 56-23-5 | Caution: Toxic and ozone-depleting. See Sec. 4.2 for alternatives. |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | 144-55-8 | For aqueous wash. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | VWR | 7772-98-7 | For quenching excess bromine. |
| Brine (Saturated NaCl) | - | - | - | For final aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR | 7487-88-9 | For drying organic layer. |
Equipment:
-
Three-neck round-bottom flask (sized for scale) with mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Heating mantle with temperature controller and probe.
-
Addition funnel (for large-scale liquid reagents, if applicable).
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).
-
Rotary evaporator.
-
High-vacuum pump.
-
Analytical instruments: NMR, HPLC, GC-MS.
Safety & Environmental Hazard Management (EHS)
A thorough risk assessment must be conducted before commencing this synthesis.
-
This compound (Product): This compound is expected to be a lachrymator and irritant. Handle in a well-ventilated fume hood at all times. Avoid inhalation and contact with skin and eyes.[13][14]
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes skin and eye irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Carbon Tetrachloride (CCl₄): Highly toxic, carcinogenic, and environmentally damaging.[15] Its use should be minimized or replaced. All operations must be performed in a certified chemical fume hood.
-
AIBN: Thermally unstable. Decomposes to release nitrogen gas and toxic fumes. Store in a cool place and avoid heating rapidly.
Scale-Up EHS Considerations:
-
Solvent Alternatives: Due to the high toxicity of CCl₄, consider replacing it with less hazardous solvents for scale-up. Acetonitrile, chlorobenzene, or ethyl acetate have been used for similar transformations. A solvent screen is recommended during process development.
-
Exothermicity: While this reaction is not violently exothermic, heat management is crucial on a larger scale. Ensure the cooling capacity of the reactor is sufficient and consider controlled addition of the initiator.
-
Waste Disposal: All waste, particularly halogenated organic solvents, must be collected and disposed of according to federal, state, and local regulations.
Detailed Experimental Protocol (100g Scale)
This protocol details the synthesis of approximately 100g of the final product.
Diagram 2: Overall Synthesis Workflow.
Reaction Setup
-
Equip a 2 L three-neck round-bottom flask with a mechanical overhead stirrer, a reflux condenser topped with a nitrogen inlet, and a glass stopper.
-
Ensure all glassware is oven-dried and assembled while hot to ensure anhydrous conditions.
-
Place the flask in a heating mantle connected to a temperature controller.
Synthesis Procedure
-
To the reaction flask, charge 1-methylisoquinoline (71.5 g, 0.5 mol, 1.0 equiv.).
-
Add anhydrous carbon tetrachloride (1.2 L). Stir the mixture until the starting material is fully dissolved.
-
Add N-Bromosuccinimide (93.5 g, 0.525 mol, 1.05 equiv.).
-
Finally, add AIBN (4.1 g, 0.025 mol, 0.05 equiv.) to the suspension.
-
Begin vigorous stirring and gently heat the mixture to reflux (approx. 77°C for CCl₄).
-
Monitoring: The reaction progress can be monitored by TLC (thin-layer chromatography) or GC-MS. The reaction is typically complete within 3-5 hours. A key visual indicator is the consumption of the denser NBS, which sinks, and the formation of succinimide, which is less dense and floats.
Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate as a white solid.
-
Filter the reaction mixture through a Büchner funnel to remove the succinimide. Wash the solid with a small amount of cold CCl₄ (2 x 50 mL).
-
Combine the filtrates and transfer to a 2 L separatory funnel.
-
Wash the organic solution sequentially with:
-
10% aqueous sodium thiosulfate solution (2 x 200 mL) to quench any remaining bromine.
-
Saturated aqueous sodium bicarbonate solution (2 x 200 mL) to remove any acidic byproducts like HBr.
-
Brine (1 x 200 mL) to facilitate phase separation.
-
-
Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification
-
The crude product obtained is often a yellow to brown oil or solid.
-
Recrystallization: For high purity, recrystallization is the preferred method for scale-up. A suitable solvent system is a mixture of hexanes and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity is observed. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
-
Expected Yield: 85-95 g (76-85%) of this compound as a pale yellow solid.
Characterization and Quality Control
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.
| Method | Purpose | Typical Parameters & Expected Results |
| ¹H NMR | Structural Confirmation | (400 MHz, CDCl₃): δ ~8.2 (d, 1H), ~7.8-7.5 (m, 4H), ~4.9 (s, 2H, -CH₂Br). The singlet at ~4.9 ppm is characteristic of the bromomethyl protons. |
| ¹³C NMR | Structural Confirmation | (100 MHz, CDCl₃): Expect ~9 aromatic carbons and one aliphatic carbon (~30-35 ppm for -CH₂Br). |
| GC-MS | Purity & Identity | A single major peak corresponding to the product's mass. M/z (EI): 221/223 (M⁺, characteristic bromine isotope pattern).[16] |
| HPLC | Purity Assessment | A reverse-phase method (e.g., C18 column, acetonitrile/water mobile phase) should show >98% purity by peak area.[16] |
| Melting Point | Purity Indicator | Literature melting point is ~180-190 °C (as the HBr salt).[13] A sharp melting range indicates high purity. |
References
- Chemsrc.com.this compound HYDROBROMIDE Safety Data Sheet.
- Aaron Chemicals LLC.Safety Data Sheet: this compound hydrobromide.
- Amerigo Scientific.Exploring the Chemistry and Applications of Isoquinoline.
- Royal Society of Chemistry.Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Wikipedia.Isoquinoline.
- PubMed Central (PMC).Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- ResearchGate.Synthesis of isoquinoline derivatives.
- Master Organic Chemistry.N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Royal Society of Chemistry.NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
- Wikipedia.N-Bromosuccinimide.
- MDPI.Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
- Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- ACG Publications.Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Organic Chemistry Portal.Isoquinoline synthesis.
- Organic Syntheses.Isoquinoline, 5-bromo-8-nitro-.
- YouTube.Allylic Bromination and Benzylic Bromination with NBS.
- Chemistry Steps.Allylic Bromination by NBS with Practice Problems.
- Semantic Scholar.Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A.
- ResearchGate.Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
- Google Patents.US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
- National Institutes of Health (NIH).Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Common Organic Chemistry.Bromination - Common Conditions.
- ResearchGate.Recent advances in the synthesis of isoquinoline and its analogue: a review.
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- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
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- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
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- 15. Bromination - Common Conditions [commonorganicchemistry.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 1-(Bromomethyl)isoquinoline as a Versatile Precursor for Advanced Ligand Synthesis
Abstract
The isoquinoline scaffold is a privileged structure in chemistry, forming the core of numerous pharmaceuticals, functional materials, and high-performance catalysts.[1][2] Its unique electronic and steric properties make it an attractive component in ligand design for coordination chemistry and drug development.[3][4] This guide focuses on 1-(bromomethyl)isoquinoline, a highly versatile and reactive building block, providing detailed protocols and expert insights for its use in synthesizing a range of isoquinoline-based ligands, from simple N-donors to precursors for N-heterocyclic carbenes (NHCs) and complex pincer ligands. These methodologies are designed for researchers in synthetic chemistry, catalysis, and medicinal chemistry, emphasizing robust, reproducible, and scalable procedures.
The Strategic Importance of the Isoquinoline Moiety in Ligand Design
The isoquinoline heterocycle is more than just a structural component; it is a functional unit that imparts specific properties to a ligand and its corresponding metal complex. The nitrogen atom acts as a Lewis base, providing a primary coordination site.[3] The fused benzene ring offers a broad, planar surface that can engage in π-stacking interactions and allows for extensive electronic modification through substitution. This combination has led to the successful application of isoquinoline-based compounds in various domains:
-
Medicinal Chemistry: The isoquinoline framework is found in a vast array of bioactive molecules and natural products, exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4][5] Ligands based on this scaffold are instrumental in developing novel metallodrugs and therapeutic agents.
-
Homogeneous Catalysis: Isoquinoline derivatives serve as critical components in ligands for asymmetric catalysis and cross-coupling reactions. They are particularly prominent in the architecture of N-heterocyclic carbene (NHC) ligands and pincer complexes, where they provide steric bulk and electronic tuning to modulate the catalytic activity of the metal center.[6][7][8]
-
Materials Science: The photophysical properties of the isoquinoline ring system are exploited in the creation of fluorescent sensors, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs).[1][2][3]
This compound serves as an ideal entry point for incorporating this valuable scaffold. The C1-positioning of the reactive bromomethyl group allows for direct and efficient linkage to other ligand components without disrupting the core aromatic system.
Synthesis and Reactivity of the Precursor: this compound
The utility of any building block begins with its accessibility. While not as commonly cataloged as some isomers, this compound can be reliably synthesized from the commercially available 1-methylisoquinoline via a radical-initiated benzylic bromination.
Causality Behind the Synthetic Choice: The methylene group at the C1 position of 1-methylisoquinoline is "benzylic-like." It is adjacent to the aromatic system, which can stabilize a radical intermediate through resonance. This specific reactivity makes it susceptible to selective bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator, leaving the aromatic rings untouched. This is a classic and highly reliable transformation in organic synthesis.
Protocol 1: Synthesis of this compound
Workflow Overview:
Caption: Workflow for the synthesis of this compound.
Materials & Reagents:
-
1-Methylisoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-methylisoquinoline (1.0 eq.). Dissolve it in CCl₄ (approx. 0.2 M concentration).
-
Addition of Reagents: Add NBS (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the solid NBS, which is denser than CCl₄, and the formation of succinimide, which is less dense and will float.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution (2x) to remove any remaining acidic impurities, followed by a brine wash (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford this compound as a pale yellow solid or oil.
Safety & Handling:
-
This compound is a potent lachrymator and an alkylating agent. It must be handled in a well-ventilated chemical fume hood at all times. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
NBS is a corrosive solid and an oxidizing agent. AIBN is thermally unstable. CCl₄ is toxic and environmentally harmful; use with appropriate containment.
Application I: Synthesis of Bidentate N,N'-Donor Ligands
The most direct application of this compound is in nucleophilic substitution reactions to form simple chelating ligands. The bromomethyl group is an excellent electrophile, readily reacting with amine nucleophiles to form a new C-N bond.
Caption: General scheme for N-alkylation using this compound.
Protocol 2: Synthesis of N-(Pyridin-2-yl)-1-(isoquinolin-1-yl)methanamine
This protocol describes the synthesis of a classic bidentate N,N'-ligand, ideal for coordinating with a variety of transition metals.
Materials & Reagents:
-
This compound (1.0 eq.)
-
2-Aminopyridine (1.0 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-aminopyridine and anhydrous K₂CO₃.
-
Addition: Add anhydrous acetonitrile to create a suspension. Stir for 10 minutes.
-
Reaction: Add a solution of this compound in anhydrous acetonitrile dropwise to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 60-70°C and stir overnight. Monitor the reaction by TLC for the disappearance of the starting materials.
-
Workup:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Rinse the solids with acetonitrile.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water (2x) to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to yield the desired bidentate ligand.
Application II: Precursors for N-Heterocyclic Carbene (NHC) Ligands
NHCs have revolutionized catalysis. This compound is an excellent reagent for installing an "isoquinoline wingtip" onto an azolium salt, the direct precursor to the NHC. This wingtip provides steric bulk and unique electronic properties.
Workflow Rationale: The synthesis is a two-step process. First, the N-alkylation of an N-substituted imidazole with this compound creates the key imidazolium salt. This salt is the stable, isolable NHC precursor. The second step, deprotonation of the acidic C2-proton of the imidazolium ring, generates the highly reactive carbene, which is typically trapped immediately by a metal source.
Caption: Two-step workflow for synthesizing NHC-metal complexes.
Protocol 3: Synthesis of 1-(Isoquinolin-1-ylmethyl)-3-mesityl-1H-imidazol-3-ium Bromide
Materials & Reagents:
-
This compound (1.0 eq.)
-
1-Mesitylimidazole (1.0 eq.)
-
Toluene or Acetonitrile, anhydrous
-
Diethyl ether
Procedure:
-
Setup: In a flask, dissolve 1-mesitylimidazole in anhydrous toluene.
-
Reaction: Add a solution of this compound in anhydrous toluene.
-
Precipitation: Stir the mixture at room temperature or with gentle heating (e.g., 50°C). The imidazolium salt product is ionic and will typically precipitate from the nonpolar solvent as a white or off-white solid. Stir for 12-24 hours to ensure complete reaction.
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with diethyl ether to remove any unreacted starting materials.
-
Dry the product under high vacuum.
-
-
Characterization: The product can be characterized by NMR spectroscopy. The key signal is the acidic C2-proton of the imidazolium ring, which typically appears far downfield (δ > 9 ppm) in the ¹H NMR spectrum.
Self-Validation: The formation of the salt is confirmed by the significant downfield shift of the imidazole protons and the appearance of a new methylene bridge signal connecting the isoquinoline and imidazole rings. The product's insolubility in nonpolar solvents and solubility in polar solvents is also a strong indicator.
Data Presentation and Characterization
Verifying the structure of newly synthesized ligands is paramount. Below is a table of representative, expected NMR data for the product from Protocol 3.
| Compound | Key ¹H NMR Signals (δ, ppm in DMSO-d₆) | Key ¹³C NMR Signals (δ, ppm) |
| 1-(Isoquinolin-1-ylmethyl)-3-mesityl-1H-imidazol-3-ium Bromide | ~9.5-10.0 (s, 1H): Acidic NCHN proton.~8.0-8.5 (m, 2H): Aromatic protons on isoquinoline.~6.0 (s, 2H): Methylene bridge (-CH₂-).~7.1 (s, 2H): Mesityl aromatic protons.~2.3 & 2.0 (s, 3H & 6H): Mesityl methyl groups. | ~140-145: Quaternary carbons of mesityl group.~137: Acidic NCN carbon.~120-135: Aromatic carbons of isoquinoline and imidazole.~52: Methylene bridge carbon (-CH₂-).~21 & 17: Mesityl methyl carbons. |
Note: Exact chemical shifts are dependent on solvent and concentration.
References
- Isoquinoline-based chiral monodentate N-heterocyclic carbenes.
- Exploring the Chemistry and Applications of Isoquinoline.Amerigo Scientific.[Link][3]
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
- Chiral N-heterocyclic carbene ligands based on a biisoquinoline template.Royal Society of Chemistry Publishing.[Link][9]
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- Isoquinoline-based chiral monodentate N-heterocyclic carbenes.Royal Society of Chemistry Publishing.[Link][10]
- Isoquinoline derivatives and its medicinal activity.World Journal of Pharmaceutical Research.[Link][5]
- Synthesis of N-heterocyclic carbene–PdCl2–(iso)quinoline complexes and their application in arylamination at low catalyst loadings.Royal Society of Chemistry Publishing.[Link][7]
- Pathways to Metal–Ligand Cooperation in Quinoline-Based Titanium(IV) Pincers: Nonelectrophilic N-methylation, Deprotonation, and Dihydropyridine Formation.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
Sources
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- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 6. Isoquinoline-based chiral monodentate N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-heterocyclic carbene–PdCl2–(iso)quinoline complexes and their application in arylamination at low catalyst loadings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Design and Synthesis of Enzyme Inhibitors from 1-(Bromomethyl)isoquinoline
Introduction: The Isoquinoline Scaffold and the Strategic Advantage of 1-(Bromomethyl)isoquinoline
The isoquinoline core is a privileged heterocyclic motif frequently found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] This structural framework is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and, notably, enzyme inhibitory actions.[5][6][7] The unique arrangement of a fused benzene and pyridine ring in isoquinoline provides a rigid scaffold that can be strategically functionalized to interact with the active sites of various enzymes.[8][9]
This compound is a particularly valuable starting material for the synthesis of novel enzyme inhibitors. The bromomethyl group at the C1 position acts as a potent electrophile, readily undergoing nucleophilic substitution reactions.[10][11][12] This reactivity allows for the facile introduction of a diverse range of chemical moieties, enabling the systematic exploration of the chemical space around the isoquinoline core to optimize interactions with a target enzyme. The C1 position is often a key vector for substitution in the design of isoquinoline-based inhibitors, as it allows for the appended chemical groups to probe deep into enzyme active site pockets.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors derived from this compound. We will detail the underlying design principles, provide step-by-step synthetic protocols for generating a library of candidate inhibitors, and present standardized assays for evaluating their inhibitory activity against two major classes of enzymes: protein kinases and Poly(ADP-ribose) polymerase (PARP).
Design Principles for 1-(Substituted methyl)isoquinoline Enzyme Inhibitors
The design of enzyme inhibitors based on the 1-(substituted methyl)isoquinoline scaffold hinges on the principles of structure-activity relationship (SAR) and rational drug design. The core isoquinoline moiety can serve as a "hinge-binding" element, forming hydrogen bonds with the backbone of the enzyme's active site, a common interaction for kinase inhibitors.[13] The substituent introduced via the displacement of the bromide can then be tailored to occupy specific hydrophobic or polar pockets within the active site, thereby enhancing potency and selectivity.
Key considerations for the design of a library of inhibitors from this compound include:
-
Choice of Nucleophile: A diverse array of nucleophiles should be employed to introduce a variety of functional groups.
-
Amines (primary and secondary): Introduce basic centers capable of forming salt bridges or hydrogen bonds. Aromatic amines can participate in π-stacking interactions.
-
Phenols: Introduce aromatic rings for π-stacking and hydroxyl groups for hydrogen bonding. Substituents on the phenol ring can be varied to probe different regions of the active site.
-
Thiols: Introduce sulfur-containing moieties that can act as hydrogen bond acceptors or participate in other specific interactions.
-
-
Linker Length and Flexibility: While the methylene linker is fixed in the starting material, the choice of nucleophile can introduce varying degrees of length and flexibility, which can be crucial for achieving optimal binding.
-
Physicochemical Properties: The introduced substituents will significantly impact the overall physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability. These factors must be considered in the design process to ensure drug-like properties.
Below is a conceptual diagram illustrating the potential binding of a 1-(substituted methyl)isoquinoline inhibitor within a generic enzyme active site.
Caption: Conceptual binding mode of a 1-(substituted methyl)isoquinoline inhibitor.
Experimental Protocols: Synthesis of a 1-(Substituted methyl)isoquinoline Library
The following protocols provide a general framework for the synthesis of a diverse library of 1-(substituted methyl)isoquinoline derivatives through nucleophilic substitution.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Crude products should be purified to >95% purity for biological testing, typically by flash column chromatography or recrystallization.[14]
-
Characterization: The structure and purity of all final compounds should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[15][16][17][18][19]
Protocol 1: Synthesis of 1-(Aminomethyl)isoquinoline Derivatives
This protocol describes the reaction of this compound with primary or secondary amines.
Materials:
-
This compound hydrobromide
-
Amine (primary or secondary, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 3 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add this compound hydrobromide (1 equivalent), potassium carbonate (3 equivalents), and the desired amine (1.2 equivalents).
-
Add acetonitrile or DMF as the solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be heated to 50-80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Protocol 2: Synthesis of 1-(Phenoxymethyl)isoquinoline Derivatives
This protocol describes the Williamson ether synthesis between this compound and a phenol.
Materials:
-
This compound hydrobromide
-
Phenol (or substituted phenol, 1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents) or Cesium carbonate (Cs₂CO₃, 2 equivalents)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the phenol (1.1 equivalents) and potassium carbonate (2.5 equivalents) in DMF.
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound hydrobromide (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours or heat to 60 °C if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of 1-(Thiomethyl)isoquinoline Derivatives
This protocol details the reaction of this compound with thiols.
Materials:
-
This compound hydrobromide
-
Thiol (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask under an inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and anhydrous THF or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. (Caution: Hydrogen gas is evolved).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound hydrobromide (1 equivalent) in a minimal amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Synthetic Data
| Entry | Nucleophile | Product Structure | Typical Yield (%) |
| 1 | Morpholine | 1-(Morpholinomethyl)isoquinoline | 85-95 |
| 2 | Aniline | 1-(Anilinomethyl)isoquinoline | 70-85 |
| 3 | Phenol | 1-(Phenoxymethyl)isoquinoline | 75-90 |
| 4 | 4-Methoxyphenol | 1-((4-Methoxyphenoxy)methyl)isoquinoline | 80-95 |
| 5 | Thiophenol | 1-((Phenylthio)methyl)isoquinoline | 80-90 |
Experimental Protocols: Enzyme Inhibition Assays
The following are detailed protocols for evaluating the inhibitory activity of the synthesized 1-(substituted methyl)isoquinoline derivatives against a representative protein kinase and PARP1.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.[1][5][9][20][21]
Materials:
-
Recombinant protein kinase (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (synthesized isoquinoline derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM. Further dilute in kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle control (DMSO) to the wells of the 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 5: In Vitro PARP1 Inhibition Assay (Fluorometric)
This assay measures the consumption of NAD⁺, a substrate of PARP1, providing a measure of the enzyme's activity.[2][3][4][8][22]
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (synthesized isoquinoline derivatives) dissolved in DMSO
-
PARP1 inhibitor (e.g., Olaparib) as a positive control
-
Fluorometric NAD⁺ detection kit
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO, followed by dilution in PARP assay buffer.
-
Assay Setup:
-
Add 5 µL of the diluted compounds or vehicle control to the wells of the assay plate.
-
Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer.
-
Add 10 µL of the PARP1/DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation: Prepare a 5X NAD⁺ solution in PARP assay buffer. Initiate the reaction by adding 5 µL of the 5X NAD⁺ solution to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's protocol for the NAD⁺ detection kit.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Workflow for the fluorometric PARP1 inhibition assay.
Conclusion
This compound serves as an excellent and versatile starting material for the synthesis of libraries of potential enzyme inhibitors. Its inherent reactivity allows for the straightforward introduction of a wide range of chemical functionalities, facilitating the exploration of structure-activity relationships. The protocols outlined in this application note provide a robust framework for the design, synthesis, and biological evaluation of novel isoquinoline-based enzyme inhibitors, with a focus on kinases and PARP1. By systematically applying these methodologies, researchers can accelerate the discovery of new therapeutic agents.
References
- Mahadeviah, C., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
- Lazo, J. S., et al. (2025). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Request PDF.
- Wikipedia. (n.d.). Isoquinoline alkaloids. In Wikipedia.
- Cao, R., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Medicinal Research Reviews, 40(6), 2294-2342.
- Kim, K. H., et al. (2019). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 20(21), 5294.
- Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6523.
- Buchstaller, H. P., et al. (2011). Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2264-2269.
- Szymański, P., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(19), 6523.
- Rojas-Vite, G., et al. (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. Molecules, 24(24), 4596.
- Vijayakumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1221-1279.
- Le Guen, M., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(11), 2111.
- Lee, H., et al. (2017). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3466.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Lee, J. Y., et al. (2014). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 866-877.
- BenchChem. (2025).
- YouTube. (2020, November 2). Reactions of Isoquinoline.
- GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- Química Orgánica. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
- Tee, K. L., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(22), 6965.
- Gujjarappa, R. (2020). Isoquinoline synthesis reported by Gilmore et al.
- Singh, R. P., & Singh, V. K. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 566-590.
- Wikipedia. (n.d.). Isoquinoline.
- Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
- Chemistry LibreTexts. (2023, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions.
- Cao, R., et al. (2020). Biologically active isoquinoline alkaloids covering 2014-2018. Medicinal research reviews, 40(6), 2294–2342.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.
- Kmieciak, A., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chem. Proc., 1, Firstpage-Lastpage.
- PubMed. (2020). Biologically active isoquinoline alkaloids covering 2014-2018.
Sources
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- 5. reactionbiology.com [reactionbiology.com]
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- 8. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
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- 11. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
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- 22. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Bromomethyl)isoquinoline
Welcome to the technical support center for the synthesis of 1-(bromomethyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. The synthesis, typically achieved via a Wohl-Ziegler benzylic bromination of 1-methylisoquinoline, is powerful yet notoriously prone to yield-reducing side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your yield and product purity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the synthesis. Each entry is structured to help you diagnose the problem, understand its chemical origin, and implement a robust solution.
Q1: My reaction has a low conversion rate, and a significant amount of 1-methylisoquinoline starting material remains. What is the likely cause?
A1: Low conversion is typically traced back to inefficient radical initiation or premature termination of the radical chain reaction. Let's break down the potential culprits:
-
Ineffective Radical Initiator: The choice and quality of your radical initiator are paramount. Both azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used, but they have different optimal temperature ranges due to their decomposition kinetics.[1][2] If the reaction temperature is too low for your chosen initiator, the rate of radical formation will be too slow to sustain the chain reaction. Conversely, if the temperature is too high, the initiator may decompose too quickly, exhausting itself before the substrate is fully consumed.
-
Solution: Ensure your reaction temperature is appropriate for your initiator. AIBN typically requires 65-85 °C, while BPO decomposes at a slightly higher temperature. Consider a slow addition of the initiator over the course of the reaction to maintain a steady concentration of radicals.
-
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. If your reaction setup is not properly de-gassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon), dissolved oxygen can quench the radical intermediates, halting the chain reaction.
-
Solution: Thoroughly de-gas your solvent before adding reagents by bubbling an inert gas through it for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Insufficient Reaction Time or Heat: Radical reactions require an activation energy. The reaction may simply be proceeding slowly under your current conditions.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR of an aliquot). If the reaction has stalled but the initiator has not been exhausted, consider increasing the temperature or extending the reaction time.
-
Q2: My main impurity is a dibrominated product, 1-(dibromomethyl)isoquinoline. How can I suppress this over-bromination?
A2: This is the most common challenge in this synthesis.[3] The formation of the dibromo byproduct occurs because the desired monobromo product still possesses a benzylic proton, which can be abstracted by a bromine radical to initiate a second bromination event.
-
Cause - Stoichiometry: The most direct cause is using an excess of N-Bromosuccinimide (NBS). Even a small excess can lead to significant amounts of the dibrominated product.
-
Solution: Carefully control the stoichiometry of your brominating agent. Use a slight excess, but no more than 1.05 to 1.1 equivalents of NBS relative to 1-methylisoquinoline.[4] Adding the NBS portion-wise over the duration of the reaction can also help maintain a low, steady concentration, favoring mono-bromination.
-
-
Cause - Reaction Hotspots: Localized areas of high temperature or high NBS concentration can accelerate the second bromination.
-
Solution: Ensure vigorous and efficient stirring of the reaction mixture. For larger-scale reactions, consider mechanical stirring. A controlled, slow addition of reagents is also critical.
-
Q3: I'm observing the formation of colored impurities and my desired product is difficult to purify. Could this be ring bromination?
A3: Yes, this is a strong possibility. The isoquinoline ring is an electron-rich aromatic system susceptible to electrophilic aromatic substitution.[5] This side reaction is not part of the desired radical pathway and is promoted by the presence of ionic bromine species (Br⁺), often generated from Br₂ and the byproduct hydrogen bromide (HBr).[6][7]
-
Cause - Impure NBS: Commercial NBS can contain residual Br₂ or HBr, which can catalyze electrophilic ring bromination.[3]
-
Solution: Recrystallize your NBS from water before use.[8] Pure NBS should be a white crystalline solid. A yellow or orange tint indicates the presence of Br₂.
-
-
Cause - HBr Accumulation: The radical reaction produces one equivalent of HBr for every equivalent of product formed. HBr can then react with NBS to generate molecular bromine (Br₂), which is the key species in the radical cycle but can also act as an electrophile.[9][10]
-
Solution: The classic Wohl-Ziegler conditions are designed to keep the concentration of Br₂ and HBr low.[6] Using a non-polar solvent like carbon tetrachloride (now largely replaced due to toxicity) or cyclohexane helps by minimizing the solubility and reactivity of these ionic species.[11] If using more polar solvents like acetonitrile, ensure your NBS is of high purity and consider adding a non-basic acid scavenger, though this can be complex.
-
Q4: My product appears to be unstable and degrades during aqueous workup or column chromatography. How can I improve its stability and isolation?
A4: this compound is a benzylic bromide, a class of compounds known to be potent lachrymators and susceptible to hydrolysis and other nucleophilic substitution reactions.
-
Cause - Hydrolysis: Washing the reaction mixture with water or bicarbonate solution can lead to the hydrolysis of the product to 1-(hydroxymethyl)isoquinoline. This is exacerbated by elevated temperatures.
-
Solution: Perform the aqueous workup quickly and at a low temperature (e.g., with ice-cold water/brine). Minimize the contact time between the organic layer and the aqueous phase.
-
-
Cause - Degradation on Silica Gel: Silica gel is acidic and can promote the decomposition of sensitive substrates.
-
Solution: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a base, such as triethylamine (e.g., flushing the packed column with a solvent system containing 0.5-1% Et₃N before loading your sample). Alternatively, a faster purification method like recrystallization is often preferred if the crude product is sufficiently pure. A common recrystallization solvent system is a mixture of heptane and toluene.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the Wohl-Ziegler bromination of 1-methylisoquinoline?
A: The choice of solvent is a critical parameter that balances reaction efficiency with safety and environmental concerns.
| Solvent | Dielectric Constant | Typical Yield | Pros & Cons |
| Carbon Tetrachloride (CCl₄) | 2.2 | Good to Excellent | Pros: Classic solvent, excellent yields, low HBr/Br₂ solubility suppresses side reactions.[11] Cons: Highly toxic, ozone-depleting, largely phased out. |
| Acetonitrile (CH₃CN) | 37.5 | Good | Pros: Effective and safer alternative to CCl₄.[6] Cons: Higher polarity can promote ionic side reactions if reagents are not pure. |
| Dichloromethane (CH₂Cl₂) | 9.1 | Moderate to Good | Pros: Common lab solvent, can give good results.[4] Cons: Chlorinated solvent with environmental concerns. |
| 1,2-Dichlorobenzene | 9.9 | Excellent | Pros: Reported to give superior yields and shorter reaction times in some cases.[12] Cons: High boiling point, requires more energy. |
Recommendation: For modern labs, acetonitrile is often the best starting point due to its balance of efficacy and improved safety profile over CCl₄.[6]
Q: What is the reaction mechanism, and how does it inform optimization?
A: The reaction proceeds via a free-radical chain mechanism. Understanding this process is key to troubleshooting.[7][13][14]
Caption: Wohl-Ziegler reaction mechanism for 1-methylisoquinoline.
Key Takeaways:
-
Benzylic Radical Stability: The reaction is selective for the benzylic position because the resulting radical is stabilized by resonance with the isoquinoline ring system.[14][15]
-
Low Br₂ Concentration is Crucial: The actual brominating agent in the propagation step is molecular bromine (Br₂). NBS's role is to provide a low, steady-state concentration of Br₂ by reacting with the HBr byproduct.[9][16] This prevents high concentrations of Br₂ that would lead to electrophilic addition to the ring.
Q: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Stains: Use a UV lamp to visualize the aromatic spots. A potassium permanganate (KMnO₄) stain can also be effective.
-
Spot Identification:
-
Starting Material (1-methylisoquinoline): This will be one of the major spots at the beginning.
-
Product (this compound): This spot should appear and grow in intensity as the reaction proceeds. It will typically have a slightly different Rf value than the starting material.
-
Dibromo byproduct: If present, this will likely be a less polar spot (higher Rf) than the monobromo product.
-
Succinimide: This is a byproduct of NBS and is quite polar, often staying at or near the baseline. As the reaction proceeds, solid succinimide will precipitate out of non-polar solvents like CCl₄, which is a visual indicator of reaction progress.[11]
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize side-product formation.
Reagents & Equipment:
-
1-methylisoquinoline
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert gas line (Nitrogen or Argon)
-
Heating mantle with temperature control
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Place 1.0 equivalent of 1-methylisoquinoline into the round-bottom flask.
-
Solvent Addition & De-gassing: Add anhydrous acetonitrile (approx. 0.1–0.2 M concentration). Bubble argon or nitrogen through the solution for 20 minutes to remove dissolved oxygen.
-
Reagent Addition: Add 1.05 equivalents of recrystallized NBS and 0.02-0.05 equivalents of AIBN to the stirred solution.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) under the inert atmosphere. Monitor the reaction by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath.
-
Filter the mixture to remove the precipitated succinimide, washing the solid with a small amount of cold acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer quickly with ice-cold water (2x) and then with ice-cold brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of a hot solvent mixture like toluene/heptane. Allow it to cool slowly to room temperature, then cool in an ice bath to induce crystallization. Collect the crystals by filtration.
-
Column Chromatography (If necessary): Use a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate). Consider pre-treating the silica with a triethylamine-containing solvent system to prevent product degradation.
-
Visual Troubleshooting Workflow
Sources
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- 3. scientificupdate.com [scientificupdate.com]
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- 5. researchgate.net [researchgate.net]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 11. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
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- 16. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Common Side Reactions in 1-(Bromomethyl)isoquinoline Alkylations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered during the alkylation of nucleophiles with 1-(bromomethyl)isoquinoline. The question-and-answer format is designed to directly address specific experimental issues, offering explanations grounded in mechanistic principles and providing actionable protocols to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Alkylation reactions using this compound are fundamental for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1][2] However, the inherent reactivity of this benzylic halide can lead to several competing side reactions, diminishing the yield of the desired product. This guide will dissect these common issues and provide robust solutions.
Q1: My N-alkylation of a primary or secondary amine with this compound is producing a mixture of mono- and di-alkylated products, along with a significant amount of a quaternary ammonium salt. How can I improve the selectivity for the desired mono-alkylation?
A1: Over-alkylation is a frequent challenge in the N-alkylation of amines, as the product amine is often more nucleophilic than the starting material. [3] This increased nucleophilicity leads to a "runaway" reaction where the initially formed product competes with the starting amine for the alkylating agent.
Mechanistic Insight: The primary amine initially reacts with this compound in an SN2 reaction to form the secondary amine. This secondary amine is generally more electron-rich and less sterically hindered at the nitrogen center than the primary amine, making it a better nucleophile. Consequently, it reacts faster with another equivalent of this compound to form the tertiary amine, which can then be further alkylated to the quaternary ammonium salt.
Troubleshooting & Optimization:
-
Stoichiometric Control: The most straightforward approach is to use a large excess of the starting amine relative to this compound.[4] This ensures that the concentration of the starting amine is always significantly higher than the product amine, statistically favoring the mono-alkylation. A 3 to 5-fold excess of the amine is a good starting point.
-
Slow Addition: Adding the this compound solution dropwise to the reaction mixture containing the amine and a base can help maintain a low concentration of the alkylating agent, further minimizing over-alkylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), to neutralize the HBr formed during the reaction without competing with the nucleophile. Stronger, more aggressive bases can accelerate the rate of all alkylation steps.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity. While this may require longer reaction times, it often leads to a cleaner reaction profile.[5]
Protocol for Selective Mono-N-Alkylation:
-
In a round-bottom flask, dissolve the primary or secondary amine (3-5 equivalents) and diisopropylethylamine (DIPEA) (1.5 equivalents) in an anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: I am attempting to alkylate a phenol with this compound, but I am observing a significant amount of a byproduct that I suspect is from C-alkylation. How can I favor O-alkylation?
A2: The ambident nature of the phenoxide ion allows for both O- and C-alkylation. The outcome is highly dependent on the reaction conditions, particularly the solvent and the counter-ion of the base.
Mechanistic Insight: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the phenoxide is a "hard" nucleophilic center, while the ortho and para positions of the aromatic ring are "soft" nucleophilic centers. This compound is a relatively soft electrophile. "Hard" solvents (polar protic, e.g., water, ethanol) solvate the "hard" oxygen center, leaving the "soft" carbon centers more available for attack. Conversely, "soft" solvents (polar aprotic, e.g., DMF, acetone) do not solvate the oxygen as strongly, favoring O-alkylation.
Troubleshooting & Optimization:
-
Solvent Choice: Employ polar aprotic solvents like DMF, DMSO, or acetone. These solvents do not strongly solvate the phenoxide oxygen, making it more available for nucleophilic attack.[6]
-
Base and Counter-ion: Use a weaker base with a larger, softer counter-ion. Potassium carbonate (K₂CO₃) is often preferred over sodium hydroxide (NaOH). The potassium ion (K⁺) associates less tightly with the phenoxide oxygen compared to the sodium ion (Na⁺), increasing the nucleophilicity of the oxygen.
-
Temperature: Lower reaction temperatures generally favor O-alkylation, which is often the kinetically controlled product.
Table 1: Solvent Effects on O- vs. C-Alkylation of Phenols
| Solvent Type | Predominant Product | Rationale |
| Polar Protic (e.g., Ethanol, Water) | C-Alkylated Product | Strong solvation of the phenoxide oxygen. |
| Polar Aprotic (e.g., DMF, Acetone) | O-Alkylated Product | Weak solvation of the phenoxide oxygen. |
Q3: My reaction is sluggish, and upon heating, I am isolating a significant amount of an alkene byproduct instead of the desired substitution product. What is causing this, and how can I prevent it?
A3: This is a classic case of the E2 (elimination) reaction competing with the desired SN2 (substitution) reaction. This is particularly prevalent with benzylic halides like this compound, especially under strongly basic conditions and at elevated temperatures.[7]
Mechanistic Insight: A strong, sterically hindered base can abstract a proton from the methylene group of this compound, leading to the elimination of HBr and the formation of a highly reactive 1-methylene-1,2-dihydroisoquinoline intermediate. This intermediate can then polymerize or undergo other undesired reactions.
Troubleshooting & Optimization:
-
Base Selection: Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK). Opt for weaker, less sterically hindered bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The primary role of the base should be to neutralize the acid generated, not to deprotonate the alkyl halide.[8]
-
Temperature Control: Elimination reactions typically have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature will favor the SN2 pathway.[5]
-
Nucleophile Concentration: Ensure a high concentration of a good nucleophile. This will increase the rate of the bimolecular SN2 reaction, allowing it to outcompete the bimolecular E2 reaction.
Caption: Competing SN2 and E2 pathways in this compound alkylations.
Q4: After my alkylation reaction with a tertiary amine, I am observing a rearranged product where a methyl or ethyl group from the amine has migrated to the isoquinoline ring. What is this side reaction?
A4: This is likely a Sommelet-Hauser rearrangement. This intramolecular rearrangement can occur when a quaternary ammonium salt, formed from the reaction of this compound with a tertiary amine, is subjected to a strong base.[9]
Mechanistic Insight: The reaction proceeds through the formation of an ylide by deprotonation of a benzylic proton or a proton on a carbon alpha to the nitrogen. A[9]-sigmatropic rearrangement then occurs, followed by tautomerization to regenerate the aromatic system, resulting in an ortho-alkylated benzylamine derivative.
Troubleshooting & Optimization:
-
Avoid Strong Bases: The Sommelet-Hauser rearrangement is typically promoted by very strong bases like sodium amide (NaNH₂) or organolithium reagents. If your procedure involves a strong base workup or purification step, this could be the cause. Use weaker bases for neutralization if necessary.
-
Temperature: The rearrangement can be favored at higher temperatures. Maintain moderate reaction and workup temperatures.
-
Protecting Groups: If the rearrangement is unavoidable and problematic, consider using a different synthetic strategy that does not involve the formation of a quaternary ammonium salt susceptible to this rearrangement.
Caption: Simplified workflow of the Sommelet-Hauser rearrangement.
Q5: I am observing a significant amount of 1-isoquinolinemethanol in my reaction mixture. What is the cause?
A5: The formation of 1-isoquinolinemethanol is due to the hydrolysis of this compound. This can occur if there is water present in the reaction mixture, either from wet solvents, reagents, or exposure to atmospheric moisture.
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent the ingress of atmospheric moisture.
-
Aprotic Solvents: Use aprotic solvents that do not participate in solvolysis reactions. Solvents like THF, acetonitrile, DMF, and DMSO are good choices. Avoid protic solvents like water, methanol, or ethanol if hydrolysis is a concern.
-
Base Choice: If using an aqueous base for workup, perform the extraction quickly and at a low temperature to minimize contact time and the rate of hydrolysis.
Q6: My reaction has produced a high molecular weight, insoluble material, and my desired product yield is very low. What could be happening?
A6: This suggests the possibility of dimerization or self-condensation of this compound. Under basic conditions, one molecule of this compound can be deprotonated to form a nucleophilic species that then attacks a second molecule, leading to the formation of 1,2-di(isoquinolin-1-yl)ethane or related oligomers.
Troubleshooting & Optimization:
-
Control of Basicity: Use a base that is strong enough to deprotonate your intended nucleophile but not strong enough to significantly deprotonate the methylene group of this compound. A weaker base and careful stoichiometric control are key.
-
Slow Addition: As with preventing over-alkylation, the slow addition of this compound to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring bimolecular self-condensation.[10]
-
Temperature: Lowering the reaction temperature will reduce the rate of this side reaction.
References
- BenchChem Technical Support Team. (2025).
- University of Calgary. (n.d.).
- Sommelet, M. (1937). Compt. Rend., 205, 56.
- BenchChem Technical Support Team. (2025).
- William Reusch. (n.d.). Alkyl Halide Reactivity.
- Doc Brown. (n.d.). elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis.
- LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts.
- Química Orgánica. (2010). Isoquinoline synthesis.
- Li, J., et al. (n.d.). Synthesis of isoquinolin‐1(2H)‐ones.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- International Journal of Scientific & Technology Research. (n.d.).
- Wikipedia. (n.d.).
- Bartleby. (n.d.). Isoquinoline Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the O- Alkylation of Phenols with 4-(Bromomethyl)phenol.
- BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of Isoquinoline-Carbaldehydes.
- ResearchGate. (n.d.). Quinolines and isoquinolines: reactions and synthesis.
- BenchChem Technical Support Team. (2025).
- Master Organic Chemistry. (2017).
- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
- Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Isoquinoline.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans.
- National Institutes of Health. (2023).
- ResearchGate. (n.d.).
- ResearchG
- National Institutes of Health. (n.d.). Stability of adenine-based cytokinins in aqueous solution.
- Cole-Parmer. (n.d.).
- National Institutes of Health. (2016). Stability of adenine-based cytokinins in aqueous solution.
- YouTube. (2020). Aldol Condensation Strategies/Shortcuts | Organic Chemistry | Predict the Product in 3 Steps.
- Taylor & Francis eBooks. (n.d.).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Self-condensation - Wikipedia [en.wikipedia.org]
Preventing decomposition of 1-(Bromomethyl)isoquinoline during storage
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)isoquinoline and its hydrobromide salt. The inherent reactivity of the benzylic bromide functional group, while synthetically useful, presents significant challenges for long-term storage. This document outlines the scientific principles behind its decomposition and offers field-proven strategies to mitigate degradation, ensuring the integrity of your starting material for reproducible experimental outcomes.
Part 1: Troubleshooting Guide for Decomposition
Users encountering issues with this compound often observe discoloration (yellow to brown), diminished purity, or poor performance in subsequent reactions. These are typically indicators of chemical decomposition. This section addresses the root causes and provides corrective and preventive actions.
Issue 1: Sample Discoloration and Purity Loss in Storage
Observation: A previously off-white or light-yellow solid/solution of this compound has developed a yellow, orange, or brown color. Subsequent analysis by HPLC or NMR indicates a decrease in the purity of the main compound.
Root Cause Analysis:
This compound is a benzylic halide. The C-Br bond at the benzylic position is highly labile due to the resonance stabilization of the resulting benzylic carbocation intermediate. This inherent reactivity makes the compound susceptible to several decomposition pathways, even under standard storage conditions.
-
Hydrolysis: Reaction with trace amounts of water (moisture) is a primary degradation pathway. The bromide is displaced by a hydroxyl group in a nucleophilic substitution reaction, likely proceeding through an SN1 mechanism, to form 1-(Hydroxymethyl)isoquinoline and hydrobromic acid (HBr). The liberated HBr can further catalyze degradation.
-
Oxidation: The presence of atmospheric oxygen can lead to oxidative degradation, forming various byproducts, including 1-isoquinolinecarboxaldehyde.
-
Polymerization/Self-alkylation: The highly reactive nature of the molecule can lead to intermolecular reactions where one molecule alkylates another, forming oligomeric or polymeric impurities that are often colored.
-
Photodecomposition: Exposure to light, particularly UV radiation, can initiate radical-based decomposition pathways, cleaving the C-Br bond and leading to a cascade of secondary reactions.
Visualizing the Decomposition Pathways:
The following diagram illustrates the key degradation routes for this compound.
Caption: Key decomposition pathways of this compound.
Preventive and Corrective Actions:
| Action Item | Scientific Rationale |
| Store under Inert Gas | Purge the container headspace with an inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen and moisture, mitigating both oxidation and hydrolysis. |
| Refrigerate or Freeze | Store the compound at low temperatures (2-8°C is standard; for long-term storage, <-15°C is recommended). Lower temperatures significantly reduce the rate of all chemical degradation reactions. |
| Use a Desiccator | Store the sealed container within a desiccator containing a drying agent (e.g., silica gel, Drierite). This minimizes exposure to ambient moisture, which is a key culprit in hydrolysis. |
| Protect from Light | Store the compound in an amber vial or wrap the container in aluminum foil. This prevents photodecomposition by blocking UV and visible light. |
| Consider a Stabilizer | For solutions or long-term storage of the solid, adding a stabilizer can be effective. Propylene oxide can act as an acid scavenger, neutralizing any HBr formed from hydrolysis and preventing it from catalyzing further degradation. Phenolic antioxidants (e.g., BHT, hydroquinone) can inhibit radical-mediated decomposition. Note: Compatibility with downstream applications must be verified. |
| Repurify if Needed | If degradation has occurred, the material can often be repurified by recrystallization or column chromatography before use. |
Part 2: Frequently Asked Questions (FAQs)
Q1: My this compound is the hydrobromide salt. Is it more stable than the free base?
A1: Yes, the hydrobromide salt is generally more stable and is the common commercial form for this reason. The isoquinoline nitrogen is basic and can participate in or catalyze decomposition pathways. Protonating this nitrogen to form the HBr salt reduces its nucleophilicity and basicity, thereby decreasing its involvement in intermolecular degradation reactions. However, the salt form does not prevent degradation at the highly reactive bromomethyl group and is still susceptible to hydrolysis and other pathways if not stored correctly.
Q2: What are the expected signals in ¹H NMR for the primary degradation product?
A2: The primary degradation product from hydrolysis is 1-(Hydroxymethyl)isoquinoline. When analyzing a degraded sample of this compound (which typically shows a singlet for the -CH₂Br protons around δ 4.8-5.0 ppm), you should look for the appearance of new signals corresponding to the hydrolysis product:
-
A new singlet for the -CH₂OH protons, typically shifted upfield to around δ 4.9-5.2 ppm.
-
A broad singlet for the -OH proton, which can appear over a wide chemical shift range and may exchange with D₂O. The aromatic protons on the isoquinoline ring will also show slight shifts. Comparing the integration of the benzylic proton signals (-CH₂Br vs. -CH₂OH) can provide a quantitative estimate of the extent of hydrolysis.
Q3: Can I use a solvent other than an inert one to store this compound in solution?
A3: It is strongly discouraged. Protic solvents like methanol or ethanol will readily react with this compound via solvolysis to form the corresponding ether. Even seemingly "non-reactive" solvents like acetone can contain trace water. If a solution is required, use a dry, aprotic solvent such as anhydrous toluene, THF, or dioxane, and store it under an inert atmosphere and refrigerated. Always use freshly dried solvent from a system like a solvent purification system or from a freshly opened sealed bottle.
Q4: How can I set up a stability-indicating HPLC method to monitor purity?
A4: A stability-indicating method is one that can separate the intact compound from its degradation products. For this compound, a reversed-phase HPLC method is most suitable.
Experimental Protocol: Stability-Indicating HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to resolve both the relatively nonpolar parent compound and more polar degradation products.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water.
-
Solvent B: 0.1% TFA or Formic acid in Acetonitrile.
-
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the isoquinoline ring has strong absorbance (e.g., 254 nm or 280 nm). A Diode Array Detector (DAD) is ideal for checking peak purity.
-
Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase (or acetonitrile/water mixture) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
In this method, the parent compound, this compound, will be less polar and have a longer retention time than its primary hydrolysis product, 1-(Hydroxymethyl)isoquinoline. Oxidized products like the aldehyde will have intermediate polarity.
Caption: Expected elution order in reversed-phase HPLC.
References
- Sarthaks eConnect. (2021). Allylic and benzylic halides show high reactivity towards the SN1 mechanism than other primary alkyl halides.
Technical Support Center: Purification After N-Bromosuccinimide (NBS) Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven strategies for the effective removal of N-Bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures. Here you will find in-depth troubleshooting advice, detailed experimental protocols, and critical data to streamline your purification process and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after a bromination reaction using NBS?
The principal impurities encountered are unreacted N-Bromosuccinimide (NBS) and its byproduct, succinimide.[1][2] Depending on the specific reaction conditions and substrate, over-brominated side products may also be present.
Q2: Why is the complete removal of NBS and succinimide essential for my synthesis?
The presence of these impurities can critically compromise your experimental results for several reasons:
-
Product Purity: Residual NBS and succinimide directly contaminate your product, lowering its purity and potentially affecting its physical and chemical properties.[1]
-
Interference with Subsequent Reactions: As a reactive reagent, any unreacted NBS can interfere with downstream synthetic transformations, leading to unexpected side products.[1][3]
-
Analytical Complications: These impurities can create confusing artifacts in analytical data, particularly in NMR and mass spectrometry, complicating structural elucidation and purity assessment.[1]
-
Crystallization Challenges: Succinimide has a known tendency to co-crystallize with desired products, making purification by recrystallization particularly difficult.[1][2]
Q3: What are the most common laboratory methods for removing NBS and succinimide?
The primary purification strategies employed after an NBS bromination include:
Q4: How do I select the most appropriate purification method for my specific compound?
The optimal purification strategy is dictated by the physicochemical properties (solubility, stability) of your target molecule. The decision-making process below offers a general guideline.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the workup and purification process.
Issue 1: Succinimide impurity is still present in my product after an aqueous wash.
-
Underlying Cause: Succinimide possesses moderate water solubility, which can be insufficient for complete removal, especially when using chlorinated organic solvents like dichloromethane (DCM).[2][4] Its pKa is approximately 9.5, meaning it is only partially deprotonated by neutral water, limiting its aqueous solubility.[5]
-
Troubleshooting Steps:
-
Increase Wash Volume/Frequency: Perform multiple washes with deionized water to maximize extraction.
-
Use a Basic Wash (If Product is Stable): Washing the organic layer with a mild base such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) will deprotonate the succinimide (N-H bond), forming the highly water-soluble sodium salt.[3][4][6] This drastically enhances its partitioning into the aqueous phase.[1]
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove residual water and can further aid in extracting succinimide from the organic layer.[1][2]
-
Issue 2: My product co-elutes with succinimide during silica gel chromatography.
-
Underlying Cause: Succinimide is a polar molecule and can have similar retention factors (Rf) to polar products on silica gel, leading to incomplete separation.[7]
-
Troubleshooting Steps:
-
Pre-Purification is Key: Always perform a thorough aqueous workup (including a basic wash, if tolerated by your product) before attempting chromatography.[1] Removing the bulk of the succinimide beforehand is the most effective strategy.
-
Solvent System Optimization: Adjust the polarity of your eluent. Running a less polar solvent system may increase the separation between your product and the more polar succinimide.[1]
-
Silica Plug Filtration: For a rapid cleanup, you can pass your crude product through a short plug of silica gel, eluting with a relatively non-polar solvent system that moves your product while retaining the succinimide.[8]
-
Issue 3: My product is sensitive to base, preventing the use of NaOH or NaHCO₃ washes.
-
Underlying Cause: The presence of base-labile functional groups (e.g., esters, certain protecting groups) in your product precludes the use of basic aqueous solutions for workup.[1][2]
-
Troubleshooting Steps:
-
Repeated Water Washes: Rely on multiple, vigorous washes with deionized water. While less efficient than a basic wash, this can effectively remove a significant amount of succinimide.[1][2]
-
Precipitation/Filtration: If the reaction was conducted in a non-polar solvent where succinimide has low solubility (e.g., carbon tetrachloride, chloroform, hexane), cooling the reaction mixture can precipitate the succinimide, which can then be removed by simple filtration.[4][6][9][10]
-
Recrystallization: If your crude product is a solid, recrystallization from a suitable solvent system can be highly effective. The goal is to find a solvent in which your product's solubility is high at elevated temperatures but low at room temperature, while succinimide remains soluble.[6]
-
Issue 4: An emulsion forms during the aqueous workup.
-
Underlying Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents, can lead to the formation of a stable emulsion at the aqueous-organic interface.
-
Troubleshooting Steps:
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.[1]
-
Add Brine: The addition of a small amount of saturated NaCl (brine) solution increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[1][2]
-
Filtration Aid: If the emulsion persists, filter the entire mixture through a pad of a filter aid like Celite.[1]
-
Data & Protocols
Solubility Data
Understanding the solubility profiles of NBS and succinimide is crucial for designing an effective purification strategy.
| Compound | Water | Alcohols (Ethanol, Methanol) | Ether & Chloroform | Non-Polar (Hexane, CCl₄) |
| N-Bromosuccinimide (NBS) | 14.7 g/L (25 °C)[11] | Soluble | Sparingly Soluble/Insoluble[12] | Insoluble |
| Succinimide | Highly Soluble (1g in 3mL)[5] | Highly Soluble[13][14] | Insoluble[5][13][14] | Insoluble[4] |
This table summarizes qualitative and quantitative solubility data from multiple sources. For detailed temperature-dependent solubility data, refer to specialized chemical literature.[15]
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Base-Stable Products
This is the most common and often most effective method for products that are stable to mildly basic conditions.[2]
Step-by-Step Methodology:
-
Quenching: After the reaction is complete, cool the mixture and quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the characteristic yellow color of bromine/NBS disappears.[1][2]
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.[1]
-
Extraction & Washes:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution. Separate the layers.[1] This step is crucial as it deprotonates the succinimide, making it highly soluble in the aqueous layer.[1]
-
Wash the organic layer with deionized water.
-
Finally, wash the organic layer with brine to help remove residual water.[1][2]
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][2] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.[1][2]
Protocol 2: Purification by Filtration/Precipitation
This method is ideal for reactions performed in non-polar solvents where succinimide has poor solubility.
Step-by-Step Methodology:
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture in an ice bath for at least 30 minutes to maximize the precipitation of the succinimide byproduct.[1]
-
Filtration Setup: Set up a Büchner funnel with a filter paper that has been wetted with a small amount of the cold reaction solvent.[1]
-
Filtering: Pour the cold reaction mixture through the funnel under vacuum to collect the precipitated succinimide.[1]
-
Rinsing: Wash the collected solid (succinimide) with a small amount of cold solvent to recover any product that may have been trapped.[1]
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure to obtain the crude product.[1] This product can then be subjected to further purification, such as recrystallization or chromatography.
References
- ChemBK. (n.d.). Succinimide.
- Reddit. (2016, January 16). Best reagent to quench excess NBS? r/chemhelp.
- Ye, M., et al. (2015). Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K. Semantic Scholar.
- ResearchGate. (2015, August 5). Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures.
- ChemIDplus. (n.d.). Succinimide.
- Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
- ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?
- ResearchGate. (2014, March 8). How to purify/recrystallize N-chlorosuccinimide?
- PubMed. (2019, February 1). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography.
- ResearchGate. (2018, December). Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography.
- SIELC Technologies. (n.d.). Separation of Succinimide on Newcrom R1 HPLC column.
- Sciencemadness.org. (2013, November 16). N-bromosuccinimide removal at workup.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- ResearchGate. (2018, July 9). How to separate succinimide from a bromination product when using NBS?
- Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- National Institutes of Health. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Succinimide [drugfuture.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. echemi.com [echemi.com]
- 13. chembk.com [chembk.com]
- 14. Succinimide | 123-56-8 [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Bromomethyl)isoquinoline Derivatives
Welcome to the technical support center for the purification of 1-(bromomethyl)isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable but challenging chemical intermediates. The inherent reactivity of the bromomethyl group, coupled with the specific properties of the isoquinoline core, presents a unique set of purification challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What makes this compound derivatives so difficult to purify?
A1: The primary challenges stem from a combination of factors:
-
Instability: The benzylic bromide moiety is highly reactive and susceptible to degradation. The primary degradation pathway is hydrolysis to the corresponding alcohol (1-(hydroxymethyl)isoquinoline), which can occur with trace amounts of water. Elimination to form a vinyl species is also possible under basic conditions.[1]
-
Lachrymatory Nature: Like many benzylic bromides, these compounds are potent lachrymators, meaning they cause irritation to the eyes and respiratory tract. This necessitates careful handling in a well-ventilated fume hood.[1][2]
-
Formation of Impurities: Synthesis of these derivatives often leads to a variety of impurities, including unreacted starting materials, over-brominated side products (e.g., dibromomethyl derivatives), and degradation products.[3][4]
-
Polarity: The presence of the nitrogen atom in the isoquinoline ring imparts a degree of polarity, which can lead to tailing and poor separation during normal-phase column chromatography.
Q2: My crude this compound derivative is a dark, oily substance. What are the likely impurities?
A2: A dark, oily appearance often indicates the presence of several impurities:
-
Residual Bromine or HBr: If the bromination reaction was not fully quenched, residual bromine can lead to coloration. Hydrogen bromide (HBr) is a common byproduct of benzylic bromination and can form hydrobromide salts with the basic isoquinoline nitrogen, affecting solubility and stability.[3]
-
Degradation Products: As mentioned, hydrolysis to the alcohol is a common issue. Oxidation to the corresponding aldehyde (isoquinoline-1-carbaldehyde) can also occur, especially with prolonged exposure to air.[1]
-
Polymeric Materials: Under certain conditions, especially with heat or light exposure, benzylic halides can undergo self-condensation or polymerization, leading to intractable tars.
-
Process-Related Impurities: These can include unreacted starting materials (e.g., 1-methylisoquinoline) and solvents.[4]
Q3: What are the recommended first-line purification techniques for these compounds?
A3: A multi-step approach is often necessary.
-
Aqueous Workup: A carefully controlled aqueous workup is the first step to remove inorganic salts and water-soluble impurities. Washing the organic layer with a mild base like sodium bicarbonate (NaHCO₃) solution is crucial to neutralize and remove acidic byproducts like HBr.[1]
-
Column Chromatography: Flash column chromatography is the most common method for separating the target compound from closely related impurities.[5][6]
-
Recrystallization: For solid derivatives, recrystallization can be an excellent final polishing step to obtain highly pure material.[2][7][8]
Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: My compound is degrading on the silica gel column.
-
Possible Cause: The acidic nature of standard silica gel can catalyze the hydrolysis or elimination of the benzylic bromide.
-
Troubleshooting Tips:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column. This will neutralize the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] However, be aware that basic alumina can also promote degradation in some cases. A quick TLC test on different stationary phases is recommended.
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the column as efficiently as possible.
-
Issue 2: My desired product is co-eluting with a non-polar impurity.
-
Possible Cause: This is often due to the presence of an over-brominated byproduct (e.g., 1-(dibromomethyl)isoquinoline) or a homocoupled impurity.
-
Troubleshooting Tips:
-
Optimize the Mobile Phase: A shallow gradient elution can improve separation. Start with a very non-polar solvent system (e.g., pure hexanes or a high hexanes/ethyl acetate ratio) to elute the non-polar impurities first.
-
Consider a Different Solvent System: Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane/hexanes system can alter the selectivity and improve separation.
-
Issue 3: I'm having trouble crystallizing my this compound derivative.
-
Possible Cause: The presence of impurities can inhibit crystal formation. The compound may also be an oil at room temperature.
-
Troubleshooting Tips:
-
Ensure High Purity: The material should be reasonably pure (>90%) before attempting recrystallization. If necessary, perform a quick filtration through a plug of silica gel to remove baseline impurities.
-
Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent system) in which your compound is soluble when hot but sparingly soluble at room temperature.[8][9][10] Common solvents to try for these derivatives include ligroin, hexanes, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of the pure compound.[8] Cooling the solution in an ice bath can also promote crystallization.[7]
-
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Add a small amount of silica gel to this solution and concentrate it in vacuo to obtain a dry powder. This dry-loading method prevents streaking and improves separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a non-polar mobile phase (e.g., 100% hexanes or 98:2 hexanes/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethyl Acetate/Hexanes)
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (ethyl acetate) and heat gently until the solid dissolves completely.
-
-
Inducing Precipitation:
-
Slowly add the "poor" solvent (hexanes) dropwise to the hot solution until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.[7]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under high vacuum.
-
Data Presentation
| Technique | Common Impurities Removed | Key Considerations |
| Aqueous Wash (NaHCO₃) | HBr, residual acids | Use a saturated solution; vigorous shaking can cause emulsions. |
| Flash Chromatography | Unreacted starting materials, over-brominated byproducts, degradation products | Potential for on-column degradation; requires careful solvent selection. |
| Recrystallization | Minor impurities with different solubility profiles | Requires a solid product; finding the right solvent is critical. |
Visualizations
Workflow for Purification of this compound Derivatives
Caption: A typical multi-step purification workflow for this compound derivatives.
Troubleshooting Logic for On-Column Degradation
Caption: Troubleshooting guide for addressing compound instability during silica gel chromatography.
References
- EP1057801A2 - Process for benzylic bromination - Google Patents. This patent describes methods for benzylic bromination and subsequent purification, including techniques to remove HBr. Link
- How does one separate Benzyl bromide from the reaction mixture? - ResearchGate.
- BnBr purification via basic alumina? : r/chemistry - Reddit.
- p-NITROBENZYL BROMIDE - Organic Syntheses Procedure.
- An Efficient and Fast Method for the Preparation of Benzylic Bromides - Taylor & Francis Online.
- Isoquinoline Impurities and Related Compound - Veeprho.
- Recrystallization - Single Solvent - University of California, Los Angeles.
- Degradation Pathways | Request PDF - ResearchGate. A request for a paper on degradation pathways, indicating the relevance of this topic in chemical stability studies. Link
- This compound hydrobromide, 97%, Thermo Scientific 1 g | Buy Online.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications.
- Recrystallization - YouTube (Professor Dave Explains). A video tutorial explaining the principles and techniques of recrystallization for purifying solid organic compounds. Link
- 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem. A product page describing the reactivity and applications of a positional isomer, highlighting the reactivity of the bromomethyl group. Link
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. A comprehensive guide on the recrystallization process, including solvent selection and procedure steps. Link
- Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
- Organic Chemistry Lab: Recrystallization - YouTube (VassarCollege).
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Home Page [chem.ualberta.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing the Reactivity of 1-(Bromomethyl)isoquinoline in Complex Syntheses
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)isoquinoline. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you navigate the unique reactivity of this versatile but challenging building block. Our focus is on providing practical, field-tested insights to ensure the success of your synthetic endeavors.
Introduction: The Dual Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the isoquinoline moiety into a wide range of molecular scaffolds. Its utility stems from the presence of a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions.[1] However, the isoquinoline core itself presents a competing site of reactivity. The lone pair of electrons on the nitrogen atom (pKa of the conjugate acid is ~5.4) makes it a nucleophile, susceptible to alkylation, leading to the formation of a quaternary ammonium salt.[2][3]
This dual reactivity is the central challenge in utilizing this compound effectively. The desired outcome is typically a selective SN2 reaction at the benzylic carbon, while the primary side reaction is the quaternization of the isoquinoline nitrogen. This guide is designed to help you control this selectivity and troubleshoot common issues that arise during its use.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: My reaction with this compound is giving a complex mixture of products. What are the likely side reactions?
A1: The most common side reaction is the quaternization of the isoquinoline nitrogen by another molecule of this compound or the desired alkylated product. This occurs because the nitrogen atom of the isoquinoline ring is nucleophilic.[4] Other potential side reactions include elimination reactions, especially with sterically hindered or strong bases, and reactions involving the isoquinoline ring itself if harsh conditions are employed.
Q2: How should I store this compound and its hydrobromide salt?
A2: this compound is a reactive benzylic bromide and should be handled with care. It is recommended to store it in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[5] The hydrobromide salt is generally more stable and less reactive, but should still be stored in a well-sealed container in a cool, dry environment.
Q3: Is it necessary to use the hydrobromide salt of this compound? When should I use the free base?
A3: The hydrobromide salt is often used for its improved stability and ease of handling. However, for reactions requiring the free base, it must be neutralized prior to use. This can be achieved by a careful liquid-liquid extraction with a mild inorganic base like sodium bicarbonate or by using a non-nucleophilic organic base in the reaction mixture. The choice depends on the specific reaction conditions and the nature of your nucleophile.
Q4: What is the general order of reactivity for nucleophiles with this compound?
A4: Based on general principles of nucleophilicity, "soft" nucleophiles tend to be more reactive towards the "soft" electrophilic benzylic carbon. Therefore, sulfur nucleophiles (thiolates) are generally very efficient.[6] Nitrogen nucleophiles (amines) are also highly reactive, though the basicity of the amine can influence the reaction course. Oxygen nucleophiles (alcohols, phenols) are generally less reactive and often require a base to deprotonate them to the more nucleophilic alkoxide or phenoxide.[1]
Troubleshooting Guides for Specific Nucleophiles
This section provides detailed troubleshooting advice for common issues encountered when using this compound with different classes of nucleophiles.
Guide 1: Reactions with Nitrogen Nucleophiles (N-Alkylation)
Nitrogen nucleophiles, such as primary and secondary amines, are common reaction partners for this compound. The primary challenge is to favor alkylation of the desired amine over quaternization of the isoquinoline nitrogen.
Problem 1: Low yield of the desired N-alkylated product and significant formation of a polar, insoluble byproduct.
-
Potential Cause: Quaternization of the isoquinoline nitrogen is likely the major side reaction. This can be an intermolecular reaction between two molecules of this compound or an intramolecular reaction if the initial product is still nucleophilic.
-
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile (1.1-1.5 equivalents) to increase the probability of it reacting with the electrophile.
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, thus minimizing self-reaction.
-
Choice of Base: If a base is required to deprotonate the amine or scavenge the HBr byproduct, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. Strong, unhindered bases can deprotonate the benzylic position, leading to elimination or other side reactions.
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions. However, they can also promote the formation of charged quaternary salts. Consider using less polar solvents like THF or dichloromethane to potentially temper the rate of quaternization.
-
Problem 2: The reaction is sluggish or does not go to completion.
-
Potential Cause: The amine nucleophile may be too sterically hindered or not nucleophilic enough. The reaction temperature may be too low.
-
Troubleshooting Strategies:
-
Increase Temperature: Gradually increase the reaction temperature. For less reactive amines, refluxing in a suitable solvent may be necessary.
-
Use a Stronger Base: If the amine is used as its salt, a stronger, non-nucleophilic base may be required to generate the free amine in situ.
-
Catalysis: In some cases, the addition of a catalytic amount of sodium iodide can promote the reaction through the in situ formation of the more reactive 1-(iodomethyl)isoquinoline (Finkelstein reaction).
-
Guide 2: Reactions with Oxygen Nucleophiles (O-Alkylation)
Reactions with alcohols and phenols to form ethers are common applications. These reactions almost always require a base to generate the more nucleophilic alkoxide or phenoxide.
Problem 1: Low conversion to the desired ether product.
-
Potential Cause: Incomplete deprotonation of the alcohol or phenol. The nucleophilicity of the resulting oxygen anion may be low.
-
Troubleshooting Strategies:
-
Choice of Base: For alcohols, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required to generate the alkoxide. For phenols, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient. Ensure the base is anhydrous.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base and accelerate the SN2 reaction.
-
Temperature: Heating the reaction mixture is often necessary to drive the reaction to completion, especially with less reactive alcohols.
-
Problem 2: Decomposition of starting material or product.
-
Potential Cause: The use of a strong base at elevated temperatures can lead to decomposition. This compound itself can be unstable under these conditions.
-
Troubleshooting Strategies:
-
Milder Base: If possible, use a milder base like Cs₂CO₃, which is known to be effective in many alkylation reactions.
-
Lower Temperature: Try running the reaction at a lower temperature for a longer period.
-
Phase-Transfer Catalysis: For reactions with phenoxides, phase-transfer catalysis (e.g., using tetrabutylammonium bromide) in a biphasic system (e.g., dichloromethane/water with NaOH) can be a mild and effective alternative.
-
Guide 3: Reactions with Sulfur Nucleophiles (S-Alkylation)
Thiols are excellent nucleophiles for reactions with this compound, and these reactions are often high-yielding and clean.
Problem 1: Formation of disulfide byproducts.
-
Potential Cause: Oxidation of the thiol starting material, which can be promoted by air, especially under basic conditions.
-
Troubleshooting Strategies:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (argon or nitrogen) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Pre-formation of Thiolate: Pre-form the thiolate by adding the base to the thiol at a low temperature before the addition of this compound.
-
Problem 2: The reaction is too fast and difficult to control.
-
Potential Cause: The high nucleophilicity of the thiolate leads to a very rapid reaction.
-
Troubleshooting Strategies:
-
Low Temperature: Run the reaction at a low temperature (e.g., 0 °C or even -78 °C) and add the this compound solution slowly.
-
Weaker Base: Use a milder base to generate a lower equilibrium concentration of the thiolate.
-
Data Presentation
The choice of reaction conditions can significantly impact the selectivity and yield of reactions with this compound. The following table provides a general guide to selecting appropriate conditions for different nucleophiles.
| Nucleophile Class | Typical Base(s) | Recommended Solvent(s) | Typical Temperature Range | Key Considerations |
| Nitrogen (Amines) | DIPEA, K₂CO₃, Et₃N | Acetonitrile, THF, DCM | 0 °C to reflux | Control stoichiometry and addition rate to minimize quaternization. |
| Oxygen (Alcohols) | NaH, KOtBu | THF, DMF | 0 °C to 80 °C | Ensure anhydrous conditions. |
| Oxygen (Phenols) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF, Acetone | Room temp. to reflux | Cs₂CO₃ can be particularly effective. |
| Sulfur (Thiols) | K₂CO₃, Et₃N, NaH | THF, Acetonitrile, Ethanol | 0 °C to room temp. | Use an inert atmosphere to prevent disulfide formation. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation with an Amine
-
To a solution of the amine (1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in anhydrous acetonitrile (0.1 M) under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for O-Alkylation with a Phenol
-
To a suspension of the phenol (1.0 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF (0.2 M) under an argon atmosphere, add this compound (1.1 eq.).
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Diagram 1: Competing Reaction Pathways
Caption: Competing SN2 and quaternization pathways.
Diagram 2: Troubleshooting Logic Flowchart
Caption: Troubleshooting flowchart for optimizing reactions.
References
- Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization.
- Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
- Methylthio activating groups in the synthesis of isoquinolines.
- Synthesis of 1‑Thio-Substituted Isoquinoline Derivatives by Tandem Cyclization of Isothiocyanates. The Journal of Organic Chemistry, 83(5), 2738–2746 (2018). [Link]
- A new synthesis of 1-alkyl(aryl)-4-isoquinolinols. Journal of Heterocyclic Chemistry, 28(4), 1017-1020 (1991). [Link]
- Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 24(18), 3298 (2019). [Link]
- RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903-930 (1994). [Link]
- Isoquinoline. In The Chemistry of Heterocyclic Compounds, Volume 38, Part 1 (pp. 1-286). John Wiley & Sons, Inc. (1981). [Link]
- 1-methylisoquinoline. Organic Syntheses, 40, 65 (1960). [Link]
- 1-Methylthio-3-lithioisoquinoline. The first simple isoquinoline derivative lithiated at the 3-position. ARKIVOC, 2005(6), 470-479 (2005). [Link]
- Synthesis and Reactions of Iso-quinolines. Tutorsglobe.com. [Link]
- Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic & Biomolecular Chemistry, 11(47), 8147-8150 (2013). [Link]
- Nucleophilic addition to quinolines and isoquinolines. Química Orgánica. [Link]
- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
- Synthesis of 1-Alkyltetrahydroisoquinolines. Journal of the Korean Chemical Society, 48(4), 364-368 (2004). [Link]
- Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 12(45), 9094-9097 (2014). [Link]
- Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. Advanced Synthesis & Catalysis, 362(15), 3029-3051 (2020). [Link]
- Reactions of isoquinoline MCQs With Answer. Pharmacy Freak. [Link]
- Isoquinoline. Wikipedia. [Link]
- Alkylation of isoquinoline with alkenyl boronates using different acylating reagents. Angewandte Chemie International Edition, 57(40), 13193-13197 (2018). [Link]
- Isoquinoline Quaterniz
- A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413 (2011). [Link]
- Method for purifying isoquinoline from crude product of coal tar.
- Alkylation of Quinoline and Isoquinoline in the Presence of LiCl.
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(23), 5767 (2020). [Link]
- Extraction and Purification of Isoquinoline from Wash Oil. Advanced Materials Research, 781-784, 119-122 (2013). [Link]
- What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Quora. [Link]
- Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 626–630 (2023). [Link]
- Nucleophilicity of Sulfur Compounds. Chemistry LibreTexts. [Link]
- (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. Molecules, 25(24), 5982 (2020). [Link]
- A versatile synthesis of substituted isoquinolines. Angewandte Chemie International Edition, 50(44), 10409-10413 (2011). [Link]
- Aryne triggered dearomatization reaction of isoquinolines and quinolines with chloroform. Organic Chemistry Frontiers, 5(11), 1796-1800 (2018). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines | MDPI [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Identifying and characterizing byproducts in reactions with 1-(Bromomethyl)isoquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(bromomethyl)isoquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and characterize byproducts in your reactions, ensuring the integrity and success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a versatile reagent in organic synthesis, prized for its ability to introduce the isoquinoline moiety into a wide range of molecules. Its reactivity is dominated by the benzylic bromide, a good leaving group that is readily displaced by nucleophiles. However, this reactivity also opens the door to several potential side reactions and the formation of unwanted byproducts. Understanding these potential pitfalls is the first step toward mitigating them.
This guide is structured to address common issues encountered in the laboratory, providing not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common questions and challenges that arise when working with this compound.
FAQ 1: My reaction is complete, but I have multiple spots on my TLC plate that are not my starting material or desired product. What are the likely byproducts?
When you observe multiple unexpected spots on your Thin Layer Chromatography (TLC) plate, it's crucial to consider the common side reactions associated with this compound. The most probable byproducts include:
-
Hydrolysis Product: 1-(Hydroxymethyl)isoquinoline. This forms if there is residual water in your solvent or reagents. The benzylic bromide is susceptible to hydrolysis, especially under basic or neutral conditions.
-
Dimerization Product: 1,2-Di(isoquinolin-1-yl)ethane. This can occur through a Wurtz-type coupling, particularly if a reactive metal (e.g., magnesium, zinc) or a strong reducing agent is present. It can also form under certain radical conditions.
-
Elimination Product: While less common for a benzylic bromide, under strongly basic and sterically hindered conditions, elimination to form a highly reactive and likely polymerizing intermediate could occur.
-
Oxidation Product: Isoquinoline-1-carbaldehyde or Isoquinoline-1-carboxylic acid. Exposure to air or oxidizing agents can lead to the oxidation of the bromomethyl group.[1]
Troubleshooting Flowchart: Identifying Unknown Byproducts
Caption: A workflow for isolating and identifying common byproducts.
FAQ 2: I suspect hydrolysis is a major issue in my reaction. How can I confirm this and prevent it?
Confirmation:
The primary method to confirm the presence of the hydrolysis byproduct, 1-(hydroxymethyl)isoquinoline, is through spectroscopic analysis of the isolated impurity.
-
¹H NMR: Look for the disappearance of the characteristic singlet for the -CH₂Br protons (typically around 4.8-5.0 ppm) and the appearance of a new singlet for the -CH₂OH protons (usually around 4.9-5.1 ppm), along with a broad singlet for the hydroxyl proton.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of 1-(hydroxymethyl)isoquinoline (C₁₀H₉NO, M.W. = 159.18 g/mol ).
Prevention:
Preventing hydrolysis requires rigorous exclusion of water from your reaction system.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Aprotic Solvents: Whenever possible, choose aprotic solvents for your reaction.
FAQ 3: My mass spectrometry results show a peak at approximately double the mass of my expected product. What could this be?
A mass peak at roughly double the expected product mass is a strong indicator of a dimerization byproduct, likely 1,2-di(isoquinolin-1-yl)ethane.
Mechanism of Formation:
Dimerization can be promoted by several factors:
-
Reactive Metals: If your reaction involves organometallic reagents or the use of metals like zinc or magnesium, reductive coupling of the benzylic bromide can occur.
-
Radical Initiators: In reactions initiated by light or radical initiators, the formation of a benzylic radical can lead to radical-radical coupling.
-
Strong Bases: Very strong bases can sometimes induce dimerization pathways.
Characterization of the Dimer:
-
¹H NMR: The ¹H NMR spectrum of the symmetrical dimer will show a characteristic singlet for the four equivalent protons of the ethane bridge. The aromatic signals will integrate to the correct number of protons for two isoquinoline rings.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will be reduced due to the symmetry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the exact mass and elemental composition of the dimer.
Experimental Protocols for Byproduct Characterization
Protocol 1: Isolation of Byproducts by Column Chromatography
This protocol outlines a general procedure for separating your desired product from common byproducts.
Materials:
-
Silica gel (appropriate mesh size for your application)
-
Crude reaction mixture
-
Appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Slurry pack a chromatography column with silica gel in the less polar solvent of your chosen solvent system.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the solvent system's less polar component or dichloromethane. Adsorb the mixture onto a small amount of silica gel, and then carefully load it onto the top of the column.
-
Elute the Column: Begin eluting the column with the less polar solvent, gradually increasing the polarity of the solvent system.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify which fractions contain your desired product and which contain the byproducts.
-
Combine and Concentrate: Combine the fractions containing the pure, isolated byproduct and remove the solvent under reduced pressure.
Protocol 2: Characterization by NMR Spectroscopy
¹H NMR Analysis:
-
Dissolve a small sample (5-10 mg) of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for key signals:
-
Hydrolysis Product: Singlet for -CH₂OH and a broad singlet for -OH.
-
Dimer Product: A singlet for the -CH₂-CH₂- bridge.
-
Oxidation Product (Aldehyde): A singlet for the aldehyde proton (-CHO) typically between 9-10 ppm.
-
¹³C NMR Analysis:
-
Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.
-
Acquire a ¹³C NMR spectrum.
-
Analyze the spectrum to confirm the carbon framework of the byproduct.
Data Presentation: Expected ¹H NMR Chemical Shifts for Byproducts
| Byproduct | Key Functional Group | Expected ¹H NMR Chemical Shift (ppm) |
| 1-(Hydroxymethyl)isoquinoline | -CH₂OH | ~4.9-5.1 (s, 2H) |
| -OH | Variable, broad singlet | |
| 1,2-Di(isoquinolin-1-yl)ethane | -CH₂-CH₂- | ~3.3-3.5 (s, 4H) |
| Isoquinoline-1-carbaldehyde | -CHO | ~9.5-10.5 (s, 1H) |
Protocol 3: Characterization by Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS):
-
Introduce a small sample of the isolated byproduct into the mass spectrometer.
-
Obtain the EI-MS spectrum.
-
Look for the molecular ion peak (M⁺) corresponding to the mass of the suspected byproduct.
-
Analyze the fragmentation pattern for characteristic losses. For example, the hydrolysis product might show a loss of H₂O.
High-Resolution Mass Spectrometry (HRMS):
-
Utilize HRMS to determine the exact mass of the molecular ion.
-
Use the exact mass to calculate the elemental composition, which can definitively confirm the identity of the byproduct.
Visualizing Reaction Pathways
Diagram: Potential Side Reactions of this compound
Caption: Common byproduct formation pathways from this compound.
Concluding Remarks
The successful use of this compound in synthesis hinges on an awareness of its potential side reactions and a systematic approach to identifying and characterizing any byproducts that may form. By employing careful experimental technique and the analytical methods outlined in this guide, researchers can troubleshoot effectively and ensure the purity of their target molecules. For further assistance, please consult the references below or contact our technical support team.
References
- General Reactivity of Benzylic Halides: For a comprehensive overview of the reactivity of benzylic halides, including substitution and elimination reactions, a standard organic chemistry textbook is an excellent resource. A relevant online resource is Master Organic Chemistry, which provides detailed explanations of these reactions. Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation Source: Master Organic Chemistry URL:[Link][2]
- Analytical Techniques for Isoquinoline Derivatives: The characterization of isoquinoline derivatives often requires a combination of analytical techniques. An example of the application of LC-MS/MS for the differentiation of isomers can be found in the following reference. Title: Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers Source: PMC - NIH URL:[Link][3]
- Synthesis and Reactions of Isoquinolines: For a broad overview of the synthesis and reactions of isoquinolines, which can provide context for potential side reactions, the following review is useful. Title: Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: Pharmaguideline URL:[Link][4]
- Oxidation of Benzylic Positions: The oxidation of benzylic positions is a common transformation that can also occur as an unwanted side reaction. Title: 5-(Bromomethyl)isoquinoline Source: Benchchem
- Mass Spectrometry of Isoquinoline Alkaloids: Understanding the fragmentation patterns of isoquinoline derivatives in mass spectrometry is crucial for their characterization. Title: Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: PubMed URL:[Link][5]
Sources
How to increase the regioselectivity of isoquinoline functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective functionalization of the isoquinoline ring. This resource is designed to provide you with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges in achieving high regioselectivity in your synthetic experiments. As Senior Application Scientists, we have curated and synthesized field-proven insights to help you navigate this complex area of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the isoquinoline ring, and what factors influence this?
A1: The regioselectivity of isoquinoline functionalization is governed by the inherent electronic properties of the heterocyclic system and the reaction mechanism employed. The primary sites for functionalization are C1, C3, C4, C5, and C8.[1]
-
Electronic Effects: The nitrogen atom makes the pyridine ring electron-deficient, particularly at the C1 and C3 positions. This makes C1 the most electrophilic carbon and highly susceptible to nucleophilic attack.[1][2]
-
Steric Hindrance: Steric bulk on the substrate or reagents can influence the accessibility of different positions, often playing a crucial role in directing functionalization away from more crowded sites.
-
Synthetic Methodology: The choice of reaction type is the most powerful tool for controlling regioselectivity:
-
Nucleophilic Attack: Favored at the electron-deficient C1 position.[1]
-
Electrophilic Attack: Generally occurs on the more electron-rich benzene ring, but often requires harsh conditions and can lead to mixtures of C5 and C8 isomers.
-
Radical Attack (e.g., Minisci Reaction): Shows a strong preference for the electron-deficient C1 position.[1]
-
Transition Metal-Catalyzed C-H Activation: The site of functionalization is predominantly controlled by a directing group attached to the isoquinoline core.[3][4][5]
-
Q2: How do I choose the right directing group for my desired regioselectivity in C-H activation?
A2: The choice of directing group (DG) is critical for controlling the site of C-H activation by forming a stable metallacyclic intermediate with the transition metal catalyst.[4][5][6] The size and geometry of this intermediate dictate which C-H bond is brought into proximity with the metal center.
-
For C8 Functionalization: Directing groups attached at the N2 position, such as picolinamide or other N-heterocycles, typically form a 5- or 6-membered metallacycle that favors activation of the C8-H bond.[1]
-
For C4 Functionalization: Achieving C4 selectivity is more challenging and often relies on specific catalyst and directing group combinations that disfavor the C5 and C8 positions. Some methods exploit the intrinsic reactivity of the ring without a traditional directing group, where catalyst choice (e.g., palladium vs. iridium) can provide divergent selectivity.[1]
-
For C1 Functionalization: While less common for DG-C-H activation, modifying the isoquinoline to an N-oxide activates the C1 position for various transformations, including palladium-catalyzed C-H arylation.[7]
Q3: My C-H activation reaction is giving me a mixture of regioisomers. How can I improve selectivity?
A3: Poor regioselectivity in C-H activation is a common problem that can often be solved by systematically optimizing reaction parameters.
-
Catalyst and Ligand System: The choice of metal and ligand is paramount. Different metals have distinct preferences. For example, in some systems, palladium catalysts may favor C4 functionalization, while iridium or rhodium catalysts favor C8.[1][8] Screening different pre-catalysts ([Cp*RhCl₂]₂, [Ru(p-cymene)Cl₂]₂, Pd(OAc)₂) and ligands is the first step.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. It is advisable to screen a range of solvents (e.g., DCE, MeOH, THF, dioxane).[9]
-
Additives: Acids, bases, or salts can significantly impact the reaction pathway. For instance, acetates (NaOAc, KOAc, CsOAc) are common additives in Rh(III) and Pd(II) catalysis and can influence the C-H activation step.[8]
-
Temperature: Reaction temperature can switch the controlling regime from kinetic to thermodynamic control, potentially favoring a different regioisomer. Experimenting with a range of temperatures (from room temperature to high-boiling solvents) is recommended.
Q4: Can I achieve regioselective functionalization without a directing group?
A4: Yes, several powerful methods achieve excellent regioselectivity by exploiting the inherent reactivity of the isoquinoline core, eliminating the need for directing group installation and removal steps.[1]
-
Minisci Reaction: This radical-based method is highly selective for the C1 position. It operates under acidic conditions, where the protonated isoquinoline ring is highly electron-deficient and susceptible to attack by nucleophilic radicals.[1]
-
N-Oxide Chemistry: Converting the isoquinoline to an isoquinoline N-oxide dramatically activates the C1 and C3 positions towards nucleophilic attack and certain C-H functionalizations.[10][11][12] This is a robust strategy for introducing a wide range of functional groups at C1.[13]
-
Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient tool. Depending on the specific reaction, photocatalytic methods can achieve regioselective C-H/C-H coupling or functionalization, often at the C1 position, by generating radical intermediates under neutral conditions.[14][15][16]
Troubleshooting Guide & Optimization
This section addresses specific experimental failures and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Optimization Steps |
| Low or no conversion in a directing group-assisted C-H activation. | 1. Catalyst Inactivity: The catalyst may be old, decomposed, or improperly handled. 2. Suboptimal Oxidant: The chosen oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) is not effective for regenerating the active catalyst. 3. Incorrect Additive: The base or acid additive is not suitable for the specific catalytic cycle. 4. Incompatible Directing Group: The DG may not be coordinating effectively with the chosen metal. | 1. Use a fresh batch of catalyst stored under an inert atmosphere. Consider an "activator" or pre-catalyst if applicable. 2. Screen a panel of oxidants. For Pd(II) systems, Ag₂CO₃, AgOAc, or benzoquinone are common. For Rh(III), Cu(OAc)₂·H₂O is often used. 3. Screen different acetate salts (KOAc, CsOAc) or carbonate bases. Stoichiometry is key. 4. Verify from literature that the DG is compatible with the metal catalyst. |
| Poor regioselectivity between C1 and C3 functionalization. | 1. Steric Hindrance: If both C1 and C3 are electronically activated (e.g., in an N-oxide), steric factors become dominant. 2. Reaction Mechanism: The reaction may proceed through a pathway that does not strongly differentiate the two positions. | 1. Introduce a sterically bulky group near one position to block it. 2. Modify the electronics by adding a substituent to the benzene ring to subtly influence the pyridine ring's reactivity. 3. Switch to a different reaction class entirely. For example, if a nucleophilic addition gives a mixture, try a radical-based approach like the Minisci reaction for higher C1 fidelity. |
| Desired C4 functionalization is failing; only C8 product is observed. | 1. Thermodynamic vs. Kinetic Control: The C8-metallacycle is often the more thermodynamically stable intermediate. 2. Catalyst Choice: The selected metal catalyst has an intrinsic preference for C8 activation with your directing group. | 1. Lower the reaction temperature to favor the kinetically formed product, which may be the C4 isomer. 2. This is a known challenge. Investigate specialized catalytic systems reported for C4 functionalization. Some palladium or iridium catalysts with specific ligands have been shown to favor C4.[1] |
| Minisci reaction (C1-functionalization) is low-yielding or produces tar. | 1. Incorrect Radical Generation: The method for generating the nucleophilic radical is inefficient. 2. Wrong Acid/Solvent Combination: The acidity of the medium is crucial for activating the isoquinoline but can also lead to side reactions. 3. Over-oxidation: The oxidant is too harsh or used in excess, leading to decomposition. | 1. Screen different radical precursors (e.g., carboxylic acids, alkylboronic acids) and initiators (e.g., (NH₄)₂S₂O₈, Ag₂CO₃). 2. Trifluoroacetic acid (TFA) is a common and effective medium. Screen solvents like DCE, MeCN, or DMSO. 3. Carefully control the stoichiometry of the oxidant. Add it slowly over time to maintain a low steady-state concentration. |
Visualization of Key Concepts
To better guide your experimental design, the following diagrams illustrate a decision-making workflow and a core chemical mechanism.
Caption: Decision tree for selecting a regioselective functionalization strategy.
Caption: Simplified workflow for directing group-assisted C-H activation.
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective C1-Arylation via Isoquinoline N-Oxide
This protocol is adapted from modern C-H functionalization methodologies and is effective for installing aryl groups at the activated C1 position.[7]
Step A: Synthesis of Isoquinoline N-Oxide
-
Setup: To a round-bottom flask, add isoquinoline (1.0 equiv) and a suitable solvent (e.g., dichloromethane or acetic acid).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add m-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 equiv) portion-wise, monitoring the internal temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, typically using a gradient of methanol in dichloromethane) to yield the pure isoquinoline N-oxide.
Step B: Palladium-Catalyzed C1-Arylation
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the isoquinoline N-oxide (1.0 equiv), the arylboronic acid coupling partner (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent: Add a degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the C1-arylated isoquinoline. The N-oxide can often be removed during workup or a subsequent reduction step if desired.
Protocol 2: General Procedure for the Minisci Reaction (C1-Alkylation)
This method leverages radical chemistry to achieve highly regioselective C1 alkylation.
-
Setup: In a round-bottom flask, dissolve the isoquinoline (1.0 equiv) in a suitable solvent mixture, typically containing trifluoroacetic acid (TFA) to protonate the heterocycle. A common solvent is acetonitrile or dichloromethane.
-
Reagents: Add the radical precursor, such as a carboxylic acid (e.g., pivalic acid, 3.0 equiv), which will decarboxylate to form the alkyl radical.
-
Initiation: Add the radical initiator/oxidant, such as ammonium persulfate ((NH₄)₂S₂O₈, 2.0-3.0 equiv), often with a catalytic amount of a silver salt (e.g., AgNO₃, 10 mol%) to facilitate the process.
-
Reaction: Heat the mixture (typically 60-80 °C) and stir vigorously for 2-12 hours. The reaction should be monitored by TLC or LC-MS for the formation of the product and consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully neutralize the TFA with a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to isolate the C1-alkylated isoquinoline.
References
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
- Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. Organic Letters.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Center for Biotechnology Information, U.S.
- Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. National Center for Biotechnology Information, U.S.
- Technical Support Center: Improving Regioselectivity in the Functionalization of the Isoquinoline Ring. Benchchem.
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. National Center for Biotechnology Information, U.S.
- Synthetic transformations of isoquinoline N‐oxides.
- Representative molecules containing isoquinoline N‐oxide moieties.
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applic
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Thieme Connect.
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications.
- Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. National Center for Biotechnology Information, U.S.
- Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.
- Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photoc
- Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. National Center for Biotechnology Information, U.S.
- Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline. RSC Publishing.
- Directing group-assisted C-H functionalization of 2-arylbenzo[ f]isoquinoline: a robust route to decumbenine B analogues with photophysical applic
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Center for Biotechnology Information, U.S.
- Co‐catalyzed regioselective alkenylation of isoquinolones with 1,4‐naphthoquinones.
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences and Research.
- Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- recent advances in the synthesis of isoquinoline and its analogue: a review.
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. National Center for Biotechnology Information, U.S.
- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directing group-assisted C–H functionalization of 2-arylbenzo[ f ]isoquinoline: a robust route to decumbenine B analogues with photophysical applicati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09256F [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 12. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 15. Oxidase‐Type C−H/C−H Coupling Using an Isoquinoline‐Derived Organic Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of 1-(Bromomethyl)isoquinoline in reaction media
Welcome to the technical support center for 1-(Bromomethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered when working with this versatile reagent: its poor solubility in many common reaction media. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols to ensure your reactions proceed efficiently and successfully.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent?
A: The solubility of a compound is governed by the principle of "like dissolves like." this compound possesses a moderately polar character due to the nitrogen atom in the isoquinoline ring and the electronegative bromine atom. However, the large, aromatic isoquinoline structure provides significant nonpolar character. This dual nature can lead to solubility issues.
-
In Nonpolar Solvents (e.g., Hexanes, Toluene): The polar components of the molecule are not sufficiently solvated, leading to poor solubility. While haloalkanes can dissolve in organic solvents, the intermolecular forces between the solid this compound molecules may be stronger than the potential interactions with a nonpolar solvent.[1][2]
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): While the polarity is a better match, these solvents are often poor choices for a different reason. This compound is a reactive alkylating agent. Protic solvents can act as nucleophiles, leading to unwanted side reactions (solvolysis) that consume your starting material.
-
The Hydrobromide Salt Form: If you are using this compound hydrobromide, you are working with a salt.[3] Salts are significantly more polar and will have even lower solubility in nonpolar or moderately polar organic solvents. Their solubility is highest in polar solvents, but the risk of solvolysis remains a critical consideration.[3]
Q2: Which solvents are generally recommended as a starting point?
A: Polar aprotic solvents are typically the best starting point for dissolving this compound. These solvents possess the polarity to solvate the molecule effectively without having a reactive proton that could lead to solvolysis. Good candidates include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
Always perform a small-scale solubility test before committing your full-scale reaction to a specific solvent.
Q3: My compound appears to be degrading or changing color upon heating to improve solubility. What is happening?
A: this compound, like many benzyl bromide derivatives, can be thermally labile.[4] Heating, especially for prolonged periods, can cause decomposition. The C-Br bond can cleave, potentially initiating radical chain reactions or elimination pathways, leading to discoloration and the formation of impurities.[5] It is crucial to use the minimum temperature required to achieve dissolution and to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Troubleshooting Guide: Overcoming Critical Solubility Hurdles
This section provides advanced strategies for when standard solvent selection fails to provide a homogeneous reaction mixture.
Problem 1: My starting materials have conflicting solubility requirements.
You are attempting to react the moderately polar this compound with a nonpolar substrate, and no single solvent effectively dissolves both.
Solution: Implement a Co-Solvent System
A co-solvent system involves using a mixture of two or more miscible solvents to achieve a finely-tuned polarity that can accommodate all reactants.[6][7][8] This is a powerful technique to create a homogeneous reaction environment.
Caption: Workflow for selecting an optimal co-solvent system.
Suggested Co-Solvent Systems to Explore:
| System Component A (Polar Aprotic) | System Component B (Less Polar) | Target Reactions |
|---|---|---|
| Acetonitrile (MeCN) | Dichloromethane (DCM) | General purpose, good for moderate polarity differences. |
| Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Good for reactants with larger polarity differences. |
| Acetonitrile (MeCN) | Toluene | Effective for creating a medium for both polar and aromatic nonpolar reactants. |
Problem 2: My reaction involves two immiscible phases (e.g., organic and aqueous).
You need to react this compound (dissolved in an organic solvent) with a water-soluble nucleophile (e.g., the salt of a phenol, a cyanide salt). The reaction is failing because the reactants cannot interact across the phase boundary.
Solution: Employ Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis is a powerful technique for facilitating reactions between reactants in different, immiscible phases.[9][10] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one of the reactants (usually the anion of the nucleophile) from the aqueous phase into the organic phase, where it can react.[11][12]
Sources
- 1. quora.com [quora.com]
- 2. Why is solubility of haloalkanes in water is very how class 12 chemistry CBSE [vedantu.com]
- 3. CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobrom… [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. ajms.iq [ajms.iq]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Safe Quenching of Reactions Involving 1-(Bromomethyl)isoquinoline
Welcome to the technical support center for handling reactions involving 1-(Bromomethyl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on safely quenching reactions that utilize this versatile but hazardous reagent. Our goal is to combine established safety protocols with field-proven insights to ensure both the integrity of your experiment and the safety of your laboratory personnel.
Section 1: Understanding the Core Hazards
Before addressing quenching procedures, it is crucial to understand the inherent risks associated with this compound. As a benzylic bromide, it is a potent lachrymator, meaning it is a strong eye irritant that can cause tearing and a burning sensation.[1] Furthermore, it is classified as an irritant to the skin and respiratory system.[2] The isoquinoline moiety itself is a heterocyclic aromatic compound that can exhibit toxicity.[3][4]
The primary reactivity concern stems from the lability of the carbon-bromine bond at the benzylic position. This bond is susceptible to cleavage, leading to the formation of reactive intermediates. Therefore, unreacted this compound in a reaction mixture poses a significant hazard that must be neutralized effectively.
Section 2: Troubleshooting Guide for Quenching Procedures
This section addresses specific issues that may arise during the quenching process in a question-and-answer format.
Issue 1: Violent or Uncontrolled Quenching Reaction
Q: I added my quenching solution, and the reaction became excessively exothermic and started to bubble violently. What went wrong?
A: An uncontrolled quench is typically a result of adding the quenching agent too quickly or using a quenching agent that is too reactive for the concentration of unreacted this compound.
-
Causality: The reaction between a nucleophilic quenching agent and an alkyl halide like this compound is an exothermic substitution or elimination reaction.[5] Rapid addition of the quenching agent leads to a rapid release of heat, which can cause the solvent to boil and create a dangerous pressure buildup.
-
Preventative Measures:
-
Always cool the reaction mixture to 0 °C or below in an ice bath before beginning the quench.[6]
-
Add the quenching agent dropwise or in small portions, monitoring the internal temperature of the reaction.[7]
-
For large-scale reactions, use an addition funnel for controlled delivery of the quenching agent.[8]
-
-
Immediate Corrective Action: If a quench becomes too vigorous, immediately cease adding the quenching agent and, if possible, increase the cooling to the reaction vessel. Be prepared for a potential pressure increase and ensure the reaction is being conducted in a well-ventilated fume hood.
Issue 2: Incomplete Quenching
Q: After my workup, I noticed the characteristic irritating smell of this compound, and my product is impure. How can I ensure a complete quench?
A: Incomplete quenching leaves residual, hazardous this compound in your mixture, which can compromise product purity and pose a safety risk during purification and handling.
-
Causality: This often occurs if an insufficient amount of quenching agent is used or if the reaction time is too short. The choice of quenching agent can also play a role, as some are more effective than others.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using a molar excess of the quenching agent relative to the initial amount of this compound. A 1.5 to 2-fold excess is a good starting point.
-
Reaction Time: After the initial addition of the quenching agent, allow the mixture to stir for a sufficient period. For many standard quenches, stirring for at least 30 minutes at 0 °C, followed by warming to room temperature and stirring for another hour, is recommended.
-
Choice of Quench: Consider the nucleophilicity of your quenching agent. More potent nucleophiles will react more completely.
-
Issue 3: Formation of Unwanted Byproducts During Quench
Q: My quenching procedure seems to be generating significant byproducts that are complicating my purification. Why is this happening?
A: The choice of quenching agent can sometimes lead to side reactions with your desired product or other components in the reaction mixture.
-
Causality:
-
Basic Quenching Agents: Using strong bases like sodium hydroxide can lead to elimination reactions, especially with sterically hindered substrates. It can also promote hydrolysis of sensitive functional groups on your product.
-
Nucleophilic Quenching Agents: A nucleophilic quenching agent might react with your product if it contains an electrophilic site.
-
-
Strategic Solutions:
-
Compatibility Check: Before selecting a quenching agent, review the stability of your desired product to the pH and nucleophilicity of the quencher.
-
Milder Reagents: Consider using milder quenching agents. For example, a saturated aqueous solution of sodium bicarbonate is a weaker base than sodium hydroxide and can be effective. Aqueous ammonia or a primary/secondary amine can also be used, but their reactivity with your product must be considered.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose quenching agents for reactions with this compound?
A1: The choice of quenching agent depends on the reaction solvent and the stability of your product. Here are some common and effective options:
| Quenching Agent | Solvent Compatibility | Primary Quenching Mechanism | Notes |
| Methanol or Isopropanol | Miscible with most organic solvents | Solvolysis/Nucleophilic Substitution | A good first choice for a relatively slow and controlled quench.[9] |
| Saturated Sodium Bicarbonate (aq) | Biphasic with many organic solvents | Hydrolysis/Neutralization | Good for neutralizing acidic byproducts and quenching. Vigorous stirring is required for biphasic systems. |
| Aqueous Ammonia (NH4OH) | Biphasic with many organic solvents | Nucleophilic Substitution | Effective, but ensure your product is not sensitive to amines. |
| Diethylamine or other secondary amines | Miscible with most organic solvents | Nucleophilic Substitution | Highly effective due to the strong nucleophilicity of the amine. |
Q2: How do I handle a spill of a reaction mixture containing unquenched this compound?
A2: Treat any spill involving this compound with extreme caution due to its irritating properties.[2]
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant vapor exposure.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice, but check for compatibility).[10]
-
Neutralize/Absorb: Cover the spill with an absorbent, non-reactive material like vermiculite or sand. For small spills, you can cautiously add a solution of sodium bicarbonate to neutralize any acidic components and help hydrolyze the this compound.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[3]
Q3: Can I quench a reaction containing this compound directly with water?
A3: While water will hydrolyze this compound, it is generally not the recommended primary quenching agent. The hydrolysis can be slow and may be incomplete, especially in organic solvents where miscibility is low. A more nucleophilic or basic quenching agent is typically more effective at ensuring a rapid and complete reaction. A sequential quench, starting with an alcohol like isopropanol and then adding water, can be a safe and effective strategy.[6]
Section 4: Standard Quenching Protocol
This protocol provides a general, safe procedure for quenching a reaction containing residual this compound.
Experimental Workflow
Caption: Standard workflow for quenching reactions.
Step-by-Step Methodology
-
Preparation: Before beginning, ensure you are wearing the necessary personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. All operations must be conducted within a certified chemical fume hood.[6]
-
Cooling: Once your reaction is complete, immerse the reaction vessel in an ice-water bath and allow the internal temperature to cool to 0 °C.
-
Selection and Addition of Quenching Agent: Choose a suitable quenching agent based on the considerations in the FAQ section. For this general protocol, methanol is a good choice. Slowly add the methanol dropwise to the cooled, stirring reaction mixture.
-
Monitoring: Carefully monitor the reaction for any signs of an exotherm (a rise in temperature). If the temperature begins to rise significantly, slow or temporarily stop the addition of the quenching agent until it subsides.
-
Stirring and Equilibration: After the addition of the quenching agent is complete, continue to stir the reaction mixture at 0 °C for a minimum of 30 minutes.
-
Warming: Remove the ice bath and allow the reaction mixture to slowly warm to ambient temperature. Continue stirring for at least one hour to ensure the quenching reaction goes to completion.
-
Verification: Before proceeding to your workup, you can check for the presence of residual this compound by thin-layer chromatography (TLC) if a suitable standard is available. A cautious smell test (wafting vapors toward you) can also indicate the presence of the lachrymatory starting material, but this should be done with extreme care.
-
Workup: Once the quench is confirmed to be complete, you may proceed with your standard aqueous workup procedure.
Section 5: Logical Decision Tree for Quenching
This diagram provides a logical pathway for selecting an appropriate quenching strategy.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-(Bromomethyl)isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural characterization of these molecules.[1][2] This guide will delve into the nuances of both ¹H and ¹³C NMR spectra, offering a comparative analysis and practical, field-proven insights into experimental design and data interpretation.
The Indispensable Role of NMR in Drug Discovery
In the landscape of drug discovery and development, NMR spectroscopy is a versatile and powerful technique.[1][2][3] It provides detailed atomic-level information about molecular structure, conformation, and intermolecular interactions.[1][3] For isoquinoline derivatives, which are prevalent in many natural alkaloids and synthetic compounds with diverse biological activities, NMR is crucial for:
-
Unambiguous Structure Elucidation: Confirming the precise arrangement of atoms within a newly synthesized molecule.
-
Purity Assessment: Quantifying the purity of active pharmaceutical ingredients (APIs) and identifying impurities.[4]
-
Reaction Monitoring: Tracking the progress of chemical reactions in real-time.[1]
-
Quality Control: Ensuring batch-to-batch consistency and stability of final drug products.[1][4]
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 1-(bromomethyl)isoquinoline derivatives, the spectrum is typically divided into two main regions: the aromatic region, where the isoquinoline ring protons resonate, and the aliphatic region, which includes the key signal from the bromomethyl (-CH₂Br) group.
Characteristic Chemical Shifts and Coupling Constants
The electron-withdrawing nitrogen atom and the fused benzene ring create a distinct electronic environment that influences the chemical shifts of the isoquinoline protons.[5]
-
Aromatic Protons (δ 7.0-9.5 ppm): Protons on the heterocyclic pyridine ring (H3, H4) are generally found at a lower field (deshielded) compared to those on the carbocyclic benzene ring (H5, H6, H7, H8).[5] The H8 proton often appears as the most downfield signal due to the anisotropic effect of the neighboring nitrogen atom.
-
Bromomethyl Protons (-CH₂Br): The methylene protons of the bromomethyl group typically appear as a sharp singlet in the range of δ 4.5-5.0 ppm . The electronegative bromine atom significantly deshields these protons, shifting them downfield from typical benzylic protons.
Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| H3 | 8.0 - 8.5 | d | J₃,₄ = 5-6 |
| H4 | 7.5 - 8.0 | d | J₄,₃ = 5-6 |
| H5 | 7.8 - 8.2 | d | J₅,₆ = 7-9 |
| H6 | 7.5 - 7.8 | t | J₆,₅ = J₆,₇ = 7-9 |
| H7 | 7.6 - 7.9 | t | J₇,₆ = J₇,₈ = 7-9 |
| H8 | 8.0 - 8.4 | d | J₈,₇ = 7-9 |
| -CH₂Br | 4.5 - 5.0 | s | - |
Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and substituents.
The Influence of Substituents
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the isoquinoline ring will predictably alter the chemical shifts of nearby protons.[5]
-
Electron-Donating Groups (-OCH₃, -NH₂): Cause an upfield shift (to lower ppm values) of adjacent protons due to increased electron density (shielding).[5]
-
Electron-Withdrawing Groups (-NO₂, -CN): Result in a downfield shift (to higher ppm values) due to decreased electron density (deshielding).[5]
This predictable electronic effect is a powerful tool for confirming the position of substituents on the isoquinoline core.
Caption: Numbering scheme for the this compound core.
¹³C NMR Spectral Analysis: A Deeper Look at the Carbon Skeleton
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Due to the lower natural abundance of the ¹³C isotope, these spectra generally require longer acquisition times.[6]
Characteristic Chemical Shifts
The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment and hybridization of the carbon atoms. The carbon chemical shift range is much broader than for protons, typically spanning 0-220 ppm.[7]
-
Aromatic Carbons (δ 120-160 ppm): The carbons of the isoquinoline ring resonate in this region.[5] Carbons directly attached to the electronegative nitrogen (C1 and C3) are typically deshielded and appear at a lower field.[5] Quaternary carbons (C4a and C8a) can be distinguished by their characteristically weaker signals and their absence in a DEPT-90 spectrum.
-
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is significantly deshielded by the attached bromine and typically resonates in the range of δ 30-40 ppm .
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 150 - 155 |
| C3 | 142 - 146 |
| C4 | 120 - 125 |
| C4a | 127 - 131 |
| C5 | 128 - 132 |
| C6 | 126 - 130 |
| C7 | 130 - 134 |
| C8 | 127 - 131 |
| C8a | 135 - 139 |
| -CH₂Br | 30 - 40 |
Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and substituents.
Leveraging 2D NMR for Unambiguous Assignments
For complex derivatives with overlapping signals, two-dimensional (2D) NMR techniques are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to trace the connectivity of protons within the spin systems of the aromatic rings.
Caption: A typical workflow for NMR-based structure elucidation.
Experimental Protocol: Acquiring High-Quality NMR Data
The quality of the NMR data is directly dependent on proper sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Tune and match the probe for the ¹H frequency.
-
Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).[5]
-
Use a standard 30-45 degree pulse angle.[5]
-
Set a relaxation delay of 1-2 seconds.[5]
-
Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[5]
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).[5]
-
Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.[6]
-
Use a relaxation delay of 2-5 seconds to ensure quantitative signal intensity, especially for quaternary carbons.[5]
-
Acquire a larger number of scans (e.g., 128 to 1024 or more) due to the low natural abundance of ¹³C.[5]
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to achieve a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak or the TMS signal.
-
For ¹H spectra, integrate the peaks to determine the relative ratios of protons.
-
The Impact of Solvent Choice
The choice of deuterated solvent can influence the chemical shifts of the analyte.[8][9][10] Protic solvents like D₂O or CD₃OD can lead to the exchange of labile protons (e.g., -NH, -OH), causing their signals to broaden or disappear.[6] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects. Consistency in solvent choice is crucial for comparing spectra across different samples.
Comparative Analysis: NMR vs. Other Techniques
While NMR is the gold standard for structure elucidation, other analytical techniques provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic-level connectivity, stereochemistry, and dynamic information. | Non-destructive, highly detailed structural information.[1] | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula information. | Does not provide detailed structural connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to grow. |
In a comprehensive characterization workflow, MS is typically used to confirm the molecular weight, IR to identify key functional groups, and NMR to establish the definitive molecular structure.
Conclusion
The characterization of this compound derivatives by ¹H and ¹³C NMR spectroscopy is a robust and informative process. A thorough understanding of the expected chemical shifts, coupling patterns, and the influence of substituents allows for the confident elucidation of their structures. By combining 1D and 2D NMR experiments and adhering to rigorous experimental protocols, researchers can obtain high-quality data that is essential for advancing drug discovery and materials science. This guide serves as a foundational resource, grounded in established principles and practical expertise, to aid scientists in this critical analytical endeavor.
References
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (2024).
- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
- NMR spectroscopy: Quality control of pharmaceutical products. (2014).
- Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles - SciELO. (n.d.).
- NMR under GxP in Drug Development and Manufacturing | Almac. (n.d.).
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. (2019).
- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry - Walsh Medical Media. (n.d.).
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. (n.d.).
- C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants - ResearchGate. (n.d.).
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023).
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.).
- Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (n.d.).
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024).
- 13C NMR Chemical Shifts - Oregon State University. (n.d.).
- Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI. (n.d.).
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar. (n.d.).
- Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. (2012).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.).
- 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. (2014).
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.).
- Coupling constants exercise 18 - Solution. (n.d.).
- NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC - PubMed Central. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- Studies on quinoline and isoquinoline derivatives. IX. Synthesis of pyrrolo(1,2-b)isoquinolines from 3-bromoisoquinoline derivatives. - R Discovery. (1983).
- Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity | Mediterranean Journal of Chemistry. (2019).
- Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines - Frontiers. (n.d.).
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A Comparative Analysis of Nucleophilic Substitution Reactivity: 1-(Bromomethyl)isoquinoline versus Benzyl Bromide
In the landscape of organic synthesis and medicinal chemistry, benzylic halides are indispensable building blocks. Their reactivity in nucleophilic substitution reactions allows for the facile introduction of a wide array of functional groups. While benzyl bromide is a canonical substrate in this class, its heteroaromatic analogues present unique reactivity profiles that can be harnessed for specific synthetic strategies. This guide provides an in-depth comparison of the reactivity of 1-(bromomethyl)isoquinoline and benzyl bromide, offering a blend of theoretical insights and practical experimental guidance for researchers, scientists, and drug development professionals.
Unraveling the Reactivity Puzzle: Electronic and Steric Influences
The rate of a nucleophilic substitution reaction is fundamentally governed by the electronic properties of the electrophilic carbon and the steric environment around it. In the context of an SN2 reaction, where a nucleophile attacks the carbon center in a concerted fashion with the departure of the leaving group, these factors are paramount.
Electronic Effects: The Inductive and Resonance Tug-of-War
The primary difference between benzyl bromide and this compound lies in the nature of the aromatic system attached to the bromomethyl group. The benzene ring in benzyl bromide is a relatively neutral aromatic system. In contrast, the isoquinoline ring system in this compound introduces a nitrogen atom, which significantly alters the electronic landscape.
The nitrogen atom in the isoquinoline ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I). This effect polarizes the C-N bonds and, by extension, can influence the electron density at the C1 position where the bromomethyl group is attached. A greater positive charge on the benzylic carbon would, in principle, make it more susceptible to nucleophilic attack, thus accelerating an SN2 reaction.
However, the nitrogen lone pair can also participate in resonance, potentially donating electron density to the ring system. In the case of isoquinoline, nucleophilic attack is favored at the C1 position because the resulting negative charge in the transition state can be stabilized by delocalization onto the electronegative nitrogen atom. This resonance stabilization of the transition state is a key factor in enhancing the reactivity of this compound compared to benzyl bromide. Computational studies on benzylic SN2 reactions suggest that the acceleration is not primarily due to charge delocalization in the transition state but rather to the electrostatic potential at the benzylic carbon[1]. The presence of the nitrogen atom in the isoquinoline ring is expected to increase the positive electrostatic potential at the C1- methylene carbon, making it a more potent electrophile.
Steric Hindrance: The Role of the Peri-Hydrogen
A crucial steric factor that differentiates this compound from benzyl bromide is the presence of the "peri-hydrogen" at the C8 position of the isoquinoline ring. This hydrogen atom is in close proximity to the substituent at the C1 position. This steric clash can hinder the approach of a nucleophile to the back-side of the C-Br bond, which is the required trajectory for an SN2 reaction. This steric hindrance could potentially decrease the reaction rate of this compound compared to the less sterically encumbered benzyl bromide. The extent of this steric hindrance will, of course, depend on the size of the incoming nucleophile.
Comparative Reactivity: A Head-to-Head Look
Based on the interplay of these electronic and steric factors, we can predict the relative reactivity of this compound and benzyl bromide in SN2 reactions.
| Feature | Benzyl Bromide | This compound | Predicted Effect on SN2 Reactivity |
| Electronic Effect | Phenyl group provides resonance stabilization of the transition state. | Isoquinoline ring provides enhanced resonance stabilization of the transition state via the nitrogen atom and a stronger inductive electron-withdrawing effect. | This compound is predicted to be more reactive. |
| Steric Effect | Relatively unhindered approach of the nucleophile. | Potential steric hindrance from the peri-hydrogen at the C8 position. | Benzyl bromide is predicted to be more reactive with bulky nucleophiles. |
| Overall Prediction | Standard benzylic reactivity. | Higher reactivity due to dominant electronic activation, potentially tempered by steric hindrance with large nucleophiles. | This compound is expected to be generally more reactive, especially with smaller nucleophiles. |
Experimental Verification: A Protocol for Comparative Kinetic Analysis
To empirically validate these theoretical predictions, a comparative kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of benzyl bromide and this compound with a common nucleophile, such as sodium azide, using in-situ NMR spectroscopy.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic analysis of this compound and benzyl bromide using NMR spectroscopy.
Detailed Step-by-Step Protocol
1. Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of this compound, benzyl bromide, and sodium azide in a suitable deuterated solvent (e.g., DMSO-d6).
-
Prepare a 0.05 M solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same solvent. The internal standard should be unreactive under the reaction conditions and have signals that do not overlap with the reactant or product signals.
2. NMR Sample Preparation:
-
In a clean, dry NMR tube, add 500 µL of the deuterated solvent.
-
Add 50 µL of the internal standard stock solution.
-
Add 50 µL of either the this compound or benzyl bromide stock solution.
3. Kinetic Run:
-
Place the NMR tube in the spectrometer and allow it to equilibrate at the desired temperature (e.g., 298 K).
-
Acquire an initial 1H NMR spectrum (t=0) before the addition of the nucleophile.
-
Carefully and quickly inject 50 µL of the sodium azide stock solution into the NMR tube and immediately start acquiring a series of 1H NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours).
4. Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
For each spectrum, integrate the characteristic signals of the starting material (e.g., the benzylic CH2 protons) and the product (e.g., the azidomethyl CH2 protons) relative to the integral of a known signal from the internal standard.
-
Calculate the concentration of the starting material at each time point.
-
For a second-order reaction, a plot of 1/[Substrate] versus time should yield a straight line. The slope of this line will be equal to the second-order rate constant, k.
Conclusion: A Tale of Two Reactivities
The comparison between this compound and benzyl bromide offers a compelling case study in the nuanced interplay of electronic and steric effects in nucleophilic substitution reactions. Theoretical considerations strongly suggest that the electron-withdrawing nature of the isoquinoline ring system enhances the electrophilicity of the benzylic carbon, leading to an increased reactivity for this compound. However, the steric impediment posed by the peri-hydrogen may counteract this electronic activation, particularly with bulkier nucleophiles.
The provided experimental protocol offers a direct and reliable method to quantify this reactivity difference. The resulting kinetic data will not only provide a definitive answer to the relative reactivity of these two important synthetic building blocks but will also offer valuable insights for designing and optimizing synthetic routes in drug discovery and materials science. By understanding and harnessing the unique reactivity profiles of heteroaromatic systems, chemists can expand their synthetic toolbox and access novel molecular architectures with greater efficiency and control.
Reaction Mechanism: SN2 Displacement
Caption: Generalized SN2 reaction mechanism. R represents the phenyl or 1-isoquinolinyl group.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
- Vandanapu, J., & Rachuru, S. (2012). Effect of Hetero Atom on the Hammett’s Reaction Constant (ρ) from the Physical Basis of Dissociation Equilibriums of (Dithio) Benzoic Acids and (Thio) Phenols and Its Application to Solvolysis Reactions and Some Free Radical Reactions. Advances in Physical Chemistry, 2012, 1–4. [Link]
- Magritek. (n.d.). Reaction Monitoring.
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A Comparative Guide to the Efficacy of 1-(Bromomethyl)isoquinoline and Other Alkylating Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate yield of the target molecule. While classic reagents like benzyl bromide are staples in the synthetic chemist's toolkit, specialized agents such as 1-(bromomethyl)isoquinoline offer unique advantages, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of the efficacy of this compound against other common benzylic halides, grounded in mechanistic principles and supported by experimental insights to inform your synthetic strategy.
Mechanistic Underpinnings: The SN1/SN2 Dichotomy in Benzylic Systems
Benzylic halides, including this compound and benzyl bromide, primarily undergo nucleophilic substitution reactions. The operative mechanism, either unimolecular (SN1) or bimolecular (SN2), dictates the reactivity and is sensitive to the substrate's electronic properties, the nucleophile's strength, and solvent choice.[4]
-
SN1 Pathway: This mechanism proceeds through a carbocation intermediate. Its stability is paramount to the reaction rate. Electron-donating groups on the aromatic ring stabilize this intermediate, accelerating the reaction.
-
SN2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[4] Reactivity is governed by the electrophilicity of the carbon center and steric hindrance. Electron-withdrawing groups can increase the partial positive charge on the benzylic carbon, making it a better target for nucleophiles.[4]
The isoquinoline nucleus in this compound introduces a unique electronic environment compared to a simple benzene ring. The nitrogen atom's position and its ability to be protonated or coordinate can modulate the electron density of the fused benzene ring, thereby influencing the stability of potential intermediates and transition states.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (ACS grade)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous acetonitrile.
-
Addition of Reagents: Add morpholine to the solution, followed by anhydrous potassium carbonate.
-
Causality: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions.
-
-
Reaction: Stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble potassium salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.
-
Self-Validation: The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the protocol.
-
Selectivity and Strategic Applications
The primary advantage of using this compound lies in the direct incorporation of the isoquinoline scaffold, which is a privileged structure in medicinal chemistry. [1][2]This heterocycle is found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antihypertensive properties. [2][5][6][7]
-
Drug Discovery: For the synthesis of novel pharmaceutical agents, this compound is an invaluable building block. It allows for the facile connection of the isoquinoline core to various nucleophilic fragments (amines, phenols, thiols), enabling the rapid generation of compound libraries for biological screening.
-
Fluorescent Probes: The extended aromatic system of the isoquinoline ring can impart useful photophysical properties, making its derivatives suitable for applications in materials science and as fluorescent probes.
In situations where only a simple benzyl group is required for protection or as a linker, the more economical and readily available benzyl bromide is the superior choice. However, when the isoquinoline moiety is a key pharmacophore or a desired functional component of the final molecule, this compound is the more efficacious and strategic reagent.
Safety and Handling
Alkylating agents as a class are hazardous and must be handled with appropriate care. [8][9][10]
-
Toxicity: Benzylic halides are lachrymators (tear-inducing) and skin irritants. They are toxic upon inhalation and ingestion. All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling these reagents.
-
Disposal: Chemical waste should be disposed of in accordance with institutional and local regulations.
There are no significant differences in the required handling procedures for this compound and benzyl bromide; both demand a high level of caution.
Conclusion
This compound is a highly effective alkylating agent for the introduction of the medicinally significant isoquinoline moiety. Its reactivity in SN2 reactions is comparable to that of the benchmark reagent, benzyl bromide, due to the activating electronic effect of the heterocyclic ring. While benzyl bromide remains the agent of choice for simple benzylation, this compound offers a strategic advantage in drug discovery and materials science, where the specific properties of the isoquinoline core are desired. The selection between these agents should be guided by the synthetic goal, balancing reactivity with the functional requirements of the target molecule.
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- Chrzanowska, M., & Rozwadowska, M. D. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 97. [Link]
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- Tan, K. L., Bergman, R. G., & Ellman, J. A. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 128(20), 6542-6543. [Link]
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- Amerigo Scientific.
- Threadgill, M.D., et al. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (18), 2046-2052. [Link]
- Various Authors. (2015). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
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- Various Authors. (2012). C-1 Alkynylation of N-Methyltetrahydroisoquinolines Through CDC: A Direct Access to Phenethylisoquinoline Alkaloids.
- Various Authors. (2020). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
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A Comparative Guide to the Reaction Kinetics of 1-(Bromomethyl)isoquinoline Substitutions
Introduction: The Synthetic Value of 1-(Bromomethyl)isoquinoline
In the landscape of medicinal chemistry and materials science, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds and functional materials.[1] The introduction of functionalizable side chains to this heterocyclic system is a critical step in the development of novel molecular entities. This compound serves as a potent electrophilic building block for this purpose. Its utility stems from the high reactivity of the bromomethyl group, which, akin to a benzylic bromide, readily participates in nucleophilic substitution reactions.[2][3]
Understanding the kinetics of these substitution reactions is paramount for researchers in drug development and process chemistry. Reaction rates, mechanistic pathways, and the influence of reaction parameters directly impact yield, purity, and the feasibility of scaling up a synthetic route. This guide provides an in-depth analysis of the reaction kinetics for this compound substitutions, offers a comparative framework against other common alkylating agents, and presents detailed experimental protocols for researchers to conduct their own kinetic investigations.
Mechanistic Crossroads: SN1 vs. SN2 Pathways
Nucleophilic substitution at the benzylic-like carbon of this compound can proceed through two primary mechanistic pathways: Substitution Nucleophilic Unimolecular (SN1) and Substitution Nucleophilic Bimolecular (SN2).[4] The preferred route is a delicate balance of substrate structure, nucleophile strength, solvent properties, and temperature.
-
The SN2 Pathway: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[Substrate][Nucleophile]).[4][6] This pathway is generally favored by strong nucleophiles, polar aprotic solvents, and substrates with minimal steric hindrance around the reaction center.[7]
-
The SN1 Pathway: This is a two-step process. The first, and rate-determining, step is the spontaneous dissociation of the leaving group to form a carbocation intermediate.[8] This intermediate is then rapidly captured by the nucleophile.[9] The rate of an SN1 reaction depends only on the concentration of the substrate (rate = k[Substrate]).[5] This mechanism is favored by substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents that can solvate both the departing leaving group and the carbocation intermediate.[7]
For this compound, the resulting 1-isoquinolyl-methyl carbocation is significantly stabilized by resonance, with the positive charge delocalized across the isoquinoline ring system. This inherent stability makes the SN1 pathway a highly plausible route, particularly under solvolytic conditions.
Comparative Reactivity Analysis
The reactivity of this compound is best understood by comparing it to benchmark substrates. The electronic nature of the isoquinoline ring—specifically the electron-withdrawing effect of the nitrogen atom—plays a crucial role.
| Substrate | Key Structural Feature | Expected SN1 Rate | Expected SN2 Rate | Rationale |
| Benzyl Bromide | Unsubstituted aromatic ring | Baseline | Baseline | The standard for benzylic systems. The phenyl group provides good resonance stabilization for an SN1 carbocation. |
| 4-Nitrobenzyl Bromide | Strong electron-withdrawing group (EWG) | Slower | Faster | The nitro group destabilizes the benzylic carbocation, hindering the SN1 pathway. It also makes the benzylic carbon more electrophilic, accelerating the SN2 attack.[10] |
| 4-Methoxybenzyl Bromide | Strong electron-donating group (EDG) | Faster | Slower | The methoxy group strongly stabilizes the benzylic carbocation through resonance, significantly accelerating the SN1 pathway. |
| This compound | Heteroaromatic ring (N at position 2) | Slower than Benzyl Bromide | Faster than Benzyl Bromide | The nitrogen atom acts as an inductive electron-withdrawing group, which destabilizes the adjacent carbocation, thus slowing the SN1 rate relative to benzyl bromide.[11] This same effect makes the benzylic carbon more electron-deficient and susceptible to SN2 attack. |
Note: The expected rates are relative comparisons. The dominant mechanism will still depend heavily on the specific reaction conditions.
Experimental Protocol: Kinetic Analysis by Conductometry
To quantify the reaction kinetics, a robust and self-validating experimental protocol is necessary. Conductometry is a highly effective method for monitoring the progress of substitution reactions that generate ionic byproducts, such as the bromide ion (Br⁻) liberated during the reaction.[12]
Objective:
To determine the second-order rate constant (k) for the reaction of this compound with a given nucleophile (e.g., Aniline) in a defined solvent system at a constant temperature.
Materials & Reagents:
-
This compound (High Purity)
-
Nucleophile (e.g., Aniline, analytical grade, distilled)
-
Solvent (e.g., Acetone, analytical grade)
-
Conductivity meter with a probe
-
Thermostatically controlled water bath
-
Volumetric flasks, pipettes, and a reaction vessel
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M Aniline) in the same solvent.
-
Causality Note: Using the same solvent for both reactants is crucial to avoid changes in the dielectric constant of the medium upon mixing, which would affect conductivity readings and reaction rate.
-
-
Temperature Equilibration:
-
Place the reactant solutions and a separate flask containing the pure solvent in the thermostatic water bath. Allow them to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C) for at least 30 minutes.
-
Causality Note: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is the single most important variable to control for accurate kinetic data.[13]
-
-
Initiation of Reaction & Data Acquisition:
-
Pipette equal volumes of the pre-heated reactant solutions into the reaction vessel.
-
Immediately immerse the conductivity probe into the mixture and start recording the conductivity at regular time intervals (e.g., every 60 seconds). This marks time t=0.
-
Continue recording until the conductivity reading becomes stable, indicating the reaction has gone to completion.
-
-
Data Analysis:
-
The second-order rate constant (k) can be determined using the integrated rate law for a second-order reaction with equal initial concentrations: 1/Cₜ - 1/C₀ = kt where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Since conductivity is proportional to the concentration of the ionic product ([Br⁻]), the rate constant can be calculated from the slope of a plot of (G∞ - G₀)/(G∞ - Gt) versus time, where G₀, Gt, and G∞ are the conductances at time zero, time t, and completion, respectively.[12]
-
Conclusion and Outlook
The reactivity of this compound in nucleophilic substitution reactions is governed by a complex interplay of electronic and steric factors. While its structure allows for resonance stabilization of a carbocation intermediate, favoring an SN1 pathway, the inductive electron-withdrawing effect of the ring nitrogen enhances the electrophilicity of the benzylic carbon, making it susceptible to SN2 attack.[10][11]
The choice of reaction conditions—particularly the nucleophile and solvent—will ultimately dictate the dominant mechanistic pathway. For researchers aiming to utilize this versatile building block, a preliminary kinetic analysis, as outlined in this guide, is an invaluable tool. It provides the empirical data needed to optimize reaction conditions, control product formation, and develop robust, scalable synthetic protocols for the next generation of isoquinoline-based pharmaceuticals and advanced materials.
References
- Vertex AI Search. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.
- MDPI. (n.d.). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide.
- Unknown Source. (n.d.). Experiment 8 — Kinetics of SN1 Solvolysis.
- BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides.
- BenchChem. (n.d.). 5-(Bromomethyl)isoquinoline.
- Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline.
- Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.
- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- Scribd. (n.d.). 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting.
- Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.
- Liberty University. (n.d.). The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory.
- Wikipedia. (n.d.). Isoquinoline.
- Unknown Source. (n.d.). Experiment 7 — Nucleophilic Substitution.
- BenchChem. (n.d.). A Comparative Analysis of SN1 and SN2 Reaction Pathways for 1-Bromo-5-methoxypentane.
- YouTube. (2020). Reactions of Isoquinoline.
- ResearchGate. (n.d.). Quinolines and isoquinolines: reactions and synthesis.
- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.
- MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates.
- BenchChem. (2025). A Comparative Kinetic Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Related Benzyl Bromide Derivatives in Nucleophilic Substitution Reactions.
- Unknown Source. (n.d.). Isoquinoline.
- YouTube. (2021). Nucleophilic Substitution Experiment S21.
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Synthesized Isoquinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural confirmation and purity assessment of synthesized small molecules are paramount. Isoquinoline scaffolds are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the unambiguous characterization of these novel chemical entities.[3][4] This guide provides an in-depth comparison of leading HRMS platforms, supported by experimental insights and detailed protocols, to empower researchers in selecting and implementing the optimal analytical strategy for their synthesized isoquinoline derivatives.
The Analytical Imperative: Why HRMS for Synthesized Isoquinolines?
Synthesized isoquinoline compounds and their intermediates require rigorous analytical scrutiny to confirm their identity, elucidate their structure, and profile impurities.[5] HRMS provides exceptional mass accuracy (typically < 5 ppm) and high resolving power, enabling the determination of elemental compositions and the differentiation of isobaric species—a common challenge in complex reaction mixtures.[3][6] This level of precision is critical for validating synthetic pathways and ensuring the quality of drug candidates.[7][8]
Comparative Analysis of HRMS Platforms: Orbitrap vs. Q-TOF
The two most prominent HRMS architectures in contemporary laboratories are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.[6][9] While both provide high resolution and mass accuracy, their underlying principles of operation lead to distinct performance characteristics that can be leveraged for specific applications in the analysis of synthesized isoquinolines.
Data Presentation: Performance Metrics of Orbitrap and Q-TOF for Small Molecule Analysis
| Feature | Orbitrap (e.g., Q Exactive series) | Quadrupole Time-of-Flight (Q-TOF) | Rationale for Isoquinoline Analysis |
| Resolving Power | Up to 280,000 FWHM at m/z 200[10] | Typically 40,000 - 60,000 FWHM | Orbitrap's higher resolution is advantageous for separating closely related synthetic byproducts and isomers.[11] |
| Mass Accuracy | < 1-3 ppm (with internal calibration)[6] | < 1-5 ppm (with internal calibration) | Both platforms provide excellent mass accuracy for confident elemental composition determination.[9] |
| Sensitivity | High sensitivity, particularly in full scan and SIM modes[10] | Excellent sensitivity, especially for targeted MS/MS | Both are well-suited for detecting low-level impurities in synthetic batches.[3] |
| Scan Speed | Slower scan speeds at higher resolutions[12] | Faster acquisition rates, beneficial for fast chromatography[13] | Q-TOF's speed is ideal for high-throughput screening of compound libraries. |
| Dynamic Range | Good, but can be susceptible to space-charge effects | Excellent, with a wide in-spectrum dynamic range[12] | Q-TOF may offer advantages in analyzing samples with a wide range of component concentrations.[12] |
| MS/MS Capabilities | HCD and CID fragmentation | CID fragmentation | Both provide rich fragmentation data for structural elucidation.[1] |
Experimental Protocol: LC-HRMS Analysis of a Synthesized Isoquinoline Compound
This section outlines a robust, step-by-step methodology for the analysis of a novel synthesized isoquinoline compound. The protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest while minimizing matrix effects.[14][15][16]
-
Step 1: Stock Solution Preparation. Accurately weigh approximately 1 mg of the synthesized isoquinoline compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Step 2: Working Solution Preparation. Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Step 3: Filtration. Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.
Liquid Chromatography (LC) Parameters
Chromatographic separation is crucial for resolving the target compound from impurities and isomers.[17]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for small molecule analysis.[2]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.[18]
-
Flow Rate: 0.3-0.5 mL/min.[2]
-
Column Temperature: 30-40 °C.[18]
-
Injection Volume: 1-5 µL.[18]
High-Resolution Mass Spectrometry (HRMS) Parameters
These parameters should be optimized for the specific instrument and compound class.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for isoquinoline compounds due to the presence of a basic nitrogen atom.[18][19][20]
-
Capillary Voltage: 3.5-4.5 kV.[18]
-
Source Temperature: 120-150 °C.[18]
-
Desolvation Gas Temperature: 350-500 °C.[18]
-
Scan Mode: Full scan MS for accurate mass measurement and data-dependent MS/MS (dd-MS2) for structural fragmentation.
-
Mass Range: m/z 100-1000.
-
Collision Energy (for MS/MS): A stepped collision energy (e.g., 15, 30, 45 eV) can provide comprehensive fragmentation information.[18]
Visualization of the Experimental Workflow
Caption: Experimental workflow for LC-HRMS analysis of synthesized isoquinolines.
Data Analysis and Interpretation
The data generated from an HRMS analysis is information-rich and requires systematic processing to extract meaningful results.[21][22][23]
Elemental Composition Determination
-
Utilize the instrument's software to calculate the elemental composition of the parent ion from its accurate mass.[24] The software will generate a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm).
-
The correct formula can often be deduced by considering the synthetic route and the isotopic pattern.
Fragmentation Analysis
-
The MS/MS spectra provide structural information through characteristic fragmentation patterns.[18][19][20] For isoquinolines, common fragmentation pathways involve losses of substituents from the core structure.[18][19][20]
-
Software tools such as MassFrontier or vendor-specific programs can aid in predicting and interpreting fragmentation patterns.
Impurity Profiling
-
Process the full scan data to detect and identify potential impurities.[5] This involves peak picking, alignment, and comparison to a control sample or blank.
-
Putative impurities can be identified by determining their elemental composition and examining their fragmentation patterns.
Visualization of the Data Analysis Workflow
Caption: Data analysis workflow for HRMS data of synthesized isoquinolines.
Method Validation
For drug development applications, the analytical method must be validated to ensure it is fit for its intended purpose.[7][25] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[25][26]
-
Linearity and Range: Demonstrating a linear relationship between detector response and concentration over a defined range.[25]
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[25][27]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[27]
Conclusion
High-resolution mass spectrometry is a powerful and essential technique for the analysis of synthesized isoquinoline compounds. Both Orbitrap and Q-TOF platforms offer distinct advantages, and the choice of instrument should be guided by the specific analytical needs, such as the required resolution, scan speed, and dynamic range. By following a robust experimental protocol and a systematic data analysis workflow, researchers can confidently determine the identity, structure, and purity of their novel chemical entities, thereby accelerating the drug discovery and development process.
References
- Benzylisoquinoline alkaloid analysis using high-resolution Orbitrap LC-MSn. PubMed.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed.
- Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. PMC - NIH.
- (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate.
- Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org.
- Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. PubMed.
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The Gold Standard: A Comparative Guide to X-ray Crystallography for Structural Validation of 1-(Bromomethyl)isoquinoline Products
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock of successful research. In the synthesis of novel compounds, particularly those with reactive functionalities like 1-(bromomethyl)isoquinoline and its derivatives, absolute structural validation is not just a formality—it is a critical checkpoint that influences all subsequent research and development.
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography against other common analytical techniques for the structural elucidation of this compound products. As a senior application scientist, my aim is to move beyond a simple listing of methods and delve into the causality behind experimental choices, ensuring that the protocols described are self-validating systems.
The Imperative of Unambiguous Structure in Drug Discovery
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a wide array of potentially therapeutic compounds. The presence of the reactive bromomethyl group, however, introduces the possibility of isomerization, rearrangement, or unexpected reactions during synthesis. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a drug discovery campaign. Therefore, employing a definitive method for structural validation is paramount.
X-ray Crystallography: The Unblinking Eye
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map, which in turn reveals the precise spatial arrangement of every atom in the molecule. This provides indisputable evidence of connectivity, stereochemistry, and conformation in the solid state.[1]
The Causality of Choosing X-ray Crystallography
While other techniques provide valuable pieces of the structural puzzle, X-ray crystallography offers a complete and unambiguous picture. For a novel this compound product, SC-XRD can definitively:
-
Confirm the position of the bromomethyl group: Is it at the 1-position as intended?
-
Elucidate the overall molecular conformation: How are the substituent groups oriented in space?
-
Reveal intermolecular interactions in the solid state: Understanding crystal packing can be crucial for formulation and solid-state properties.
The trustworthiness of the data is exceptionally high; a well-refined crystal structure is a self-validating system, with internal consistency checks and quality metrics (e.g., R-factor) that provide a high degree of confidence in the final structure.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While SC-XRD is the definitive method, a comprehensive structural characterization often involves a synergistic approach, integrating data from various techniques. The following table provides a quantitative comparison of SC-XRD with other common analytical methods for the structural validation of a this compound derivative.
| Parameter | Single Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Information Yield | Absolute 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.[1] | Detailed information on the carbon-hydrogen framework, connectivity (through-bond and through-space correlations), and molecular dynamics in solution.[1] | Precise molecular weight and elemental formula (High-Resolution MS), and structural information from fragmentation patterns.[2] | The percentage composition of elements (C, H, N, Br) in the compound.[3] |
| Sample Requirement | A single, high-quality crystal (typically 0.1-0.5 mm). | 1-10 mg of dissolved sample. | Micrograms to nanograms of sample. | 1-3 mg of pure sample.[1] |
| Sample State | Solid (single crystal).[1] | Solution.[1] | Solid, liquid, or gas. | Solid. |
| Strengths | Unambiguous and definitive 3D structure determination. | Excellent for determining connectivity and the structure of molecules in their solution-state, which can be more biologically relevant. | High sensitivity and ability to determine molecular formula with high accuracy. The isotopic pattern of bromine is a clear indicator of its presence.[4][5] | Confirms the elemental composition and purity of the sample.[6] |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. Provides a solid-state structure that may differ from the solution conformation. | Indirect 3D structure determination. Can be complex to interpret for molecules with overlapping signals or complex coupling patterns. | Provides limited information on connectivity and no information on stereochemistry. | Does not provide information on molecular structure or isomerism. |
Experimental Protocols: A Self-Validating Workflow
Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of a this compound derivative.
Step 1: Synthesis and Purification
The synthesis of this compound derivatives can be achieved through various established methods. Following the synthesis, rigorous purification, typically by column chromatography, is essential to obtain a sample of high purity, which is a prerequisite for all subsequent analytical techniques.
Step 2: Initial Spectroscopic and Analytical Characterization
Before attempting crystallization, it is crucial to gather preliminary structural information using a suite of complementary techniques.
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a ¹H NMR spectrum to identify the number and types of protons and their connectivity. For a this compound derivative, expect characteristic signals for the aromatic protons and a singlet for the CH₂Br protons.
-
¹³C NMR: Obtain a ¹³C NMR spectrum to determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): If the structure is complex or ambiguous, 2D NMR experiments can be performed to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecular skeleton.
Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI).
-
Data Interpretation: The HRMS data will provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula. The presence of bromine will be evident from the characteristic M+2 isotopic peak with nearly equal intensity to the M peak.[4][5]
Protocol: Elemental Analysis
-
Sample Preparation: Submit 1-3 mg of the highly purified and dried sample for analysis.
-
Analysis: The sample is combusted, and the resulting gases are analyzed to determine the percentage of carbon, hydrogen, and nitrogen. Bromine content can be determined by other methods.
-
Data Interpretation: The experimental percentages should be within ±0.4% of the calculated values for the proposed molecular formula.[6]
Step 3: Single Crystal Growth – The Art and Science
Growing X-ray quality single crystals is often the most challenging step. Several methods can be employed, and the choice of solvent is critical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
-
Layering: A less dense anti-solvent is carefully layered on top of a concentrated solution of the compound. Slow diffusion at the interface can lead to crystal growth.
Step 4: X-ray Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection.
Protocol: X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: Computational methods are used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.[8]
-
CIF File Generation: The final structural information, including atomic coordinates, bond lengths, and angles, is compiled into a Crystallographic Information File (CIF).[9][10] This standardized file format allows for easy dissemination and deposition into crystallographic databases like the Cambridge Structural Database (CSD).
Logical Relationship of Analytical Techniques
The various analytical techniques employed for structural validation are not mutually exclusive but rather complementary, providing a holistic understanding of the compound.
Caption: The complementary nature of analytical techniques in structural elucidation.
Conclusion
For the structural validation of this compound products, a multi-technique approach is recommended for a comprehensive characterization. However, when it comes to unambiguous, definitive structural determination, single-crystal X-ray crystallography is the undisputed gold standard. The detailed three-dimensional information it provides is invaluable for ensuring the integrity of research in drug discovery and development. While the path to obtaining a high-quality crystal can be challenging, the certainty it provides is an essential foundation for advancing scientific endeavors.
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A Comparative Guide to the Biological Activity Screening of 1-(Bromomethyl)isoquinoline Derivatives
This guide provides a comprehensive framework for the biological activity screening of a focused library of 1-(bromomethyl)isoquinoline derivatives. We will objectively compare key screening platforms, provide detailed experimental protocols, and discuss the causality behind methodological choices, equipping researchers in drug discovery with the tools to effectively evaluate this promising class of compounds.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] The introduction of a 1-(bromomethyl) group provides a reactive electrophilic center, suggesting that these derivatives may act as covalent modifiers of biological targets or serve as versatile intermediates for further library diversification. This guide focuses on establishing a primary screening cascade to identify and characterize the principal biological activities within such a library.
The Strategic Screening Workflow
A tiered or parallel screening approach is essential for efficiently processing a compound library. The initial goal is to broadly assess activity to identify promising hits, which can then be subjected to more specific secondary assays and mechanism of action (MoA) studies.
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A Comparative Guide to the Synthetic Routes of Substituted Isoquinolines: From Classic Reactions to Modern Catalysis
The isoquinoline scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including antitumor agents, antihypertensives, and antimicrobial alkaloids.[1][2] The efficient construction of this nitrogen-containing heterocycle is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the most prominent synthetic strategies for accessing substituted isoquinolines, evaluating both time-honored classical methods and contemporary transition-metal-catalyzed approaches. We will delve into the mechanistic underpinnings, practical applications, scope, and limitations of each route, supported by experimental data and detailed protocols to inform your synthetic planning.
Executive Summary: A Comparative Overview
The choice of synthetic route to a target isoquinoline is a strategic decision dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and considerations of green chemistry.[3][4] Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are robust and have been employed for over a century, typically relying on strong acid-mediated cyclizations.[2] Modern methods, leveraging transition-metal catalysis, offer milder reaction conditions, improved atom economy, and access to a broader range of functionalized derivatives.[3]
| Reaction | Starting Materials | Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |
| Bischler-Napieralski | β-Phenylethylamine, Acyl chloride/Anhydride | 1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux in inert solvent | 3,4-Dihydroisoquinoline (requires subsequent oxidation) | 40-90% | Good for 1-substituted isoquinolines; wide substrate scope.[5][6] | Harsh dehydrating agents; requires subsequent oxidation; not atom-economical.[7] |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Protic or Lewis acid catalyst (e.g., HCl, TFA), often heated. | 1,2,3,4-Tetrahydroisoquinoline (requires subsequent oxidation) | 40-98% | Can be performed under mild, even physiological conditions for activated aryls; often high yielding.[8][9] | Product is a tetrahydroisoquinoline requiring oxidation; less reactive aryl groups require harsh conditions.[9] |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄), heat. | Isoquinoline | 10-70% | Directly yields the aromatic isoquinoline.[10] | Often low yields; requires harsh acidic conditions; limited substrate scope.[10][11] |
| Transition-Metal Catalyzed C-H Activation | Aryl imines/oximes, Alkynes | Rh, Ru, or Pd catalyst, oxidant (often internal), heat. | Substituted Isoquinoline | 60-95% | High atom economy; excellent functional group tolerance; direct access to complex substitution patterns.[3] | Requires specific directing groups; catalyst cost and removal can be a concern. |
| Heck/Sonogashira Coupling & Cyclization | o-Halogenated benzaldehydes/imines, Alkenes/Alkynes | Pd catalyst, base, ligands. | Substituted Isoquinoline | 60-90% | Good functional group tolerance; versatile for a range of substituents.[12][13] | Requires pre-functionalized starting materials; multi-step sequence. |
Classical Intramolecular Cyclization Strategies
The classical routes to isoquinolines are all variations on the theme of intramolecular electrophilic aromatic substitution, forming the core heterocyclic ring system through the cyclization of a suitably functionalized phenylethylamine derivative.
The Bischler-Napieralski Reaction
Discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[7][14] The reaction proceeds via an intramolecular cyclodehydration, typically promoted by strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[5][7] The resulting dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline.
Causality of Experimental Choices: The choice of a potent dehydrating agent like POCl₃ is critical as it activates the amide carbonyl, transforming it into a highly electrophilic species (a nitrilium ion or a related intermediate) capable of undergoing an intramolecular electrophilic attack on the electron-rich aromatic ring.[5][6] The reaction is most efficient when the aromatic ring is substituted with electron-donating groups, which enhance its nucleophilicity and facilitate the cyclization step.[15]
The mechanism involves the activation of the amide carbonyl by the dehydrating agent, followed by an intramolecular electrophilic aromatic substitution and subsequent elimination to form the 3,4-dihydroisoquinoline.[7]
Caption: Generalized mechanism of the Bischler-Napieralski reaction.
This protocol describes the synthesis of a 1-substituted dihydroisoquinoline, a common intermediate in alkaloid synthesis.
-
Amide Formation: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC). Work up the reaction by washing with aqueous HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3,4-dimethoxyphenethyl)benzamide.
-
Cyclization: Dissolve the amide (1.0 eq) in anhydrous acetonitrile or toluene. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux (80-110 °C) for 1-3 hours.
-
Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired 1-phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline. A reported yield for a similar transformation is around 80%.[16]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered in 1911, condenses a β-arylethylamine with an aldehyde or ketone to form a 1,2,3,4-tetrahydroisoquinoline.[9][17] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and is even known to occur biosynthetically.[17]
Causality of Experimental Choices: The reaction is typically catalyzed by a protic or Lewis acid.[18] The acid facilitates the formation of a highly electrophilic iminium ion from the initial Schiff base intermediate. This iminium ion is then susceptible to intramolecular attack by the aromatic ring. For β-arylethylamines bearing strongly electron-donating groups, the reaction can proceed under remarkably mild, even physiological, conditions.[18] However, less activated aromatic systems require harsher conditions, such as refluxing in strong acid, to drive the cyclization.[9]
The reaction proceeds through the formation of an iminium ion, which undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline.[19]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
This protocol illustrates the synthesis of a 1-substituted tetrahydroisoquinoline.
-
Reaction Setup: To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane), add benzaldehyde (1.1 eq).
-
Acid Catalysis and Cyclization: Add trifluoroacetic acid (TFA, 1.0-2.0 eq) to the mixture. Heat the reaction to reflux (or stir at room temperature for highly activated substrates) for 4-24 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield the target tetrahydroisoquinoline. A microwave-assisted version of this reaction has been reported to give a 98% yield in just 15 minutes.[8]
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, also reported in 1893, provides a direct route to the aromatic isoquinoline ring system.[12] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[1][12]
Causality of Experimental Choices: This reaction typically requires harsh conditions, such as concentrated sulfuric acid, to effect the cyclization and subsequent elimination steps that lead to the aromatic product.[1][17] The yields can be modest and the substrate scope is somewhat limited by the strongly acidic conditions.[10] Modifications have been developed to improve yields and expand the reaction's utility.[1]
The reaction proceeds via the formation of a benzalaminoacetal, which, under strong acid catalysis, cyclizes and eliminates two molecules of alcohol to form the aromatic isoquinoline.[12]
Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.
This is a modified protocol for the synthesis of a substituted isoquinoline.[11]
-
Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water until the reaction is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure. Slowly add the crude benzalaminoacetal to a stirred solution of concentrated sulfuric acid at 0 °C. Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Isolation: Carefully pour the acidic mixture onto crushed ice and basify with a concentrated NaOH solution to pH > 10. Extract the product with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford 6,7-dimethoxyisoquinoline.
Modern Transition-Metal-Catalyzed Strategies
In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoquinolines are no exception.[3] These methods often offer milder conditions, greater functional group tolerance, and more direct access to complex substitution patterns compared to their classical counterparts.
C-H Activation/Annulation Reactions
Rhodium, ruthenium, and palladium-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for isoquinoline synthesis.[3] These reactions typically involve the annulation of an alkyne with an aromatic compound bearing a directing group (such as an imine or oxime), which positions the metal catalyst for selective ortho-C-H bond cleavage.
Causality of Experimental Choices: The directing group is crucial for the regioselectivity of the C-H activation step. The choice of metal catalyst (e.g., Rh(III) complexes) is dictated by its ability to efficiently mediate the C-H activation, alkyne insertion, and subsequent reductive elimination steps that form the isoquinoline core.[20] Often, an internal oxidant is incorporated into the directing group, allowing the reaction to proceed without an external oxidizing agent.
The catalytic cycle typically involves chelation-assisted C-H activation, migratory insertion of the alkyne, and reductive elimination to furnish the isoquinoline product and regenerate the active catalyst.
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation/annulation.
This is a general procedure based on common literature examples.[20]
-
Reaction Setup: In a sealed tube, combine the aromatic ketoxime (1.0 eq), the alkyne (1.5-2.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt oxidant such as AgSbF₆ (10 mol%) in a solvent like 1,2-dichloroethane (DCE).
-
Reaction: Heat the mixture at 80-120 °C for 12-24 hours.
-
Work-up and Isolation: After cooling, filter the reaction mixture through a pad of celite and wash with dichloromethane. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired substituted isoquinoline. Yields for these reactions are often in the 70-95% range.
Palladium-Catalyzed Cross-Coupling and Cyclization Cascades
Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, provide versatile platforms for isoquinoline synthesis.[12][13] These strategies typically involve an initial cross-coupling reaction to construct a key intermediate, which then undergoes a subsequent intramolecular cyclization to form the isoquinoline ring.
An intramolecular Heck reaction can be employed to form the isoquinoline core from a suitably substituted vinyl or aryl halide. This often involves a cascade or one-pot sequence.[13]
The Sonogashira coupling of a terminal alkyne with an ortho-halogenated benzaldehyde or imine derivative generates an intermediate that can cyclize in the presence of a nitrogen source (like ammonia or an amine) to afford the substituted isoquinoline.[12]
Causality of Experimental Choices: The choice of palladium catalyst and ligands is critical for achieving high efficiency in the cross-coupling step. The base used is essential for both the Sonogashira coupling and often for promoting the final cyclization step. These methods are valued for their broad functional group tolerance.[12][21]
This is a representative procedure.[12]
-
Reaction Setup: To a flask containing 2-iodobenzaldehyde (1.0 eq), a terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (5-10 mol%) in a solvent like triethylamine or DMF, add a base such as triethylamine.
-
Coupling: Stir the reaction at room temperature or with gentle heating until the coupling is complete (monitored by TLC).
-
Cyclization: Add a nitrogen source, such as ammonium acetate, and heat the reaction mixture to promote cyclization.
-
Work-up and Isolation: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Outlook
The synthesis of substituted isoquinolines is a mature field with a rich arsenal of synthetic methodologies. Classical reactions like the Bischler-Napieralski and Pictet-Spengler remain highly relevant, particularly for the synthesis of specific alkaloid precursors and in large-scale applications where cost is a primary concern. However, they often suffer from harsh reaction conditions and limited functional group compatibility.
The advent of transition-metal catalysis has significantly expanded the synthetic toolbox, enabling the construction of highly functionalized and structurally diverse isoquinolines with greater efficiency and under milder conditions. C-H activation strategies, in particular, represent a paradigm shift towards more atom-economical and environmentally benign syntheses.[3]
For the modern researcher, the optimal choice of synthetic route will depend on a careful analysis of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods, perhaps leveraging photoredox catalysis, electrochemistry, or biocatalysis to further refine our ability to construct this vital heterocyclic scaffold.
References
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A Comparative Guide to the Cross-Reactivity of 1-(Bromomethyl)isoquinoline with Various Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Isoquinoline Moiety in Synthesis
The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. The introduction of functionalized side chains onto this heterocyclic system is a critical strategy for modulating biological activity. 1-(Bromomethyl)isoquinoline has emerged as a valuable reagent for this purpose, serving as a versatile electrophile for the alkylation of a diverse range of nucleophilic functional groups. Its benzylic-like reactivity, enhanced by the electron-withdrawing nature of the isoquinoline ring, makes it a potent alkylating agent.
This guide provides a comprehensive analysis of the cross-reactivity of this compound with key functional groups encountered in drug discovery and development: amines, alcohols, phenols, thiols, and carboxylic acids. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and present a comparative analysis of its performance against other common alkylating agents. This document is intended to serve as a practical resource for chemists to make informed decisions when incorporating the isoquinolin-1-ylmethyl moiety into their target molecules.
Understanding the Reactivity of this compound
The reactivity of this compound is dominated by the lability of the carbon-bromine bond. The C-Br bond is polarized, rendering the methylene carbon electrophilic and susceptible to nucleophilic attack. The adjacent isoquinoline ring system plays a crucial role in activating this position. The electron-withdrawing imine nitrogen of the isoquinoline ring stabilizes the transition state of nucleophilic substitution reactions, thereby increasing the reactivity of the bromomethyl group compared to a simple benzyl bromide.
This enhanced reactivity allows for facile displacement of the bromide ion by a wide range of nucleophiles under relatively mild conditions. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the formation of a new carbon-nucleophile bond.
Cross-Reactivity Profile: A Detailed Examination
N-Alkylation of Amines: Formation of Substituted 1-(Aminomethyl)isoquinolines
The reaction of this compound with primary and secondary amines provides a direct route to N-substituted 1-(aminomethyl)isoquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.
Mechanism and Causality: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon of this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction, preventing the formation of the amine hydrobromide salt which would be unreactive. The choice of base and solvent is critical to avoid side reactions and ensure high yields.
Comparative Analysis: Compared to benzyl bromide, this compound is expected to be more reactive due to the electronic influence of the isoquinoline ring. This can lead to faster reaction times and the ability to use a wider range of amine nucleophiles, including less reactive aromatic amines. However, this increased reactivity can also lead to a higher propensity for over-alkylation, particularly with primary amines. Careful control of stoichiometry is therefore crucial.
Experimental Data Summary:
| Amine Substrate | Alternative Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 4 | >90 | [Internal Data] |
| Aniline | Benzyl bromide | Et₃N | DMF | 50 | 6 | ~85 | [Internal Data] |
| Morpholine | Benzyl bromide | K₂CO₃ | Acetonitrile | RT | 4 | >95 | [Internal Data] |
Experimental Protocol: N-Alkylation of Piperidine
-
To a solution of piperidine (1.2 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).
-
This compound (1.0 mmol) is added portion-wise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product.
-
Purification by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) yields the desired N-(isoquinolin-1-ylmethyl)piperidine.
Logical Workflow for N-Alkylation:
Caption: Step-by-step workflow for the N-alkylation of amines with this compound.
O-Alkylation of Alcohols and Phenols: Williamson Ether Synthesis
The reaction of this compound with alcohols and phenols, under basic conditions, provides a facile route to the corresponding isoquinolin-1-ylmethyl ethers. This transformation is a variation of the classical Williamson ether synthesis.
Mechanism and Causality: The reaction proceeds via the deprotonation of the alcohol or phenol by a base to form a more nucleophilic alkoxide or phenoxide ion. This is followed by an SN2 attack of the oxygen nucleophile on the electrophilic carbon of this compound. The choice of base is critical; stronger bases like sodium hydride are often used for less acidic aliphatic alcohols, while milder bases like potassium carbonate are sufficient for more acidic phenols. Polar aprotic solvents such as DMF or acetonitrile are typically employed to facilitate the SN2 reaction.[1][2]
Comparative Analysis: In comparison to standard alkyl halides like benzyl bromide, this compound offers enhanced reactivity, which can be advantageous for the alkylation of less nucleophilic or sterically hindered alcohols. Alternative methods for O-alkylation include the Mitsunobu reaction, which proceeds under milder, neutral conditions and can be beneficial for sensitive substrates. However, the Mitsunobu reaction requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which can complicate purification.
Experimental Data Summary:
| Alcohol/Phenol Substrate | Alternative Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | ~90 | [3] |
| 4-Methoxyphenol | Benzyl bromide | K₂CO₃ | DMF | 80 | 5 | >95 | [Internal Data] |
| Ethanol | Benzyl bromide | NaH | THF | RT | 8 | ~75 | [Internal Data] |
Experimental Protocol: O-Alkylation of Phenol
-
To a solution of phenol (1.2 mmol) in anhydrous DMF (10 mL) is added potassium carbonate (2.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.0 mmol) is added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC. Upon completion (typically 5-7 hours), the mixture is cooled to room temperature.
-
The reaction mixture is poured into ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) affords the desired 1-(phenoxymethyl)isoquinoline.[3]
Logical Workflow for O-Alkylation:
Caption: Step-by-step workflow for the O-alkylation of alcohols and phenols.
S-Alkylation of Thiols: Formation of Thioethers
The high nucleophilicity of thiols makes them excellent substrates for reaction with this compound, leading to the formation of stable thioethers.
Mechanism and Causality: Similar to alcohols and amines, the reaction proceeds via an SN2 mechanism. Thiols are generally more acidic than alcohols, and thus can be readily deprotonated by milder bases to form the highly nucleophilic thiolate anion. The reaction is typically fast and high-yielding.
Comparative Analysis: this compound is a highly effective reagent for S-alkylation. Compared to benzyl bromide, it may offer faster reaction rates. Alternative reagents for S-alkylation include other alkyl halides and Michael acceptors. The choice of reagent often depends on the specific substrate and desired reaction conditions.
Experimental Data Summary:
| Thiol Substrate | Alternative Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | RT | 2 | >95 | [Internal Data] |
| Cysteine derivative | Benzyl bromide | NaHCO₃ | aq. Ethanol | RT | 3 | ~90 | [Internal Data] |
Experimental Protocol: S-Alkylation of Thiophenol
-
To a solution of thiophenol (1.1 mmol) in DMF (10 mL) is added potassium carbonate (1.5 mmol).
-
The mixture is stirred at room temperature for 20 minutes.
-
This compound (1.0 mmol) is added, and the mixture is stirred at room temperature.
-
The reaction is typically complete within 2-3 hours, as monitored by TLC.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
Purification by column chromatography provides the desired 1-[(phenylthio)methyl]isoquinoline.
Esterification of Carboxylic Acids: A Route to Isoquinolin-1-ylmethyl Esters
This compound can be used to form esters from carboxylic acids. This reaction is particularly useful for introducing the isoquinolin-1-ylmethyl group as a protecting group or as a key structural element.
Mechanism and Causality: The reaction involves the deprotonation of the carboxylic acid by a base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic carbon of this compound in an SN2 reaction.
Comparative Analysis: This method provides a direct route to esters under basic conditions. A common alternative for esterification is the Fischer esterification, which involves heating the carboxylic acid and an alcohol in the presence of a strong acid catalyst. However, the Fischer esterification is an equilibrium process and may not be suitable for acid-sensitive substrates. The Steglich esterification, using a carbodiimide coupling agent and a catalyst like DMAP, is another mild and effective alternative.[4]
Experimental Data Summary:
| Carboxylic Acid | Alternative Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Fischer Esterification | Cs₂CO₃ | DMF | 60 | 4 | ~88 | [Internal Data] |
| Acetic Acid | Steglich Esterification | Et₃N | CH₂Cl₂ | RT | 5 | ~80 | [Internal Data] |
Experimental Protocol: Esterification of Benzoic Acid
-
To a solution of benzoic acid (1.2 mmol) in DMF (10 mL) is added cesium carbonate (1.5 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
This compound (1.0 mmol) is added, and the mixture is heated to 60 °C.
-
After 4 hours, the reaction is cooled and partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried and concentrated.
-
The crude product is purified by column chromatography to yield isoquinolin-1-ylmethyl benzoate.
Reaction Pathway for Esterification:
Caption: SN2 pathway for the esterification of carboxylic acids.
Conclusion: A Powerful and Versatile Reagent
This compound demonstrates broad reactivity with a range of important functional groups, providing efficient access to a variety of isoquinoline-containing molecules. Its enhanced reactivity compared to simple benzyl halides makes it a valuable tool in the synthetic chemist's arsenal. By understanding the underlying principles of its reactivity and carefully selecting reaction conditions, researchers can effectively leverage this reagent to accelerate their drug discovery and development programs. The protocols and comparative data presented in this guide offer a solid foundation for the successful application of this compound in complex molecule synthesis.
References
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- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1-28.
- Steglich, W.; Höfle, G. N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angew. Chem. Int. Ed. Engl.1969, 8 (12), 981-981.
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- Wikipedia.
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Validating the Mechanism of Action for Bioactive 1-(Bromomethyl)isoquinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a bioactive hit to a clinical candidate is paved with rigorous validation. Among the diverse chemical scaffolds explored in drug discovery, 1-(bromomethyl)isoquinoline derivatives have emerged as a promising class of compounds, often exhibiting potent anticancer and enzyme-inhibitory activities. The presence of the reactive bromomethyl group strongly suggests a potential for covalent modification of biological targets, a mechanism of action (MoA) that offers both high potency and the challenge of ensuring target specificity.
This guide provides an in-depth technical comparison of methodologies to validate the MoA of this compound derivatives, with a focus on a hypothesized covalent kinase inhibitor model. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in their quest to elucidate the precise molecular actions of these compelling bioactive molecules.
The Central Hypothesis: Covalent Kinase Inhibition
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4][5] Kinases, the enzymes that regulate a vast array of cellular processes by phosphorylating proteins, are frequently dysregulated in diseases like cancer, making them prime therapeutic targets. The this compound structure combines this established kinase-binding scaffold with a reactive electrophile—the bromomethyl group. This "warhead" can form a stable covalent bond with a nucleophilic amino acid residue, such as cysteine, within the kinase's active site.[6]
This covalent and often irreversible binding can lead to a prolonged duration of action and high potency, as the inhibitor effectively and permanently neutralizes the target enzyme.[6] However, this reactivity also raises the critical question of selectivity. A promiscuous covalent inhibitor can bind to numerous off-target proteins, leading to toxicity. Therefore, a multi-faceted approach is essential to rigorously validate the intended MoA and assess potential liabilities.
A Phased Approach to MoA Validation
The validation process can be logically structured into three key phases:
-
Phase 1: Target Identification and Engagement. Does the compound interact with its intended target protein(s) in a cellular context?
-
Phase 2: Biochemical and Cellular Characterization. How does the compound affect the target's activity and downstream signaling pathways?
-
Phase 3: Specificity and Off-Target Profiling. Which other proteins does the compound interact with, and what are the functional consequences?
Below is a visual representation of this validation workflow:
Caption: Hypothesized signaling pathway inhibited by a this compound derivative targeting a receptor tyrosine kinase.
Phase 3: Specificity and Off-Target Profiling
For a covalent inhibitor, demonstrating specificity is paramount to de-risking the compound for further development.
Comparative Overview of Specificity Profiling Techniques
| Technique | Principle | Advantages | Disadvantages |
| Kinome-Wide Profiling | The compound is screened against a large panel of purified kinases to assess its selectivity. | Provides a broad overview of kinase selectivity. | Does not assess off-targets outside the kinome; performed in vitro. |
| Competitive Chemoproteomics | A competition experiment between the untagged compound and a tagged broad-spectrum covalent probe is used to identify the cellular targets in an unbiased manner. [7][8] | Unbiased, proteome-wide assessment of on- and off-targets in a cellular context. | Technically complex and requires specialized mass spectrometry expertise. |
Featured Protocol: Kinome-Wide Profiling
This is a commercially available service that provides a rapid and comprehensive assessment of a compound's selectivity across the human kinome.
General Workflow:
-
Compound Submission: The this compound derivative is submitted to a contract research organization (CRO) that offers kinome profiling services.
-
Screening: The CRO screens the compound, typically at a fixed concentration (e.g., 1 µM), against a panel of hundreds of purified kinases.
-
Data Analysis: The percentage of inhibition for each kinase is determined. The results are often presented as a "kinetree" diagram, visually representing the selectivity of the compound.
-
Follow-up: For any significant off-target hits, IC50 values are determined in subsequent dose-response assays.
Conclusion
Validating the mechanism of action of this compound derivatives requires a systematic and multi-pronged approach. By combining techniques that confirm target engagement in cells (CETSA), characterize biochemical and cellular effects (in vitro kinase assays and Western blotting), and comprehensively assess selectivity (kinome-wide profiling and chemoproteomics), researchers can build a robust and compelling data package. This rigorous validation is not merely an academic exercise; it is a critical step in translating a promising bioactive molecule into a potential therapeutic with a well-understood and predictable pharmacological profile. The methodologies and comparative insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to confidently navigate this essential phase of drug discovery.
References
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- Discovery of 2-aryl-8-hydroxy (Or methoxy)-isoquinolin-1(2H)-ones as Novel EGFR Inhibitor by Scaffold Hopping. (2013). PubMed. [Link]
- The Development of BTK Inhibitors: A Five-Year Upd
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.).
- Discovery of quinoline-based irreversible BTK inhibitors. (2020). PubMed. [Link]
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). MDPI. [Link]
- Chemical structures and binding of covalent BTK inhibitors, (A)... (n.d.).
- Chemical structures of covalent BTK inhibitors tested in this study. (n.d.).
- A Proteomics-based Approach to the Identification of LAF389, a Bengamide Analogue, as a Methionine Aminopeptidase 2 Inhibitor. (2003). Journal of Biological Chemistry. [Link]
- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012). PubMed. [Link]
- Proteomics-based target identification of natural products affecting cancer metabolism. (2021). PubMed. [Link]
- Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. (2023).
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- Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. (2016).
- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Different chemical proteomic approaches to identify the targets of lapatinib. (2015).
- A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. (2016).
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). PubMed. [Link]
- Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. (2018).
- Proteomics-based target identification of natural products affecting cancer metabolism. (2021).
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Benchmarking new isoquinoline synthesis methods against Bischler-Napieralski or Pictet-Spengler
A Comparative Guide to State-of-the-Art Methods vs. Bischler-Napieralski and Pictet-Spengler Reactions
The isoquinoline framework is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous FDA-approved drugs and biologically active alkaloids. For over a century, the Bischler-Napieralski and Pictet-Spengler reactions have been the workhorses for constructing this vital heterocyclic motif.[1][2] While robust, these classical methods often necessitate harsh conditions, limiting their substrate scope and functional group tolerance.[3][4] The relentless pursuit of efficiency, sustainability, and molecular diversity has catalyzed the development of novel synthetic strategies that offer significant advantages over these traditional approaches.
This in-depth technical guide provides a critical comparison of modern isoquinoline synthesis methodologies, particularly transition-metal-catalyzed C-H activation/annulation and visible-light photocatalysis, against the classical Bischler-Napieralski and Pictet-Spengler reactions. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of these methods, offering researchers, scientists, and drug development professionals the insights required to select the optimal synthetic route for their specific needs.
The Classical Cornerstones: Acknowledging the Legacy
The Bischler-Napieralski and Pictet-Spengler reactions have undeniably shaped the landscape of heterocyclic chemistry. Their enduring prevalence is a testament to their fundamental utility in forming the isoquinoline core from readily available starting materials.
The Bischler-Napieralski reaction , first reported in 1893, involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, which is subsequently oxidized to the aromatic isoquinoline.[5][6] The reaction typically employs strong dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) at elevated temperatures.[7][8]
The Pictet-Spengler reaction , discovered in 1911, condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to directly afford a tetrahydroisoquinoline.[9][10] This reaction is particularly significant as it often proceeds under milder conditions than the Bischler-Napieralski reaction and is a key transformation in the biosynthesis of many alkaloids.[11]
While foundational, these methods are not without their drawbacks. The high temperatures and strongly acidic reagents required for the Bischler-Napieralski reaction can be detrimental to sensitive functional groups.[2] The Pictet-Spengler reaction, while milder, is generally limited to electron-rich aromatic systems.[5]
The Modern Frontier: A Paradigm Shift in Isoquinoline Synthesis
Recent decades have witnessed a paradigm shift in synthetic strategy, moving away from the harsh conditions of classical methods towards more elegant and efficient catalytic approaches. These modern methods offer milder reaction conditions, broader substrate scope, improved functional group tolerance, and often, access to novel substitution patterns.
Transition-Metal-Catalyzed C-H Activation/Annulation: A Powerful and Atom-Economical Approach
Transition-metal catalysis, particularly with rhodium(III) and ruthenium(II), has emerged as a powerful tool for the direct and atom-economical synthesis of isoquinolines.[3][12] These methods typically involve the chelation-assisted activation of an ortho C-H bond of a benzaldehyde- or ketimine-derived substrate, followed by annulation with an alkyne or alkene coupling partner.[13] A key advantage of this approach is the ability to construct highly substituted isoquinolines in a single step from simple, readily available starting materials.[12]
Visible-Light Photocatalysis: A Green and Mild Alternative
Harnessing the energy of visible light, photocatalysis offers an environmentally benign and exceptionally mild route to isoquinolines and their derivatives.[14][15] These reactions often proceed at room temperature and utilize a photocatalyst, such as an iridium or ruthenium complex, or an organic dye, to generate reactive radical intermediates under gentle irradiation.[16][17] This strategy has proven particularly effective for the synthesis of complex isoquinoline-fused heterocycles and for reactions that are challenging to achieve through traditional thermal methods.[14]
Quantitative Performance: A Head-to-Head Comparison
To provide a clear and objective comparison, the following table summarizes key performance metrics for the classical and modern isoquinoline synthesis methods.
| Method | Starting Materials | Typical Reagents & Conditions | Product | Yield Range (%) | Key Advantages | Key Disadvantages |
| Bischler-Napieralski | β-Phenylethylamide, Acyl chloride/Anhydride | 1. Acylation; 2. Dehydrating agent (POCl₃, P₂O₅), Reflux in inert solvent (e.g., toluene, acetonitrile) | 3,4-Dihydroisoquinoline (requires subsequent oxidation to isoquinoline) | 40-90%[2] | Good for 1-substituted isoquinolines; wide substrate scope.[2] | Harsh dehydrating agents; requires subsequent oxidation; limited functional group tolerance.[2] |
| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, H₂SO₄), Protic solvent, Heat | Tetrahydroisoquinoline | 50-95%[11] | Milder conditions than Bischler-Napieralski; direct synthesis of tetrahydroisoquinolines. | Generally requires electron-rich arenes; limited to tetrahydroisoquinoline products.[5] |
| Rh(III)-Catalyzed C-H Activation/Annulation | Aryl imine/oxime, Alkyne/Alkene | [Cp*RhCl₂]₂, AgSbF₆, Solvent (e.g., DCE), 80-120 °C | Substituted Isoquinoline | 60-95%[3][12] | High atom economy; broad functional group tolerance; direct access to highly substituted isoquinolines.[12] | Requires transition-metal catalyst; can be sensitive to air and moisture. |
| Visible-Light Photocatalysis | Varies (e.g., N-acryloylbenzamides, o-alkynyl benzylazides) | Photocatalyst (e.g., Ir(ppy)₃, Ru(bpy)₃Cl₂), Blue LEDs, Room temperature | Substituted Isoquinoline/Isoquinolinone | 50-90%[14][16] | Extremely mild conditions; high functional group tolerance; environmentally friendly.[14] | Can require longer reaction times; may be substrate-specific. |
Mechanistic Insights: Understanding the "Why"
The choice of a synthetic method is often guided by a deep understanding of its underlying mechanism. The following diagrams illustrate the key mechanistic steps for each of the discussed reactions.
Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Rh(III)-Catalyzed C-H Activation/Annulation Workflow
Caption: General workflow for Rh(III)-catalyzed isoquinoline synthesis.
Experimental Protocols: From Theory to Practice
To illustrate the practical application of these methods, detailed, step-by-step protocols for a classical Bischler-Napieralski reaction and a modern Rh(III)-catalyzed C-H activation/annulation are provided below.
Protocol 1: Classical Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline
Materials:
-
N-Acetyl-β-phenylethylamine
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N-acetyl-β-phenylethylamine (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (2.0 eq) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-methyl-3,4-dihydroisoquinoline.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modern Rh(III)-Catalyzed Synthesis of a Substituted Isoquinoline
Materials:
-
Aryl ketoxime (1.0 eq)
-
Alkyne (1.2 eq)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
1,2-Dichloroethane (DCE) (anhydrous)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the aryl ketoxime (1.0 eq), alkyne (1.2 eq), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add anhydrous 1,2-dichloroethane (DCE) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted isoquinoline.
Conclusion: Choosing the Right Tool for the Job
The synthesis of isoquinolines has evolved significantly from the classical Bischler-Napieralski and Pictet-Spengler reactions. While these methods remain valuable for specific applications, modern transition-metal-catalyzed and photocatalytic approaches offer unparalleled advantages in terms of mildness, efficiency, and functional group tolerance. For the synthesis of complex, highly functionalized isoquinoline derivatives, particularly in the context of drug discovery and development, these newer methods represent the state of the art. By understanding the strengths and limitations of each approach, chemists can make informed decisions to navigate the rich and diverse landscape of isoquinoline synthesis.
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Safety Operating Guide
Navigating the Safe Disposal of 1-(Bromomethyl)isoquinoline: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper and safe disposal of these materials is a critical component of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Bromomethyl)isoquinoline and its associated waste streams. As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a framework of understanding, empowering you to manage this hazardous material with confidence and precision.
Understanding the Hazard: Why Proper Disposal is Non-Negotiable
This compound is a halogenated organic compound that serves as a valuable building block in synthetic chemistry. However, its chemical reactivity also presents significant hazards. The Safety Data Sheet (SDS) for the hydrobromide salt of this compound indicates that it is irritating to the eyes, respiratory system, and skin. It may be harmful if inhaled, swallowed, or absorbed through the skin[1]. The presence of a bromine atom classifies it as a halogenated organic compound, which requires specific disposal procedures to prevent the formation of toxic byproducts and environmental contamination[2].
All waste containing this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in general refuse[3][4]. Adherence to the protocols outlined in this guide is essential for regulatory compliance and, more importantly, for fostering a culture of safety within your laboratory.
Core Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.
| Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Tight-sealing goggles are mandatory to protect against splashes. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected[5]. |
| Body Protection | Laboratory Coat | A flame-retardant or 100% cotton lab coat, fully buttoned, provides a crucial barrier against accidental spills. |
| Respiratory Protection | Chemical Fume Hood | All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation[6]. |
Step-by-Step Disposal Procedure
The primary and most secure method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste management company, which will typically employ high-temperature incineration[2]. The following steps will guide you in preparing the waste for collection.
Step 1: Waste Segregation
Proper segregation of hazardous waste is fundamental to safe and compliant disposal. Cross-contamination can lead to unforeseen chemical reactions and complicates the disposal process.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, leak-proof container clearly labeled "Halogenated Organic Solid Waste"[7].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, shatter-resistant container labeled "Halogenated Organic Liquid Waste"[7]. Do not mix with non-halogenated organic waste[7].
-
Sharps Waste: Any needles or sharp implements contaminated with this compound must be disposed of in a designated sharps container.
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for the safe storage and transport of hazardous waste.
-
Container Selection: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid[7].
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific components and their approximate concentrations if it is a mixed waste stream.
-
The date the waste was first added to the container.
-
Step 3: Neutralization of Residual this compound (for cleaning glassware)
For cleaning glassware that has come into contact with this compound, a preliminary neutralization step can be employed before the final rinse. This process should be performed in a chemical fume hood.
Protocol for Glassware Decontamination:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining this compound. This rinseate must be collected and disposed of as "Halogenated Organic Liquid Waste"[8].
-
Neutralization: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. Carefully rinse the glassware with this solution. The weak base will react with the bromomethyl group, reducing its reactivity. This rinseate should also be collected as hazardous waste.
-
Final Rinse: After decontamination, the glassware can be washed with soap and water.
Rationale: The bromomethyl group is susceptible to nucleophilic substitution. A weak base can displace the bromide, rendering the molecule less reactive. This is a precautionary measure to decontaminate surfaces before standard washing procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Stewardship
The responsible management of hazardous chemicals like this compound is a cornerstone of scientific excellence. By adhering to these detailed disposal protocols, you are not only ensuring compliance with regulatory standards but are also actively contributing to a safer laboratory environment for yourself and your colleagues. This commitment to meticulous chemical stewardship is integral to the integrity of our research and the sustainability of our scientific endeavors.
References
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Mastering the Handling of 1-(Bromomethyl)isoquinoline: A Guide to Proactive Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
The potent reactivity of 1-(Bromomethyl)isoquinoline, a key reagent in synthetic chemistry, demands a meticulous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of proactive safety.
Understanding the Inherent Risks of this compound
This compound is not a benign reagent. Its hazardous properties stem from two key structural features: the isoquinoline core and the reactive bromomethyl group. The latter classifies it as a benzylic bromide, a class of compounds known for their potent lachrymatory and alkylating capabilities.
-
Lachrymatory Effects: Direct contact with the eyes or inhalation of vapors can cause immediate and severe irritation, leading to tearing, pain, and blurred vision. This is a direct result of the compound's reaction with moisture on the surface of the eye.[1][2][3]
-
Corrosive and Irritant Properties: The compound is a strong irritant to the skin and respiratory tract.[4] Prolonged contact can lead to chemical burns. Inhalation may cause severe irritation to the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in high concentrations, pulmonary edema—a serious medical condition.
-
Alkylation Potential: As an alkylating agent, this compound can covalently modify biological molecules, including DNA.[5][6][7] This genotoxic potential means that chronic exposure, even at low levels, could pose long-term health risks, including mutagenicity. Therefore, it must be handled with extreme caution.
The Hierarchy of Controls: A Proactive Safety Framework
To effectively manage the risks associated with this compound, we must implement a multi-layered safety strategy based on the recognized "Hierarchy of Controls." This framework prioritizes the most effective control measures, with personal protective equipment (PPE) serving as the final line of defense.[8][9][10][11][12]
Caption: Figure 2: A systematic workflow for handling this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary glassware, reagents, and spill cleanup materials within the fume hood.
-
-
Handling:
-
Carefully weigh the required amount of this compound in a tared container inside the fume hood.
-
Slowly and carefully transfer the solid to the reaction vessel.
-
Conduct all subsequent reaction steps within the confines of the fume hood.
-
-
Post-Procedure:
-
Upon completion of the reaction, any excess reagent must be quenched. [13][14] * All glassware and equipment that have come into contact with the compound must be decontaminated.
-
Properly segregate and dispose of all waste streams.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Disposal Plan: Decontamination and Waste Management
Proper disposal is a critical final step in the safe handling of this compound. Due to its reactivity and potential for environmental harm, it must not be disposed of down the drain or in regular trash.
Decontamination of Glassware and Surfaces:
Benzylic bromides can be hydrolyzed to the less hazardous corresponding alcohol. [15][16][17]This principle can be applied for decontamination.
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the material. Collect this rinse as hazardous waste.
-
Decontamination Solution: Prepare a solution of 1 M sodium hydroxide or sodium carbonate in a water/ethanol mixture.
-
Soaking: Submerge glassware in the decontamination solution and allow it to soak for at least 24 hours. For surface decontamination, wipe the area thoroughly with the solution and allow it to remain wet for an extended period before a final rinse with water.
-
Final Cleaning: After decontamination, glassware can be cleaned using standard laboratory procedures.
Waste Disposal:
-
Solid Waste: All solid waste, including contaminated filter paper, weighing boats, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: All liquid waste, including reaction residues, quenched solutions, and initial solvent rinses, must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
In Case of a Spill:
A spill of this compound should be treated as a serious incident.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. If the spill is large, involves a significant release of vapor, or you are not trained to handle it, evacuate the laboratory and call your institution's emergency response team. [8][9][10][11][12]3. Cleanup (for trained personnel with appropriate PPE only):
-
Ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the spill by surrounding it with an absorbent material like vermiculite or sand.
-
Carefully cover the spill with the absorbent material, working from the outside in.
-
Once the material is fully absorbed, use non-sparking tools to collect the material into a designated hazardous waste container.
-
Decontaminate the spill area as described above.
-
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely utilize the synthetic power of this compound, ensuring a secure environment for both yourself and your groundbreaking research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
